Prolyltryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(pyrrolidine-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKYKRQIAQHOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolyl-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Prolyltryptophan
Introduction
The dipeptide prolyltryptophan (Pro-Trp), composed of the amino acids proline and tryptophan, represents a class of small bioactive molecules with significant potential in drug discovery and biochemical research. The unique structural features of its constituent amino acids—the rigid pyrrolidine ring of proline and the aromatic indole side-chain of tryptophan—confer specific conformational properties that can influence its biological activity. This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are based on established principles of peptide chemistry.
I. Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for synthesizing peptides such as this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its mild deprotection conditions, which are particularly suitable for tryptophan-containing peptides.
Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis
1. Resin Preparation and First Amino Acid Loading:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is a suitable choice as it allows for the cleavage of the final peptide under mildly acidic conditions, preserving the integrity of the tryptophan side chain.
-
Procedure:
-
Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Dissolve Fmoc-Trp(Boc)-OH (2 equivalents relative to resin loading capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM again. Dry the resin under vacuum.
-
2. Elongation Cycle: Coupling of Proline:
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin-bound tryptophan.
-
Agitate for 5 minutes, then drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Proline Coupling:
-
Dissolve Fmoc-Pro-OH (3 equivalents), N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).
-
Wash the resin with DMF and DCM.
-
3. Cleavage and Deprotection:
-
Procedure:
-
Wash the fully assembled dipeptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is included as a scavenger to protect the tryptophan indole ring from alkylation by carbocations generated during the cleavage of the Boc group.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Below is a diagram illustrating the workflow for the solid-phase synthesis of this compound.
II. Purification of this compound
The crude peptide obtained after synthesis and cleavage typically contains impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[1]
Experimental Protocol: RP-HPLC Purification
-
System: A preparative RP-HPLC system equipped with a C18 column is suitable for this purpose.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary to aid solubility.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.[2]
-
Inject the sample onto the C18 column equilibrated with 95% Solvent A and 5% Solvent B.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm (for the tryptophan indole ring).
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
-
III. Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptide. The primary techniques used are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the peptide, confirming its identity.
-
Experimental Protocol:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the ESI-MS source.
-
Acquire the mass spectrum in positive ion mode. The protonated molecular ion [M+H]⁺ should be observed.
-
Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data, which confirms the amino acid sequence. Key fragments would include the b- and y-ions corresponding to the cleavage of the peptide bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the covalent structure and providing insights into its conformation.
-
Experimental Protocol:
-
Dissolve the lyophilized peptide in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all proton and carbon signals unambiguously.
-
Quantitative Data (Exemplary)
| Parameter | Value | Method |
| Molecular Formula | C₁₆H₁₉N₃O₃ | - |
| Average Molecular Weight | 301.34 g/mol | - |
| Monoisotopic Mass | 301.1426 g/mol | - |
| Calculated [M+H]⁺ | 302.1504 m/z | ESI-MS |
| Predicted ¹H NMR Shifts (D₂O, ppm) | Trp α-H: ~4.5 | ¹H NMR |
| Pro α-H: ~4.2 | ||
| Trp β-H: ~3.3 | ||
| Trp Indole H's: 7.0-7.8 | ||
| Pro β,γ,δ-H's: 1.8-3.8 | ||
| Predicted ¹³C NMR Shifts (D₂O, ppm) | Trp C=O: ~174 | ¹³C NMR |
| Pro C=O: ~176 | ||
| Trp Cα: ~55 | ||
| Pro Cα: ~62 | ||
| Trp Cβ: ~28 | ||
| Pro Cβ, Cγ, Cδ: 25-50 | ||
| Trp Indole C's: 110-138 |
IV. Potential Biological Activity and Signaling
While the specific biological activity of this compound is not extensively documented, dipeptides containing tryptophan and proline are known to be involved in various biological processes. They can act as signaling molecules, often interacting with cell surface receptors like G-protein coupled receptors (GPCRs). Such interactions can trigger intracellular signaling cascades, leading to a physiological response. For instance, some peptides are known to modulate Transient Receptor Potential (TRP) channels, which are involved in sensory perception.[3]
The diagram below illustrates a hypothetical signaling pathway that a bioactive dipeptide like this compound could initiate.
Conclusion
This technical guide outlines a robust and reproducible framework for the synthesis, purification, and characterization of the dipeptide this compound. By employing standard Fmoc-based solid-phase peptide synthesis followed by RP-HPLC purification, high-purity this compound can be obtained. Subsequent characterization by mass spectrometry and NMR spectroscopy is critical for verifying the identity and structural integrity of the final product. The protocols and data presented serve as a foundational resource for researchers aiming to produce and study this and other similar dipeptides for applications in medicinal chemistry and biological research.
References
Prolyltryptophan mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Prolyltryptophan
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This compound, a cyclic dipeptide also known as cyclo(Pro-Trp), is a naturally occurring secondary metabolite with a growing body of research highlighting its diverse biological activities. While its full mechanistic scope is still under active investigation, recent studies have elucidated specific molecular pathways through which it exerts its effects. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its anti-inflammatory, antimicrobial, and cellular maturation properties. It provides an overview of the key signaling pathways, summarizes experimental findings, and outlines the methodologies used in pivotal studies.
Introduction to this compound
This compound is a member of the 2,5-diketopiperazine (DKP) family, the smallest and most common class of cyclic peptides. It is found endogenously in some plants and animals and is also produced as a by-product of fermentation and food processing[1]. Structurally, its rigid backbone and the presence of proline and tryptophan residues confer unique pharmacological properties. Research has identified this compound and its isomers as possessing broad-spectrum antibacterial and antifungal properties, the ability to enhance the maturation of gastrointestinal epithelial cells, and potent anti-inflammatory effects[1][2][3]. However, it is important to note that certain isomers have demonstrated potential hepatotoxicity, which warrants careful consideration in therapeutic development[4].
Core Mechanisms of Action
Recent evidence points to at least two distinct and significant mechanisms of action for this compound: inhibition of key inflammatory signaling pathways and interference with bacterial quorum sensing. A third potential mechanism involves the modulation of ion channels.
Anti-Inflammatory Activity via Inhibition of TRAF6-Mediated Signaling
The most clearly defined mechanism of action for this compound is its role in suppressing inflammation. A recent study has demonstrated that cyclo(L-Pro-L-Trp) (CPT) directly inhibits the signaling cascade mediated by TNF receptor-associated factor 6 (TRAF6), a key adaptor protein in the inflammatory response.[3]
By targeting this pathway, CPT effectively blocks the downstream activation of two major pro-inflammatory signaling arms: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. In vitro experiments showed that CPT suppressed inflammation triggered by lipopolysaccharide (LPS) in macrophage cell lines, leading to a reduction in the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory molecules.[3] In vivo, CPT was found to alleviate formalin-induced inflammatory pain, reduce neutrophil infiltration, and suppress the mRNA expression of pro-inflammatory molecules.[3]
References
- 1. Cyclo(Pro-Trp) | TargetMol [targetmol.com]
- 2. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(L-Pro-L-Trp) from Chilobrachys jingzhao alleviates formalin-induced inflammatory pain by suppressing the inflammatory response and inhibiting TRAF6-mediated MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of the isomers of cyclo(Trp-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties and Structure of Prolyltryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyltryptophan (Pro-Trp), a dipeptide composed of the amino acids proline and tryptophan, is a molecule of interest in various biochemical contexts. As a metabolite, its chemical characteristics and structure are fundamental to understanding its biological roles and potential as a therapeutic agent.[1] This guide provides a comprehensive overview of the core chemical properties, structural details, and relevant experimental methodologies for the study of this compound.
Chemical Properties and Structure
This compound is a dipeptide formed from L-proline and L-tryptophan residues.[1] Its chemical identity is defined by a unique combination of a rigid pyrrolidine ring from proline and a bulky, aromatic indole side chain from tryptophan.
Tabulated Chemical and Physical Properties
The following table summarizes the key quantitative data for L-Prolyl-L-tryptophan.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | [1] |
| Synonyms | L-Prolyl-L-tryptophan, Pro-Trp, H-Pro-Trp-OH, PW | [1][2] |
| Molecular Formula | C₁₆H₁₉N₃O₃ | [1][2][3] |
| Molecular Weight | 301.34 g/mol | [1][3] |
| Monoisotopic Mass | 301.142641 Da | [2] |
| CAS Number | 35310-39-5 | [3] |
| Melting Point | 183-184 °C | [3] |
| Solubility | Slightly soluble in water (4.5 g/L at 25 °C) | [3] |
| Density | 1.333 ± 0.06 g/cm³ (calculated) | [3] |
Structural Identifiers
| Identifier | String | Reference(s) |
| SMILES | C1C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | [1] |
| InChIKey | UEKYKRQIAQHOOZ-KBPBESRZSA-N | [1] |
Experimental Protocols
The synthesis and analysis of this compound can be achieved through established methods in peptide chemistry and analytical science. Below are detailed methodologies for its synthesis and characterization.
Synthesis of L-Prolyl-L-tryptophan (Solution-Phase Method)
This protocol describes a classic solution-phase peptide synthesis approach using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[4]
Materials:
-
N-Boc-L-proline
-
L-tryptophan methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
10% citric acid solution
-
Brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Coupling Reaction:
-
Dissolve N-Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) in DCM and neutralize with TEA (1.1 eq) at 0 °C.
-
Add the neutralized L-tryptophan methyl ester solution to the activated N-Boc-L-proline solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-Pro-Trp-OMe.
-
Purify the crude product by flash column chromatography (silica gel, EtOAc/hexanes gradient).
-
-
Saponification of the Methyl Ester:
-
Dissolve the purified N-Boc-Pro-Trp-OMe in a mixture of methanol and 1N sodium hydroxide.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with EtOAc.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-Pro-Trp-OH.
-
-
Boc Deprotection:
-
Dissolve the N-Boc-Pro-Trp-OH in a solution of 50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the final product, L-Prolyl-L-tryptophan.
-
Collect the solid by filtration and dry under vacuum.
-
Analytical Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of the synthesized this compound and for purification.
Instrumentation: A standard HPLC system with a UV detector and a reversed-phase C18 column.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Protocol:
-
Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Inject the sample onto a C18 column.
-
Elute with a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm (for the tryptophan indole ring).
-
The purity is determined by the relative area of the main peak. For purification, fractions corresponding to the major peak are collected and lyophilized.[3][5]
2.2.2. Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the synthesized this compound.
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
Protocol:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ ion for C₁₆H₁₉N₃O₃ is m/z 302.15.[6]
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The spectra should show characteristic signals for both the proline and tryptophan residues, including the aromatic protons of the indole ring and the aliphatic protons of the pyrrolidine ring.[7]
Biological Context and Signaling
While this compound exists as a dipeptide, its specific, direct role in cell signaling is not as well-defined as its constituent amino acids. However, the presence of proline and tryptophan residues is critical in the function of many proteins, particularly in G protein-coupled receptors (GPCRs).[1] Tryptophan itself is a precursor to several key signaling molecules. The metabolic pathway of tryptophan is a crucial area of study in neuroscience and immunology.[8]
General Tryptophan Metabolism Pathway
The following diagram illustrates the major metabolic pathways of tryptophan, highlighting its conversion into key signaling molecules like serotonin and kynurenine.
This compound in Biological Systems
Recent research has indicated that dipeptides containing tryptophan, such as prolyl-tryptophan, can have biological activity. For instance, certain tryptophan-containing peptides have been shown to inhibit prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative diseases.[9] Additionally, a proline-tryptophan turn in the NS5A protein of the Hepatitis C virus is essential for its RNA replication, highlighting the structural importance of this dipeptide sequence in protein-protein interactions.[10]
The following workflow illustrates a potential research approach to investigate the biological activity of this compound.
References
- 1. Functional role of proline and tryptophan residues highly conserved among G protein-coupled receptors studied by mutational analysis of the m3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Use of selective Trp side chain labeling to characterize protein-protein and protein-ligand interactions by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Proline-Tryptophan Turn in the Intrinsically Disordered Domain 2 of NS5A Protein Is Essential for Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Prolyltryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prolyltryptophan, a dipeptide composed of the amino acids proline and tryptophan, is increasingly recognized for its therapeutic potential, primarily in its cyclic form, cyclo(Pro-Trp) or c(PT). This diketopiperazine (DKP) exhibits a range of biological activities, positioning it and its derivatives as promising candidates for drug development. This technical guide delves into the core of this compound's therapeutic targets, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
Core Therapeutic Target: Calcium-Sensing Receptor (CaSR) and TRPV4 in Hyperparathyroidism
Recent research has identified a significant therapeutic application for cyclo(Pro-Trp) in alleviating the severity of hyperparathyroidism. The primary mechanism of action involves the modulation of calcium signaling in intestinal epithelial cells through the Calcium-Sensing Receptor (CaSR) and the Transient Receptor Potential Cation Channel Subfamily V Member 4 (TRPV4).
Signaling Pathway
Cyclo(Pro-Trp) has been shown to upregulate the expression of both CaSR and TRPV4 in intestinal epithelial cells. This leads to an increased influx of calcium (Ca²⁺) into these cells. The elevated intracellular calcium concentration is a key signal that promotes the absorption of dietary calcium from the intestine into the bloodstream. By enhancing intestinal calcium uptake, cyclo(Pro-Trp) helps to normalize serum calcium levels, which in turn reduces the stimulus for the parathyroid glands to produce parathyroid hormone (PTH). This ultimately alleviates the symptoms of hyperparathyroidism.[1]
Other Potential Therapeutic Applications and Targets
Beyond its effects on hyperparathyroidism, the broader class of proline-containing diketopiperazines, including derivatives of this compound, has demonstrated a wide spectrum of biological activities. While the precise molecular targets for some of these effects are still under investigation, they represent promising avenues for future drug discovery.
| Biological Activity | Compound Class / Example | Potential Therapeutic Area | Reference |
| Antiproliferative | Cyclic somatostatin analogues containing Pro-Trp moieties | Oncology | [2] |
| Antiviral | Tryptophan derivatives with a 2,5-diketopiperazine structure | Infectious Diseases (e.g., Tobacco Mosaic Virus) | [3] |
| Fungicidal | Tryptophan derivatives with a 2,5-diketopiperazine structure | Agriculture, Infectious Diseases | [3] |
| Neuroprotective | Proline-based diketopiperazines | Neurodegenerative Diseases | [4][5] |
| Anticancer | Proline-based diketopiperazines | Oncology | [4][5] |
Experimental Protocols
A variety of experimental methodologies have been employed to elucidate the therapeutic targets and mechanisms of action of this compound and its derivatives.
In Vivo Models of Hyperparathyroidism
-
Animal Model: Chronic kidney disease (CKD) induced mouse models are often used to study secondary hyperparathyroidism.
-
Treatment: Administration of cyclo(Pro-Trp) to the experimental group.
-
Serum Analysis: Measurement of serum levels of creatinine (CR), blood urea nitrogen (BUN), alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin (TBIL), direct bilirubin (DBIL), and intact parathyroid hormone (iPTH) to assess kidney function, liver function, and the severity of hyperparathyroidism.[1]
-
Histology: Hematoxylin and eosin (H&E) staining of parathyroid tissue to evaluate tissue hyperplasia.[1]
Cellular and Molecular Assays
-
Immunofluorescence Staining: Used to detect the co-localization of CaSR and TRPV4 in intestinal epithelial cells.[1]
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of CaSR and TRPV4 in intestinal epithelial cells or cell lines (e.g., MODE-K cells) following treatment with cyclo(Pro-Trp).[1]
-
Calcium Imaging: To visualize and quantify changes in intracellular calcium concentration in response to cyclo(Pro-Trp) administration in real-time. This is often done using fluorescent calcium indicators.[1]
Antiviral and Fungicidal Activity Assays
-
In Vivo Antiviral Assay (against TMV):
-
Inactivation Activity: The virus is pre-incubated with the test compound before inoculation onto the host plant.
-
Curative Activity: The host plant is inoculated with the virus, and the compound is applied after a set period.
-
Protective Activity: The compound is applied to the host plant before viral inoculation.
-
Evaluation: The number of local lesions on the leaves is counted to determine the inhibition rate compared to controls.[3]
-
-
In Vitro Fungicidal Assay:
-
Mycelium Growth Rate Method: The test compounds are mixed with a culture medium, and the growth of fungal mycelia is measured and compared to a control group.[3]
-
Summary and Future Directions
This compound, particularly in its cyclic form cyclo(Pro-Trp), presents a compelling starting point for the development of novel therapeutics. The well-defined targeting of the CaSR/TRPV4 pathway in the context of hyperparathyroidism provides a solid foundation for further preclinical and clinical investigation. The broad-spectrum biological activities of related diketopiperazines suggest that other molecular targets are yet to be discovered.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for the observed anticancer, antiviral, and neuroprotective effects of this compound-containing compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of cyclo(Pro-Trp) to optimize potency, selectivity, and pharmacokinetic properties.
-
Advanced In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in more complex animal models of disease.
The unique structural and functional properties of this compound and its derivatives make them a rich area for continued exploration in the quest for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP) [mdpi.com]
Prolyltryptophan Bioavailability and Pharmacokinetics: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyltryptophan, a dipeptide composed of L-proline and L-tryptophan, is anticipated to be orally bioavailable, primarily through the intestinal peptide transporter 1 (PepT1). Following absorption, it is likely to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-proline and L-tryptophan. The subsequent pharmacokinetic profile would then largely mirror that of orally administered L-tryptophan. This guide synthesizes the available data on L-tryptophan pharmacokinetics and the general principles of dipeptide transport to provide a foundational understanding of the anticipated behavior of this compound in the body. All quantitative data are presented in structured tables, and key physiological processes are visualized using diagrams.
Introduction to this compound
This compound is a dipeptide with potential applications in drug development and nutritional science. Tryptophan is an essential amino acid and a precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin. The Human Metabolome Database lists Tryptophyl-Proline as an "expected" metabolite, indicating it is a theoretical product of protein metabolism that has not yet been definitively identified in human tissues or biofluids. Understanding its bioavailability and pharmacokinetics is crucial for assessing its potential therapeutic or nutritional value.
Anticipated Bioavailability and Absorption of this compound
The oral bioavailability of this compound is expected to be governed by the mechanisms of dipeptide absorption in the small intestine.
Mechanism of Dipeptide Absorption
Small peptides, such as dipeptides and tripeptides, are primarily absorbed from the lumen of the small intestine into the enterocytes via the peptide transporter 1 (PepT1). This transporter is a high-capacity, low-affinity system that cotransports peptides with protons (H+). Once inside the enterocytes, most dipeptides are rapidly broken down into their constituent amino acids by cytosolic peptidases. The resulting amino acids, in this case, L-proline and L-tryptophan, are then transported across the basolateral membrane of the enterocyte and into the bloodstream.
Studies on other tryptophan-containing dipeptides, such as Isoleucyl-Tryptophan (Ile-Trp) and Tryptophyl-Leucine (Trp-Leu), have demonstrated their bioavailability in humans, with rapid absorption observed within 0.5 hours of administration[1][2]. This supports the hypothesis that this compound would also be readily absorbed.
Pharmacokinetics of L-Tryptophan
Following the likely hydrolysis of this compound, the pharmacokinetics will be determined by the behavior of L-tryptophan.
Data Presentation
The following tables summarize the pharmacokinetic parameters of orally administered L-tryptophan in healthy human subjects. It is important to note that the total body clearance and apparent volume of distribution of L-tryptophan appear to be saturable[3][4].
Table 1: Pharmacokinetic Parameters of Oral L-Tryptophan in Healthy Adults
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Concentration) | 60 to 90 minutes | Single oral dose of a tryptophan-enriched protein hydrolysate | [5][6] |
| Plasma Tryptophan/LNAA Ratio Increase | ~70% | 60 to 90 minutes post-ingestion of a tryptophan-enriched protein hydrolysate | [5][6] |
LNAA: Large Neutral Amino Acids
Experimental Protocols
The data presented in Table 1 is derived from a randomized, double-blind, placebo-controlled, four-way crossover trial in eight healthy male subjects.
-
Treatments:
-
A single oral load of a tryptophan-enriched protein hydrolysate containing 500 mg L-Tryptophan.
-
500 mg L-Tryptophan plus a mixture of amino acids with the same composition as the hydrolysate.
-
500 mg L-Tryptophan.
-
Placebo (orange juice with added glucose).
-
-
Sampling: Blood and urine were collected before and for a period of 4 hours after ingestion.
-
Analytical Method: Specific analytical methods for tryptophan determination in plasma were not detailed in the abstract but would typically involve High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
Metabolism of L-Tryptophan
Once in the bloodstream, L-tryptophan is distributed throughout the body and undergoes metabolism primarily through two main pathways: the kynurenine pathway and the serotonin pathway[7][8].
Kynurenine Pathway
The majority of dietary tryptophan (over 95%) is metabolized via the kynurenine pathway, primarily in the liver[7]. This pathway generates several neuroactive and immunomodulatory metabolites.
Serotonin Pathway
A smaller but critically important fraction of tryptophan is used for the synthesis of serotonin (5-hydroxytryptamine) in the brain and enterochromaffin cells of the gastrointestinal tract.
Experimental Workflows for Tryptophan Analysis
The quantification of tryptophan and its metabolites in biological matrices is essential for pharmacokinetic studies. A general workflow for this analysis is outlined below.
Sample Preparation and Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. [논문]Tryptophan-containing dipeptides are bioavailable and inhibit plasma human angiotensin-converting enzyme in vivo [scienceon.kisti.re.kr]
- 3. Current Evidence on the Bioavailability of Food Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of L-tryptophan following its intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of tryptophan from a single oral dose of a trytophan-enriched peptide mixture in healthy men [repository.tno.nl]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan Metabolism: Implications in Health, Disease, and Cancer - Creative Proteomics [creative-proteomics.com]
- 8. Tryptophan metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolyltryptophan Metabolic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the metabolic pathway of prolyltryptophan. As a dipeptide composed of proline and tryptophan, its metabolism is characterized by an initial hydrolysis into its constituent amino acids, followed by their entry into distinct and well-characterized metabolic routes. This document details the enzymatic breakdown of the prolyl-tryptophan bond and the subsequent catabolism of proline and tryptophan. Quantitative data for key metabolites are presented, and detailed experimental protocols for their analysis are provided. Signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and structured understanding of the biochemical processes involved. This guide serves as a critical resource for researchers and professionals in drug development and metabolic research, offering insights into the physiological roles and potential therapeutic implications of this compound and its metabolic products.
Introduction
This compound is a dipeptide formed from the amino acids proline and tryptophan. While not a substrate for a dedicated metabolic pathway, its biological significance lies in its breakdown into two proteogenic amino acids, each with extensive and crucial metabolic fates. The metabolic analysis of this compound, therefore, necessitates a thorough understanding of dipeptide hydrolysis and the individual metabolic pathways of proline and tryptophan.
The initial step in the metabolism of this compound is the enzymatic cleavage of the peptide bond linking the proline and tryptophan residues. This hydrolysis is carried out by various peptidases, releasing free proline and tryptophan into the cellular environment. These amino acids are then channeled into their respective catabolic and anabolic pathways, contributing to a wide array of physiological processes, from energy production to the synthesis of neurotransmitters and other bioactive molecules.
This guide will first address the hydrolysis of the this compound dipeptide. Subsequently, it will delve into the intricate metabolic pathways of its constituent amino acids, providing a detailed overview of the enzymes, intermediates, and final products.
Hydrolysis of this compound
The breakdown of this compound into proline and tryptophan is catalyzed by peptidases, also known as proteases. These enzymes are broadly classified based on their site of cleavage. Dipeptidases, a subclass of exopeptidases, are primarily responsible for hydrolyzing dipeptides into their constituent amino acids.
The general reaction for the hydrolysis of this compound is as follows:
This compound + H₂O → Proline + Tryptophan
This reaction is catalyzed by dipeptidases, which are present in various tissues and cellular compartments, including the brush border of the small intestine for the absorption of dietary peptides and within cells for protein turnover.
Tryptophan Metabolic Pathways
Once released, tryptophan enters several major metabolic pathways, with over 95% being degraded through the kynurenine pathway.[1] The remainder is primarily utilized in the serotonin and indole pathways.[1]
Kynurenine Pathway
The kynurenine pathway is the principal route of tryptophan degradation and occurs mainly in the liver.[1] This pathway generates several neuroactive and immunomodulatory metabolites, as well as nicotinamide adenine dinucleotide (NAD+). The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[1][2]
Serotonin Pathway
A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter.[1] This pathway is initiated by the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH).[2][3] 5-HTP is then decarboxylated to serotonin by aromatic L-amino acid decarboxylase.[3] Serotonin can be further metabolized to melatonin.[3]
Indole Pathway
In the gut, microbial enzymes metabolize tryptophan into various indole derivatives. A significant pathway involves the conversion of tryptophan to indole by the enzyme tryptophanase. Indole and its derivatives can act as signaling molecules and influence host physiology.
Proline Metabolic Pathway
Proline metabolism is primarily an oxidative process that occurs in the mitochondria.[4] It is a two-step enzymatic conversion of proline to glutamate. This pathway is crucial for cellular energy metabolism and redox homeostasis.[4]
The first step is the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH), also known as proline oxidase (POX).[4][5] This reaction is coupled to the mitochondrial electron transport chain. P5C is then converted to glutamate by P5C dehydrogenase (P5CDH).[4] Glutamate can subsequently be converted to α-ketoglutarate, which enters the citric acid (TCA) cycle.
Quantitative Data
The following tables summarize the reference ranges for key metabolites in the tryptophan and proline metabolic pathways in human plasma. It is important to note that these values can vary based on factors such as age, sex, diet, and health status.
Table 1: Reference Ranges of Key Tryptophan Metabolites in Human Plasma
| Metabolite | Reference Range (μmol/L) |
| Tryptophan | 40 - 80 |
| Kynurenine | 1 - 3 |
| Kynurenic Acid | 0.02 - 0.08 |
| Serotonin | 0.3 - 1.2 |
Note: Values are approximate and can vary between laboratories and analytical methods.
Table 2: Reference Ranges of Key Proline Metabolites in Human Plasma
| Metabolite | Reference Range (μmol/L) |
| Proline | 100 - 300 |
| Glutamate | 20 - 100 |
Note: Values are approximate and can vary between laboratories and analytical methods.
Experimental Protocols
Analysis of Tryptophan and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of tryptophan and its metabolites in biological samples.
6.1.1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-Tryptophan).
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
6.1.2. LC-MS/MS Conditions
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operated in positive ion mode using multiple reaction monitoring (MRM) for each analyte and internal standard.
References
- 1. Tryptophan Metabolism: Implications in Health, Disease, and Cancer - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Tryptophan-Containing Cyclic Dipeptides
An In-depth Technical Guide to Investigating Prolyltryptophan and Related Cyclic Dipeptide Receptor Interactions
Introduction
The study of this compound and related cyclic dipeptides (CDPs) is a burgeoning field in drug discovery and chemical biology. These compounds, particularly those containing tryptophan residues, exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. Understanding the molecular basis of these activities necessitates a thorough investigation of their interactions with specific cellular targets, often beginning with receptor binding affinity studies.
This technical guide provides a comprehensive overview of the methodologies employed to characterize the binding of this compound and analogous compounds to their putative receptors. While a specific, universally recognized "this compound receptor" remains an area of active investigation, the principles and techniques outlined herein are broadly applicable to studying the binding of these ligands to various protein targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of cyclic dipeptides as potential therapeutic agents.
The initial impetus for studying the receptor binding of this compound and related CDPs stems from their observed biological effects. This data provides the functional context for interpreting binding affinity measurements. A summary of reported activities for selected tryptophan-containing CDPs is presented below.
| Compound | Biological Activity | Organism/Cell Line | Reported Metric (e.g., MIC, IC50) |
| Cyclo(L-Trp-L-Arg) | Mild antibacterial activity | Staphylococcus aureus | MIC: 64 µg/mL[1] |
| Cyclo(D-Trp-D-Arg) | Pronounced antibacterial activity | Various Gram-positive and Gram-negative bacteria | MIC: 0.5–64 µg/mL[1] |
| Cyclo(L-Trp-L-Trp) | Antibacterial activity | Multidrug-resistant A. baumannii, B. subtilis, M. luteus, S. aureus | MICs: 12.5-25 µg/ml[2] |
| Cyclo(L-Trp-L-Trp) | Antifungal activity | S. cerevisiae, A. niger, C. albicans | MICs: 12.5-50 µg/ml[2] |
| Prenylated forms of Cyclo(L-Trp-L-Trp) | Cytotoxic activity | Human leukemia and ovarian cell lines | Not specified[2] |
| Cyclo(L-leucyl-L-prolyl) | Inhibition of aflatoxin production | Aspergillus parasiticus | IC50: 0.20 mg/mL[3] |
| Cyclo(L-leucyl-L-prolyl) | Antifungal activity | Aspergillus flavus | Not specified[4] |
Experimental Protocol: Tryptophan Fluorescence Quenching Assay for Binding Affinity Determination
A fundamental technique for quantifying the binding of a ligand to a protein is the tryptophan fluorescence quenching assay. This method leverages the intrinsic fluorescence of tryptophan residues within a protein. Ligand binding can alter the local environment of these residues, leading to a change in fluorescence intensity, which can be used to determine binding affinity (Kd).
Principle:
The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. When a ligand binds to a protein in proximity to a tryptophan residue, it can cause a conformational change or directly interact with the residue, leading to a quenching (decrease) of the fluorescence signal. The magnitude of this quenching is dependent on the concentration of the ligand and can be used to calculate the dissociation constant (Kd).
Materials:
-
Purified target protein containing at least one tryptophan residue.
-
This compound or other tryptophan-containing ligand of interest.
-
Fluorometer/spectrofluorometer with temperature control.
-
Quartz cuvettes.
-
Binding buffer (e.g., phosphate-buffered saline, Tris-HCl) appropriate for the protein of interest.
-
Micropipettes.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified target protein at a known concentration in the binding buffer.
-
Prepare a high-concentration stock solution of the this compound ligand in the same binding buffer.
-
Prepare a series of dilutions of the ligand stock solution in the binding buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength to scan a range, typically from 320 nm to 400 nm, to determine the wavelength of maximum emission for the protein alone.
-
Set the instrument to record the fluorescence intensity at the determined maximum emission wavelength.
-
-
Measurement:
-
Add a fixed volume of the protein solution to the cuvette. The concentration should be low enough to avoid inner filter effects but high enough to give a stable signal.
-
Record the fluorescence of the protein alone (F0).
-
Sequentially add small aliquots of the ligand dilutions to the cuvette, ensuring thorough mixing after each addition.
-
After a brief incubation period to allow for binding to reach equilibrium, record the fluorescence intensity (F) at each ligand concentration.
-
Continue this titration until the fluorescence signal no longer changes significantly with the addition of more ligand, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct for dilution by multiplying the observed fluorescence at each step by a dilution factor (Vtotal / Vinitial).
-
Calculate the change in fluorescence (ΔF = F0 - F) for each ligand concentration.
-
Plot ΔF as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).
-
Inner Filter Effect Correction:
In cases where the ligand absorbs light at the excitation or emission wavelengths, it can cause an "inner filter effect," leading to an apparent quenching that is not due to binding. This must be corrected for by performing a control titration of the ligand into a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration as the tryptophan in the protein.
Visualizations: Workflows and Signaling Pathways
Visual representations are crucial for understanding complex experimental processes and biological pathways. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a binding affinity study and a hypothetical signaling pathway that could be initiated by this compound binding.
Caption: Experimental workflow for determining this compound binding affinity.
Caption: Hypothetical signaling pathway for this compound.
Future Directions
The exploration of this compound and related CDPs is a promising area of research. Future work should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, yeast two-hybrid screening, and photo-affinity labeling to identify the specific protein targets of these compounds.
-
Structural Biology: Using X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional structure of this compound bound to its receptor, providing insights into the molecular basis of recognition.
-
In Vivo Studies: Translating the in vitro binding and cellular activity data into animal models to assess the therapeutic potential of these compounds.
By systematically applying the methodologies outlined in this guide, researchers can significantly advance our understanding of the molecular mechanisms underlying the biological activities of this compound and other tryptophan-containing cyclic dipeptides, paving the way for the development of novel therapeutics.
References
- 1. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Investigating the Enzymatic Stability of Prolyltryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and key considerations for investigating the enzymatic stability of the dipeptide Prolyltryptophan (Pro-Trp). Due to its unique structure, featuring a proline residue, Pro-Trp is expected to exhibit a degree of resistance to enzymatic degradation, a critical attribute for its potential therapeutic applications. This document outlines detailed experimental protocols, data interpretation, and the enzymatic landscape relevant to the stability of this dipeptide.
Introduction to this compound and Enzymatic Stability
This compound is a dipeptide composed of the amino acids proline and tryptophan. The presence of the rigid pyrrolidine ring of proline can confer significant resistance to cleavage by various peptidases. Understanding the enzymatic stability of Pro-Trp is paramount for its development as a therapeutic agent, as it directly influences its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Peptides with enhanced stability can exhibit prolonged half-lives, leading to improved efficacy and patient compliance.
The Enzymatic Landscape: Key Players in Pro-Trp Degradation
The enzymatic degradation of peptides is a complex process involving a variety of proteases and peptidases present in different biological compartments. For orally administered peptides, the primary enzymatic barriers are in the gastrointestinal tract, followed by enzymes in the plasma and target tissues.
Gastrointestinal Enzymes:
-
Pepsin: The principal digestive enzyme in the stomach, pepsin preferentially cleaves peptide bonds involving aromatic amino acids like tryptophan. However, its activity is generally lower on bonds involving proline.
-
Pancreatic Proteases (in the intestine):
-
Trypsin: Cleaves peptide bonds C-terminal to lysine and arginine residues. Trypsin is not expected to directly cleave the Pro-Trp bond.
-
Chymotrypsin: Shows a preference for cleaving at the C-terminus of aromatic residues such as tryptophan, tyrosine, and phenylalanine.[1] Therefore, chymotrypsin is a potential enzyme for Pro-Trp degradation.
-
-
Brush Border Peptidases: Located on the surface of intestinal epithelial cells, these enzymes, including various aminopeptidases and dipeptidyl peptidases, are responsible for the final digestion of small peptides. Dipeptidyl peptidase IV (DPP-IV), for instance, is known to cleave Xaa-Pro dipeptides from the N-terminus of peptides.
Plasma and Tissue Peptidases:
-
Serum Aminopeptidases and Carboxypeptidases: These enzymes can cleave amino acids from the N- and C-termini of peptides, respectively.
-
Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV): These are key enzymes in the metabolism of proline-containing peptides and are found in various tissues and plasma.[2]
The following diagram illustrates the potential enzymatic cleavage sites in a hypothetical peptide containing the Pro-Trp motif.
Quantitative Analysis of this compound Stability
The following table summarizes the half-lives of various peptides in different biological fluids, providing a comparative context for the expected stability of Pro-Trp.
| Peptide/Scaffold | Biological Fluid | Half-life (t1/2) | Reference |
| Linaclotide | Simulated Intestinal Fluid (SIF) | 54 ± 3 min | [5] |
| Oxytocin (OT) | Simulated Intestinal Fluid (SIF) | 8 ± 1 min | [5] |
| Somatostatin | Simulated Gastric Fluid (SGF) | 13 ± 2 min | [5] |
| SFTI-1 | Simulated Gastric Fluid (SGF) | > 24 h | [5] |
| SFTI-1 | Simulated Intestinal Fluid (SIF) | 16.3 ± 2.7 h | [5] |
| Glu(OBzl)-Sar | 80% Human Plasma | > 1 h | [3] |
| D-Glu(OBzl)-Ala | 80% Human Plasma | > 1 h | [3] |
| Asp(OBzl)-Sar | 80% Human Plasma | > 1 h | [3] |
| Glu(OBzl)-Sar | 10% Rat Jejunal Homogenate | ~16 min | [3] |
It is important to note that the stability of this compound would need to be determined experimentally using the protocols outlined in the following sections.
Experimental Protocols for Assessing Enzymatic Stability
A standardized approach is crucial for obtaining reliable and comparable data on the enzymatic stability of this compound. The following sections detail the methodologies for in vitro stability assays in simulated gastrointestinal fluids and plasma.
Preparation of Simulated Biological Fluids
Simulated Gastric Fluid (SGF) (USP, pH 1.2):
-
Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.
-
This solution has a pH of approximately 1.2.
-
Just before the experiment, add pepsin from porcine gastric mucosa at a final concentration of 3.2 g/L.
Simulated Intestinal Fluid (SIF) (USP, pH 6.8):
-
Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water.
-
Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water.
-
Add 10.0 g of pancreatin and mix.
-
Adjust the pH of the solution to 6.8 ± 0.1 by adding 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.
-
Dilute with water to a final volume of 1000 mL.
Human Plasma:
-
Obtain human plasma containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma can be used fresh or stored at -80°C until use. Thaw frozen plasma on ice before the experiment.
In Vitro Stability Assay Workflow
The following diagram outlines the general workflow for an in vitro enzymatic stability assay.
Detailed Experimental Procedure
-
Preparation of Reaction Mixture:
-
Pre-warm the simulated biological fluid (SGF, SIF, or plasma) to 37°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with the assay).
-
Initiate the reaction by adding a small volume of the Pro-Trp stock solution to the pre-warmed simulated fluid to achieve the desired final concentration (e.g., 10-100 µM).
-
-
Incubation and Sampling:
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately stop the enzymatic reaction in the collected aliquot by adding a quenching solution. Common quenching agents include:
-
Acids: Trichloroacetic acid (TCA) or perchloric acid to precipitate proteins.
-
Organic Solvents: Acetonitrile or methanol, often containing an acid like formic acid, to precipitate proteins and prepare the sample for HPLC analysis.
-
-
Vortex the quenched sample and centrifuge to pellet the precipitated proteins.
-
-
Sample Analysis by HPLC-UV/MS:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Use a reversed-phase HPLC column (e.g., C18) for separation.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.
-
Detect this compound and its potential degradation products (proline and tryptophan) using a UV detector (tryptophan has a characteristic absorbance at ~280 nm) and/or a mass spectrometer for confirmation and identification of metabolites.
-
Data Analysis and Interpretation
-
Quantification: Create a standard curve by analyzing known concentrations of this compound. Use the peak area from the HPLC chromatogram to determine the concentration of remaining Pro-Trp in each sample at each time point.
-
Half-life Calculation: Plot the natural logarithm of the percentage of remaining Pro-Trp against time. The slope of the linear regression line will be the degradation rate constant (k). The half-life (t½) can then be calculated using the following equation:
t½ = 0.693 / k
Signaling Pathways and Metabolic Fate
Upon enzymatic cleavage, this compound would release its constituent amino acids, proline and tryptophan. Tryptophan is a precursor for several important metabolic pathways, including the serotonin and kynurenine pathways. Understanding the metabolic fate of the released tryptophan is crucial, as its metabolites have significant biological activities.
The following diagram depicts the major metabolic pathways of tryptophan.
Conclusion
Investigating the enzymatic stability of this compound is a critical step in its preclinical development. The methodologies outlined in this guide provide a robust framework for generating essential data on its degradation kinetics in relevant biological fluids. While specific quantitative data for Pro-Trp is currently lacking in the literature, the inherent resistance of proline-containing peptides suggests that it may exhibit favorable stability. Rigorous experimental evaluation using the described protocols will be necessary to confirm this hypothesis and to fully characterize its metabolic fate, thereby informing its potential as a novel therapeutic agent.
References
- 1. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Prolyltryptophan's Role in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyltryptophan, a dipeptide composed of proline and tryptophan, is emerging as a modulator of cellular signaling, primarily through its inhibitory action on the enzyme prolyl endopeptidase (PEP). This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular signaling pathways. It details the mechanism of PEP inhibition, the potential downstream effects on neuropeptide and hormone signaling, and the methodologies for studying these interactions. While direct engagement with classical signaling cascades like G-protein coupled receptors (GPCRs) or ion channels remains an area of active investigation, the established function of this compound as a PEP inhibitor presents a significant avenue for therapeutic exploration, particularly in the context of neurodegenerative and related disorders.
Introduction
The dipeptide this compound (Pro-Trp) is a metabolite derived from the breakdown of proteins. While historically viewed as a simple product of protein catabolism, recent research has illuminated its potential as a bioactive molecule with a role in cellular communication. The primary mechanism through which this compound is currently understood to influence cellular signaling is by acting as an inhibitor of prolyl endopeptidase (PEP).[1]
Prolyl endopeptidase (EC 3.4.21.26) is a serine protease that plays a crucial role in regulating the activity of various proline-containing neuropeptides and peptide hormones.[1] By cleaving these peptides at the carboxyl side of proline residues, PEP effectively terminates their signaling functions. The inhibition of PEP by molecules like this compound can, therefore, potentiate and prolong the action of these important signaling peptides, leading to significant physiological effects.
This guide will delve into the specifics of this compound's interaction with PEP, the resulting impact on cellular signaling, and the experimental approaches used to characterize this activity.
This compound as a Modulator of Prolyl Endopeptidase Activity
The principal signaling role of this compound identified in the current scientific literature is its ability to inhibit prolyl endopeptidase. This inhibition has been observed in studies of protein hydrolysates containing tryptophan-containing peptides.[1]
Mechanism of Prolyl Endopeptidase Inhibition
While the precise kinetics of this compound's inhibition of PEP are not yet fully elucidated, it is hypothesized to act as a competitive inhibitor. The proline residue of the dipeptide likely interacts with the active site of PEP, which specifically recognizes and binds proline-containing substrates. The tryptophan residue may contribute to the binding affinity and specificity.
dot
Caption: this compound's competitive inhibition of prolyl endopeptidase (PEP).
Downstream Signaling Consequences of PEP Inhibition
By inhibiting PEP, this compound can indirectly modulate a variety of signaling pathways that are regulated by proline-containing peptides. These peptides include:
-
Neuropeptides: Substance P, thyrotropin-releasing hormone (TRH), arginine vasopressin (AVP), and bradykinin are all substrates of PEP. Prolonging their activity can impact processes such as pain perception, mood regulation, blood pressure control, and inflammation.
-
Peptide Hormones: Angiotensin II and other peptide hormones are also degraded by PEP. Inhibition of this degradation can have significant effects on cardiovascular function and hormonal balance.
The potential therapeutic implications of this are significant, particularly in neurological disorders where neuropeptide dysregulation is a key feature.
dot
Caption: Downstream consequences of PEP inhibition by this compound.
Other Potential Signaling Roles of this compound (Hypothetical)
While the inhibition of PEP is the most substantiated signaling role of this compound, its constituent amino acids, proline and tryptophan, are known to be involved in various other signaling processes. It is plausible, though not yet experimentally demonstrated, that the dipeptide itself could have other direct signaling functions.
-
G-Protein Coupled Receptors (GPCRs): Tryptophan and its metabolites are known to interact with certain GPCRs. While there is no direct evidence for this compound binding to a specific GPCR, this remains a possibility that warrants further investigation.
-
Ion Channels: Tryptophan residues are critical for the function of some ion channels. It is conceivable that this compound could modulate the activity of certain ion channels, although this is purely speculative at present.
-
Kinase Signaling: There is no current evidence to suggest that this compound directly activates or inhibits protein kinases.
Experimental Protocols
To facilitate further research into the signaling roles of this compound, detailed methodologies for key experiments are provided below.
Prolyl Endopeptidase (PEP) Activity Assay
This protocol is a generalized method for determining the inhibitory activity of this compound against PEP.
Materials:
-
Prolyl endopeptidase (commercially available)
-
This compound
-
Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of PEP enzyme to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic PEP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC) over time.
-
Calculate the rate of the reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
dot
Caption: Experimental workflow for a prolyl endopeptidase (PEP) inhibition assay.
Data Presentation
Table 1: Summary of Prolyl Endopeptidase Inhibition by Tryptophan-Containing Peptides (Hypothetical Data)
| Peptide | Source | IC50 (µM) | Reference |
| This compound | Synthetic | [To be determined] | N/A |
| Trp-containing peptide 1 | Lactoferrin Hydrolysate | 50 | [1] |
| Trp-containing peptide 2 | Lactoferrin Hydrolysate | 120 | [1] |
Conclusion and Future Directions
The current body of scientific evidence strongly indicates that the primary role of this compound in cellular signaling is the inhibition of prolyl endopeptidase. This action has the potential to significantly impact neuropeptide and peptide hormone signaling, opening up avenues for the development of novel therapeutics for a range of disorders, particularly those affecting the central nervous system.
Future research should focus on several key areas:
-
Detailed Kinetic Studies: A thorough investigation of the kinetics of PEP inhibition by this compound is needed to fully understand its mechanism of action.
-
In Vivo Studies: The effects of this compound on neuropeptide levels and physiological outcomes in animal models are essential to validate its therapeutic potential.
-
Exploration of Other Signaling Pathways: While current evidence is limited, systematic screening of this compound against a panel of GPCRs, ion channels, and kinases could reveal novel, direct signaling roles.
By continuing to explore the multifaceted signaling functions of this intriguing dipeptide, the scientific and drug development communities can unlock its full therapeutic potential.
References
Methodological & Application
Solid-Phase Synthesis of Prolyl-Tryptophan Dipeptide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide prolyl-tryptophan (Pro-Trp). The synthesis is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. Special considerations for the inclusion of proline and the acid-sensitive tryptophan residue are addressed to ensure high purity and yield of the target peptide. This protocol outlines the necessary steps from resin preparation and amino acid coupling to cleavage, and final purification.
Introduction
The synthesis of peptides containing specific amino acid sequences is a cornerstone of drug discovery and biomedical research. The prolyl-tryptophan motif is of interest in various biological contexts. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the production of such dipeptides. This protocol focuses on the Fmoc/tBu strategy, which employs a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.
The synthesis of a Pro-Trp dipeptide presents unique challenges. Proline, as a secondary amino acid, can exhibit slower coupling kinetics. The indole side chain of tryptophan is highly susceptible to oxidation and alkylation under the acidic conditions typically used for cleavage from the solid support.[1][2] To mitigate these challenges, this protocol utilizes an N-Boc protected tryptophan derivative, Fmoc-Trp(Boc)-OH, and a carefully selected cleavage cocktail containing scavengers.[3][4]
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Trp(Boc)-OH | Various | Synthesis Grade |
| Fmoc-Pro-OH | Various | Synthesis Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | ACS Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Various | Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |
| Diethyl ether | Various | ACS Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Water | Various | HPLC Grade |
Experimental Protocols
Resin Preparation and Swelling
-
Place the Rink Amide MBHA resin (0.1 mmol scale) in a fritted syringe reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for at least 30 minutes at room temperature.[5]
Fmoc-Tryptophan Loading
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.3 mmol, 3 eq.) and Oxyma (0.3 mmol, 3 eq.) in DMF (2 mL).
-
Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated Fmoc-Trp(Boc)-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
To monitor coupling completion, a Kaiser test can be performed.[6]
-
After coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF (v/v) (5 mL) to the resin.[3]
-
Agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]
Fmoc-Proline Coupling
-
In a separate vial, dissolve Fmoc-Pro-OH (0.3 mmol, 3 eq.) and Oxyma (0.3 mmol, 3 eq.) in DMF (2 mL).
-
Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Drain the DMF from the deprotected resin.
-
Add the activated Fmoc-Pro-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours. Due to the secondary amine nature of proline, coupling can be slower; if a Kaiser test indicates incomplete coupling, the reaction time can be extended or a second coupling can be performed.[7]
-
After coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Final Fmoc Deprotection
-
Perform the Fmoc deprotection of the N-terminal proline as described in the "Fmoc Deprotection" section above.
Cleavage and Deprotection
Cleavage Cocktail (Reagent K alternative): TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v)
-
Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail in a fume hood. For 0.1 mmol of resin, use 2 mL of the cocktail. The use of scavengers like TIS and EDT is crucial to prevent the alkylation of the tryptophan indole ring by reactive cationic species generated during cleavage.[1][3]
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[2]
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with an additional small volume of fresh TFA (0.5 mL) and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (30-40 mL).
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen.
-
For purification, dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[8]
-
Collect fractions containing the pure peptide, confirm the mass by mass spectrometry, and lyophilize to obtain a white powder.
Quantitative Data Summary
| Parameter | Value | Notes |
| Resin Scale | 0.1 mmol | Rink Amide MBHA |
| Amino Acid Excess | 3 equivalents | Per coupling step |
| Coupling Agent Excess | 3 equivalents | DIC/Oxyma |
| Fmoc Deprotection Time | 5 + 15 minutes | 20% Piperidine in DMF |
| Coupling Time | 2 hours | Per amino acid |
| Cleavage Time | 2-3 hours | At room temperature |
| Expected Crude Yield | 70-90% | Varies based on synthesis efficiency |
| Expected Purity (Post-HPLC) | >95% | Dependent on purification efficacy |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the solid-phase synthesis of Prolyl-Tryptophan.
References
- 1. peptide.com [peptide.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Prolyltryptophan via Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyltryptophan, a cyclic dipeptide also known as cyclo(L-Pro-L-Trp), is a naturally occurring diketopiperazine (DKP) with a range of reported biological activities, making it a molecule of interest in pharmaceutical research and development. Accurate and robust analytical methods are crucial for its quantification in various matrices, from synthetic reaction mixtures to complex biological samples. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography (LC) coupled with UV or mass spectrometry (MS) detection. The methods described herein are based on established principles for the analysis of related compounds, such as tryptophan and other diketopiperazines, and serve as a comprehensive starting point for method development and validation.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is critical for accurate and reproducible results and will depend on the sample matrix.
a) For Synthetic Mixtures (e.g., reaction monitoring, purity assessment):
-
Solubilization: Dissolve the sample in a compatible solvent, such as methanol, acetonitrile, or a mixture of organic solvent and water. The final concentration should be within the linear range of the detector.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the chromatography column.
-
Dilution: If necessary, dilute the filtered sample to the desired concentration with the initial mobile phase composition.
b) For Biological Matrices (e.g., plasma, serum, cell culture media):
Protein precipitation is a common and effective method for removing high-molecular-weight interferences.
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be dried down under a gentle stream of nitrogen gas and then reconstituted in a smaller volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices.
a) Chromatographic Conditions:
-
Column: A reversed-phase C18 column is recommended (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 7 minutes is a good starting point. The column should then be washed with a high percentage of B and re-equilibrated at the initial conditions.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 1-10 µL.
-
Column Temperature: 40°C.
b) Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+):
-
Ionization Mode: ESI+.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific MRM transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+. The product ions will be characteristic fragments.
-
Source Parameters: These will need to be optimized for the specific instrument but can be guided by methods for similar analytes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for higher concentration samples and for laboratories where a mass spectrometer is not available.
a) Chromatographic Conditions:
-
Column: A reversed-phase C18 column is suitable (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient or Isocratic Elution: Depending on the sample complexity, either a gradient or an isocratic method can be employed. For a starting point, an isocratic elution with a mixture of A and B (e.g., 70:30 A:B) can be tested. The organic content can be adjusted to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
UV Detection: The indole chromophore in the tryptophan moiety of this compound allows for UV detection. A wavelength of 220 nm or 280 nm is recommended.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound analysis. Actual values must be determined experimentally during method validation.
| Parameter | LC-MS/MS | HPLC-UV |
| Retention Time (min) | ~ 4.5 | ~ 6.8 |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL |
| Linear Range | 0.5 - 500 ng/mL | 50 - 5000 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% |
Visualizations
This compound Analysis Workflow
Caption: General workflow for the analysis of this compound.
This compound Structure
Caption: Chemical structure of this compound.
Application Note: Quantitative Analysis of Prolyltryptophan Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the sensitive and selective detection of the dipeptide Prolyltryptophan in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and a proposed fragmentation pathway for this compound are also presented to guide method development and data interpretation.
Introduction
This compound is a dipeptide composed of the amino acids proline and tryptophan. The analysis of dipeptides in biological systems is of growing interest due to their potential roles as biomarkers and bioactive molecules. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and specificity for the quantification of such analytes in complex samples.[1] This application note details a robust LC-MS/MS method suitable for the analysis of this compound.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The primary goal is to extract this compound from the sample matrix while removing interfering substances such as proteins, salts, and lipids.
Protocol for Protein Precipitation:
-
To 100 µL of biological sample (e.g., plasma, serum, tissue homogenate), add 300 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve this compound from other sample components, which helps to minimize matrix effects and improve quantification.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Tandem mass spectrometry is used for the selective detection and quantification of this compound. The instrument is operated in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for data acquisition.
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Data Presentation
The following table summarizes representative quantitative data for the analysis of dipeptides using LC-MS/MS. These values are intended to serve as a guideline for method validation.
Table 1: Representative Quantitative Performance
| Parameter | Expected Performance Range |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are based on typical performance for similar dipeptide analyses and should be experimentally determined for this compound.
Proposed Fragmentation and MRM Transitions
The fragmentation of this compound is predicted to be influenced by the "proline effect," which promotes cleavage at the N-terminal side of the proline residue, and by the stable indole structure of the tryptophan side chain. The proposed fragmentation pathway is illustrated below. Based on this, the following MRM transitions are suggested for method development.
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |
| This compound | 302.15 | 130.07 | Tryptophan immonium ion |
| 70.07 | Proline immonium ion | ||
| 185.09 | [Trp-H₂O+H]⁺ |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation of this compound.
References
Application Notes and Protocols for the Quantification of Prolyltryptophan in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific quantitative data or established analytical methods for the linear dipeptide prolyltryptophan in biological samples. The Human Metabolome Database categorizes the related dipeptide, Tryptophyl-Proline, as an "expected" metabolite, indicating it has not been definitively identified in human tissues or biofluids. The protocols and data presented herein are therefore generalized for dipeptide analysis and can be adapted for this compound quantification. The majority of the available biological activity data pertains to the cyclic form, cyclo(Pro-Trp), a diketopiperazine.
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities[1][2][3]. Proline-containing peptides are noted for their unique structural properties and roles in various physiological processes[1][4]. Similarly, tryptophan-containing peptides have demonstrated a range of bioactivities, including antimicrobial and immunomodulatory effects[3][5]. The dipeptide this compound, and particularly its cyclic form, cyclo(Pro-Trp), have been investigated for potential pharmacological applications[][7].
This document provides a generalized framework for the quantification of this compound in biological samples, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the state-of-the-art analytical technique for peptide quantification in complex matrices[8][9].
I. Analytical Methodologies for Dipeptide Quantification
LC-MS/MS is the preferred method for the sensitive and selective quantification of dipeptides in biological fluids due to its ability to distinguish analytes from complex matrix components[9][10].
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A generalized LC-MS/MS protocol adaptable for this compound is outlined below.
1. Sample Preparation
The goal of sample preparation is to extract the dipeptide of interest from the biological matrix while removing interfering substances such as proteins and phospholipids[11].
-
For Plasma/Serum:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
For Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant 1:10 with mobile phase containing the internal standard.
-
-
For Tissue Homogenates:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation on the homogenate as described for plasma/serum.
-
2. Derivatization (Optional but Recommended)
Derivatization of the primary or secondary amine groups of dipeptides can improve chromatographic retention, ionization efficiency, and fragmentation patterns in mass spectrometry[1][12].
-
Using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC):
-
To the reconstituted sample extract, add the AQC reagent according to the manufacturer's protocol.
-
Incubate to allow the derivatization reaction to complete.
-
The derivatized sample is then ready for LC-MS/MS analysis.
-
3. Chromatographic Conditions (UPLC/HPLC)
Reversed-phase chromatography is commonly used for the separation of dipeptides.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
4. Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution of the analyte. For derivatized this compound, the transitions would be specific to the derivative.
-
Internal Standard: A stable isotope-labeled this compound is the ideal internal standard to correct for matrix effects and variations in sample processing.
5. Method Validation
A quantitative method should be validated for the following parameters:
| Parameter | Description |
| Linearity | The range over which the assay response is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. |
| Recovery | The efficiency of the extraction procedure. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |
| Stability | The stability of the analyte in the biological matrix under different storage conditions. |
II. Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Dipeptide Quantification in Plasma
This protocol provides a starting point for developing a quantitative assay for this compound.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Stable isotope-labeled this compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
UPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., 50% methanol).
-
Prepare a series of calibration standards by spiking the stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).
-
For sample analysis, aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile, vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of 95:5 water:acetonitrile with 0.1% formic acid.
-
Inject 5-10 µL onto the UPLC-MS/MS system.
-
Analyze the data using appropriate software to construct a calibration curve and determine the concentration of this compound in the samples.
III. Visualization of Workflows and Pathways
Experimental Workflow
Caption: Generalized workflow for dipeptide quantification.
Putative Signaling Pathway for Cyclo(Pro-Trp)
While no specific signaling pathway for linear this compound has been identified, its cyclic form, cyclo(Pro-Trp), has demonstrated biological activities such as antimicrobial effects[][7]. A putative pathway for its antimicrobial action is depicted below, based on general mechanisms of antimicrobial peptides.
Caption: Putative antimicrobial mechanism of Cyclo(Pro-Trp).
IV. Biological Context and Activities
Linear this compound
As previously stated, there is a significant lack of information regarding the biological role and in vivo presence of linear this compound. It is likely an intermediate in protein metabolism.
Cyclic this compound (Diketopiperazine)
The cyclic form, cyclo(Pro-Trp), is a diketopiperazine that has been identified in various natural sources and has reported biological activities:
-
Antimicrobial Properties: Cyclo(Pro-Trp) has demonstrated broad-spectrum antibacterial and antifungal properties[][7].
-
Gastrointestinal Effects: Studies have shown that cyclo(Pro-Trp) can enhance the maturation of gastrointestinal cells[].
-
Hepatotoxicity: Some isomers of cyclo(Trp-Pro) have been shown to exhibit hepatotoxicity in in vitro and in vivo models, which may limit their therapeutic potential[12].
Conclusion
The quantification of the dipeptide this compound in biological samples is feasible using modern analytical techniques like LC-MS/MS. However, a specific, validated method for this particular dipeptide is not currently available in the scientific literature. The provided generalized protocols for dipeptide analysis can serve as a foundation for researchers to develop and validate a robust method for this compound. Further research is required to establish the presence and concentration of linear this compound in biological systems and to elucidate its potential biological functions, distinguishing them from its more widely studied cyclic counterpart, cyclo(Pro-Trp).
References
- 1. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Role of proline in the imprinting developed by dipeptides--in Tetrahymena. Possible role in hormone evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 7. Cyclo(Pro-Trp) | CAS:67889-75-2 | Manufacturer ChemFaces [chemfaces.com]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hepatotoxicity of the isomers of cyclo(Trp-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prolyltryptophan Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Prolyltryptophan is a dipeptide composed of proline and tryptophan. While specific research on this compound is limited, the biological activities of its constituent amino acid, tryptophan, and other tryptophan-containing peptides are well-documented. Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins, neurotransmitters like serotonin, and metabolites in the kynurenine pathway, which are involved in various physiological and pathological processes.[1] Tryptophan and its derivatives have been shown to influence cell proliferation, signaling pathways, and gene expression.[2][3]
These application notes provide a generalized protocol for the treatment of cell cultures with a novel tryptophan derivative, adaptable for this compound. The methodologies outlined below are based on established procedures for studying the effects of amino acids and their metabolites on mammalian cells. It is recommended to optimize these protocols for specific cell lines and experimental goals.
II. Potential Mechanism of Action and Signaling Pathways
The biological effects of this compound are likely mediated through signaling pathways known to be modulated by tryptophan and its metabolites. These may include:
-
mTOR Signaling Pathway: Tryptophan has been shown to affect the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3]
-
CaSR/Rac1/PLC-γ1 Signaling Pathway: Tryptophan can influence intestinal epithelial barrier integrity and inflammatory responses through the calcium-sensing receptor (CaSR) signaling pathway.[4]
-
Tryptophan Hydroxylase (TPH) Signaling: The TPH-dependent hydroxylation of tryptophan to 5-hydroxytryptamine (5-HT) can activate pro-survival signaling pathways in cancer cells.[1]
III. Experimental Protocols
A. Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the powder in a suitable solvent. For many small peptides, sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) are appropriate.
-
Note: If using DMSO, the final concentration in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
B. Cell Culture and Treatment Protocol
-
Cell Seeding: Plate cells in a suitable multi-well plate (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution and prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest treatment concentration) and an untreated control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
C. Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions. This typically involves mixing the MTS solution with an electron coupling reagent.
-
Addition of Reagent: At the end of the treatment period, add 20 µL of the prepared MTS reagent to each well of the 96-well plate containing 100 µL of medium.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[5]
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from wells with medium only.
D. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, β-catenin) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
IV. Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| This compound (µM) | Cell Viability (% of Vehicle Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 3.9 |
| 50 | 85.3 ± 4.2 |
| 100 | 70.1 ± 3.5 |
| 200 | 55.8 ± 4.8 |
Table 2: Hypothetical Effect of this compound on Protein Expression
| Treatment (100 µM) | Relative p-mTOR/mTOR Ratio (Fold Change) ± SD | Relative p-Akt/Akt Ratio (Fold Change) ± SD |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.08 |
| This compound | 2.5 ± 0.3 | 1.8 ± 0.2 |
V. Visualizations
References
- 1. Frontiers | A positive feedback loop between tryptophan hydroxylase 1 and β-Catenin/ZBP-89 signaling promotes prostate cancer progression [frontiersin.org]
- 2. Tryptophan Metabolism Regulates Proliferative Capacity of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan Ameliorates Barrier Integrity and Alleviates the Inflammatory Response to Enterotoxigenic Escherichia coli K88 Through the CaSR/Rac1/PLC-γ1 Signaling Pathway in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Application of Cyclo(Pro-Trp) in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Trp), also known as Prolyltryptophan, is a cyclic dipeptide composed of the amino acids proline and tryptophan. As a naturally occurring small molecule, it belongs to the broader class of 2,5-diketopiperazines (DKPs), which have garnered significant interest in neuroscience for their potential neuroprotective and neuromodulatory activities. While direct research on Cyclo(Pro-Trp) in the context of neuroscience is an emerging field, preliminary evidence and studies on related cyclic dipeptides suggest its potential utility in investigating and modulating key neuronal signaling pathways.
This document provides an overview of the potential applications of Cyclo(Pro-Trp) in neuroscience research, including its putative mechanism of action, relevant signaling pathways, and detailed protocols for in vitro experimentation. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic and investigative potential of this compound.
Putative Mechanism of Action and Signaling Pathways
Current research suggests that the neuroprotective effects of cyclic dipeptides may be mediated through the modulation of intracellular signaling cascades involved in cellular stress, inflammation, and calcium homeostasis. While the precise mechanisms of Cyclo(Pro-Trp) are still under investigation, a key area of interest is its potential interaction with calcium-sensing receptors (CaSR) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.
Modulation of Calcium Signaling
Emerging evidence points towards the ability of Cyclo(Pro-Trp) to influence intracellular calcium levels through the modulation of CaSR and TRPV4. Both of these proteins are expressed in the central nervous system and play critical roles in neuronal function and pathology.
-
Calcium-Sensing Receptor (CaSR): CaSR is a G-protein coupled receptor that detects extracellular calcium levels. In neurons, its activation can influence neurotransmitter release, neuronal excitability, and cell survival.
-
Transient Receptor Potential Vanilloid 4 (TRPV4): TRPV4 is a non-selective cation channel that is permeable to calcium. It is activated by a variety of stimuli, including osmotic pressure, temperature, and mechanical stress, and is implicated in processes such as synaptic plasticity and neuroinflammation.[1][2]
The proposed signaling pathway involves the interaction of Cyclo(Pro-Trp) with these membrane proteins, leading to downstream effects on intracellular calcium concentration and subsequent modulation of calcium-dependent signaling pathways.
Putative signaling pathway of Cyclo(Pro-Trp) modulating calcium homeostasis.
Anti-inflammatory and Antioxidant Pathways (Hypothesized)
Drawing parallels from the well-studied cyclic dipeptide, Cyclo(His-Pro), it is hypothesized that Cyclo(Pro-Trp) may also exert neuroprotective effects by modulating inflammatory and oxidative stress pathways.[3][4] A key pathway in this context is the Nrf2-NF-κB signaling axis.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): A transcription factor that regulates the expression of antioxidant proteins.
-
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.
In this proposed mechanism, Cyclo(Pro-Trp) could potentially activate the Nrf2 pathway, leading to an enhanced antioxidant response, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.
Hypothesized anti-inflammatory and antioxidant signaling of Cyclo(Pro-Trp).
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the biological effects of Cyclo(Pro-Trp) and its isomers. It is important to note that data from neuroscience-specific studies are limited, and some of the presented data are from studies on other biological systems, which may provide insights into its general bioactivity.
Table 1: Effects of Cyclo(Trp-Pro) Isomers on Ion Channel Activity
| Isomer | Concentration | Target Ion Channel | Effect |
| Cyclo(L-Trp-L-Pro) | 100 µM | L-type Ca²⁺ Channel | Agonism |
| Cyclo(L-Trp-D-Pro) | 100 µM | L-type Ca²⁺ Channel | Agonism |
| Cyclo(D-Trp-D-Pro) | 100 µM | L-type Ca²⁺ Channel | Agonism |
| Cyclo(D-Trp-L-Pro) | 100 µM | L-type Ca²⁺ Channel | Blockage |
| Cyclo(L-Trp-L-Pro) | 100 µM | Inward Rectifier K⁺ Channel | Antagonism |
| Cyclo(D-Trp-L-Pro) | 100 µM | Inward Rectifier K⁺ Channel | Antagonism |
| All Isomers | 100 µM | Na⁺ Channel | Antagonism |
Table 2: Effects of Cyclo(Trp-Pro) Isomers on Cardiac Parameters
| Isomer | Concentration | Parameter | Effect |
| Cyclo(L-Trp-D-Pro) | 200 µM | Heart Rate | Significant Increase |
| Cyclo(D-Trp-L-Pro) | 200 µM | Heart Rate | Significant Reduction |
| All Isomers | Not Specified | Ventricular Tachycardia & Arrhythmia Duration | Significant Reduction |
| All Isomers | Not Specified | Time to Sinus Rhythm | Significant Reduction |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the neuroprotective effects of Cyclo(Pro-Trp) in vitro. These protocols are based on standard methodologies used in neuroscience research and can be adapted for specific experimental needs.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in a Neuronal Cell Line
Objective: To determine the protective effect of Cyclo(Pro-Trp) against hydrogen peroxide (H₂O₂)-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cyclo(Pro-Trp) (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment with Cyclo(Pro-Trp):
-
Prepare serial dilutions of Cyclo(Pro-Trp) in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cyclo(Pro-Trp).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest Cyclo(Pro-Trp) concentration.
-
Incubate the cells for 2 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium to a final concentration of 100 µM (the optimal concentration should be determined empirically).
-
After the pre-treatment period, add 10 µL of the H₂O₂ solution to each well (except for the control group, which receives 10 µL of serum-free medium).
-
Incubate the plate for 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Plot the cell viability against the concentration of Cyclo(Pro-Trp) to determine the dose-dependent neuroprotective effect.
-
Experimental workflow for assessing neuroprotection against oxidative stress.
Protocol 2: Intracellular Calcium Imaging in Primary Neurons
Objective: To investigate the effect of Cyclo(Pro-Trp) on intracellular calcium dynamics in primary cortical neurons.
Materials:
-
Primary cortical neurons (cultured on glass coverslips)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Cyclo(Pro-Trp)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Ionophore (e.g., Ionomycin) as a positive control
-
Fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Preparation of Primary Neurons: Culture primary cortical neurons from embryonic day 18 (E18) mouse or rat embryos on poly-L-lysine coated coverslips for 10-14 days in vitro (DIV).[5]
-
Loading with Calcium Indicator:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the neuronal cultures twice with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images (excitation ~488 nm, emission ~520 nm) at a defined frequency (e.g., every 5 seconds).
-
After establishing a stable baseline, perfuse the cells with HBSS containing a specific concentration of Cyclo(Pro-Trp) (e.g., 10 µM, 50 µM, 100 µM).
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, apply a saturating concentration of an ionophore (e.g., 10 µM Ionomycin) to obtain the maximum fluorescence signal (Fmax) for data normalization.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence signal as the change in fluorescence over the baseline fluorescence (ΔF/F₀).
-
Analyze the amplitude, frequency, and duration of any calcium transients induced by Cyclo(Pro-Trp).
-
References
- 1. Frontiers | TRP Channels Role in Pain Associated With Neurodegenerative Diseases [frontiersin.org]
- 2. TRP Channels in the Brain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tryptophan and its Metabolites as Potential Biomarkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptophan, an essential amino acid, is a crucial precursor for the synthesis of proteins and several bioactive metabolites. Its metabolic pathways, primarily the kynurenine and serotonin pathways, are implicated in a wide range of physiological and pathological processes. Alterations in tryptophan metabolism have been increasingly recognized as potential biomarkers for various diseases, including neurological disorders and cancer. This document provides an overview of the role of tryptophan and its key metabolites, particularly kynurenine, as potential biomarkers and offers detailed protocols for their quantification in biological samples. While the initial topic of interest was the dipeptide prolyltryptophan, the current body of scientific literature extensively focuses on tryptophan and its direct metabolites as biomarkers. Therefore, these notes will concentrate on these more widely studied and validated compounds.
Tryptophan Metabolism and its Role in Disease
Tryptophan is metabolized through two main pathways: the serotonin pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which accounts for over 95% of tryptophan degradation. The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, such as kynurenine, kynurenic acid, and quinolinic acid.
Imbalances in these pathways have been linked to the pathophysiology of numerous diseases. In neurological disorders like Alzheimer's and Parkinson's disease, altered levels of kynurenine pathway metabolites are thought to contribute to neuroinflammation and neurotoxicity. In the context of cancer, the enzyme indoleamine 2,3-dioxygenase (IDO), which catalyzes the first and rate-limiting step of the kynurenine pathway, is often upregulated in tumor cells. This leads to tryptophan depletion in the tumor microenvironment, which suppresses the anti-tumor immune response. Consequently, the ratio of kynurenine to tryptophan (Kyn/Trp) is considered a promising biomarker for immune evasion in cancer.
Quantitative Data Summary
The following tables summarize the reported concentrations of tryptophan and kynurenine, as well as the Kyn/Trp ratio, in the serum or plasma of patients with various diseases compared to healthy controls.
Table 1: Tryptophan and Kynurenine Levels in Neurological Disorders
| Disease | Analyte | Patient Concentration (µM) | Healthy Control Concentration (µM) | Fold Change | Reference |
| Alzheimer's Disease | Tryptophan | Lower (specific values vary) | - | Decreased | [1] |
| Parkinson's Disease | Tryptophan | Lower (specific values vary) | - | Decreased | [1] |
| Huntington's Disease | Tryptophan | Lower (specific values vary) | - | Decreased | [1] |
| Huntington's Disease | Kynurenine | Lower (specific values vary) | - | Decreased | [1] |
Note: A meta-analysis reported significantly lower blood levels of tryptophan in patients with Alzheimer's, Parkinson's, and Huntington's disease compared to controls, though specific mean concentrations were not provided in the abstract.[1]
Table 2: Tryptophan, Kynurenine, and Kyn/Trp Ratio in Cancer
| Cancer Type | Analyte | Patient Concentration/Ratio | Healthy Control Concentration/Ratio | p-value | Reference |
| Lung Cancer | Tryptophan | 62.6 ± 15.8 µM | 71.1 ± 11.8 µM | p=0.0007 | [2] |
| Lung Cancer | Kynurenine | 2.82 ± 1.17 µM | 2.30 ± 0.56 µM | p=0.0036 | [2] |
| Lung Cancer | Kyn/Trp Ratio | 47.1 ± 21.3 | 32.9 ± 9.10 | p<0.0001 | [2] |
| Colorectal Cancer (H. pylori seronegative) | Tryptophan | 15.71 ± 1.16 µmol/L | 20.37 ± 0.89 µmol/L | p < 0.05 | [3] |
| Colorectal Cancer (H. pylori seropositive) | Tryptophan | 14.97 ± 0.79 µmol/L | 20.71 ± 0.81 µmol/L | p < 0.01 | [3] |
| Colorectal Cancer (H. pylori seronegative) | Kyn/Trp Ratio | 78.91 ± 8.68 µmol/mmol | 52.85 ± 11.85 µmol/mmol | p < 0.01 | [3] |
| Colorectal Cancer (H. pylori seropositive) | Kyn/Trp Ratio | 109.65 ± 11.50 µmol/mmol | 47.31 ± 5.93 µmol/mmol | p < 0.01 | [3] |
Experimental Protocols
Protocol 1: Quantification of Tryptophan and Kynurenine in Human Serum/Plasma by HPLC-MS/MS
This protocol provides a general procedure for the simultaneous determination of tryptophan and kynurenine. It is recommended to optimize the parameters for your specific instrument and experimental needs.
1. Materials and Reagents
-
Tryptophan and Kynurenine analytical standards
-
Stable isotope-labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation
-
Human serum or plasma samples
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen serum or plasma samples on ice.
-
To 100 µL of sample, add 100 µL of an internal standard working solution (containing Tryptophan-d5 and Kynurenine-d4 in 50% acetonitrile). Vortex for 30 seconds.
-
Add 20 µL of 10% TCA or PCA to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. HPLC-MS/MS Analysis
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tryptophan: m/z 205.1 → 188.1
-
Tryptophan-d5: m/z 210.1 → 192.1
-
Kynurenine: m/z 209.1 → 192.1
-
Kynurenine-d4: m/z 213.1 → 196.1 (Note: These transitions should be optimized for your specific instrument.)
-
4. Data Analysis
-
Create a calibration curve using standards of known concentrations.
-
Quantify the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
The Kyn/Trp ratio is calculated by dividing the concentration of kynurenine by the concentration of tryptophan.
Visualizations
Caption: Tryptophan metabolic pathways.
Caption: Experimental workflow for biomarker analysis.
References
- 1. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]
- 2. Increased serum kynurenine/tryptophan ratio correlates with disease progression in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helicobacter pylori and serum kynurenine-tryptophan ratio in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of Prolyltryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the isotopic labeling of the dipeptide Prolyltryptophan (Pro-Trp). The methods described herein are essential for a variety of research applications, including quantitative proteomics, drug metabolism and pharmacokinetic (DMPK) studies, and structural analysis by nuclear magnetic resonance (NMR) spectroscopy.
Introduction to Isotopic Labeling of this compound
Isotopic labeling of this compound involves the substitution of one or more atoms in the dipeptide with their heavier, stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) and NMR, making them powerful tools for tracing and quantification.
The primary methods for producing isotopically labeled this compound are chemical synthesis, which offers precise control over the location of the isotopic label. This document will focus on solution-phase and solid-phase peptide synthesis (SPPS) approaches.
Isotopic Labeling Strategies
The choice of isotope and labeling position depends on the intended application.
-
Deuterium (²H) Labeling: Often used to increase the mass of a molecule for use as an internal standard in mass spectrometry. It can also be used to probe reaction mechanisms.
-
Carbon-13 (¹³C) Labeling: Incorporated into the peptide backbone or amino acid side chains, it is widely used in NMR studies for structural elucidation and in mass spectrometry for quantification.
-
Nitrogen-15 (¹⁵N) Labeling: Primarily used in NMR for studying protein and peptide structure and dynamics. It is also valuable for metabolic labeling studies.
Isotopically labeled proline and tryptophan precursors are commercially available from various suppliers.
Data Presentation: Commercially Available Labeled Precursors
For the synthesis of isotopically labeled this compound, commercially available labeled amino acids are the starting point. The following table summarizes some of the available options.
| Labeled Amino Acid | Isotope(s) | Isotopic Purity (%) | Supplier Examples |
| L-Proline-¹³C₅, ¹⁵N | ¹³C, ¹⁵N | >99 | Cambridge Isotope Laboratories, Inc. |
| L-Proline-d₇ | ²H | >98 | Sigma-Aldrich |
| L-Tryptophan-¹³C₁₁, ¹⁵N₂ | ¹³C, ¹⁵N | >99 | Cambridge Isotope Laboratories, Inc. |
| L-Tryptophan-d₅ (indole) | ²H | >98 | Sigma-Aldrich |
| L-Tryptophan-¹⁵N₂ | ¹⁵N | >98 | Cambridge Isotope Laboratories, Inc. |
Experimental Protocols
Two primary chemical synthesis methodologies are detailed below: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the formation of a peptide bond between a carboxyl-activated amino acid and the free amine of another. The key is the use of protecting groups to prevent unwanted side reactions.
Protecting Group Strategies
A successful peptide synthesis requires a robust protecting group strategy. The two most common strategies are the Boc/Bzl and Fmoc/tBu strategies.
| Strategy | Nα-Protection | Side-Chain Protection | Cleavage from Resin |
| Boc/Bzl | Boc (tert-Butoxycarbonyl) | Benzyl-based (e.g., Bzl) | Strong acid (e.g., HF, TFMSA) |
| Fmoc/tBu | Fmoc (9-Fluorenylmethyloxycarbonyl) | tert-Butyl-based (e.g., tBu) | Moderate acid (e.g., TFA) |
For the synthesis of Pro-Trp, the indole side chain of tryptophan is susceptible to oxidation and modification during acidic cleavage. Therefore, it is often protected.
-
Boc strategy: The indole nitrogen is typically protected with a formyl group (For).[1]
-
Fmoc strategy: The indole nitrogen is commonly protected with a Boc group.[1]
Protocol 1: Solution-Phase Synthesis of Isotopically Labeled this compound
Solution-phase synthesis offers flexibility and is suitable for smaller-scale synthesis. This protocol describes the coupling of Nα-Boc-L-Proline with an isotopically labeled L-Tryptophan methyl ester.
Materials:
-
Nα-Boc-L-Proline
-
Isotopically Labeled L-Tryptophan methyl ester hydrochloride (e.g., L-Trp(¹³C₁₁,¹⁵N₂)-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
Procedure:
-
Activation of Nα-Boc-L-Proline:
-
Dissolve Nα-Boc-L-Proline (1.0 eq) and NHS (1.1 eq) or HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the isotopically labeled L-Tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Add TEA or DIPEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Filter the activated ester solution from step 1 to remove the DCU precipitate (if using DCC) and add the filtrate to the tryptophan solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the protected dipeptide, Boc-Pro-Trp(isotope)-OMe.
-
-
Deprotection:
-
Boc Removal: Dissolve the protected dipeptide in a solution of 25-50% TFA in DCM. Stir at room temperature for 1-2 hours.
-
Ester Hydrolysis: To cleave the methyl ester, dissolve the Boc-deprotected dipeptide in a mixture of methanol and 1 M NaOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with 1 M HCl and extract the product.
-
Remove the solvent under reduced pressure to obtain the final isotopically labeled this compound. Further purification by HPLC may be necessary.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Isotopically Labeled this compound
SPPS is an efficient method for synthesizing peptides on a solid support (resin).[2] This protocol outlines the synthesis using an Fmoc/tBu strategy.
Materials:
-
Fmoc-Trp(Boc)-Wang resin or other suitable resin
-
Isotopically labeled Fmoc-L-Proline (e.g., Fmoc-L-Pro(¹³C₅,¹⁵N)-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Isotopically Labeled Proline:
-
In a separate tube, dissolve the isotopically labeled Fmoc-L-Proline (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 5 minutes.
-
Add the activated proline solution to the resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Perform a Kaiser test to check for complete coupling (a negative test indicates a free primary amine is no longer present).
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal proline.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final isotopically labeled this compound.
-
Visualization of Experimental Workflows
Caption: Solution-phase synthesis workflow for labeled Pro-Trp.
References
Application Notes and Protocols for In Vivo Studies of Prolyltryptophan Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyltryptophan, a cyclic dipeptide, has garnered significant interest in the scientific community for its potential neuroprotective properties. As a diketopiperazine, it possesses a rigid structure that may contribute to its biological activity, which includes the inhibition of prolyl endopeptidase and the modulation of amyloid-beta oligomerization. These characteristics make it a promising candidate for therapeutic development, particularly in the context of neurodegenerative diseases. However, the effective in vivo delivery of this compound presents a considerable challenge, primarily due to enzymatic degradation and poor permeability across biological barriers such as the blood-brain barrier.
These application notes provide a comprehensive overview of the current understanding of this compound delivery for in vivo studies. They are intended to serve as a practical guide for researchers, offering detailed protocols for key experiments and summarizing critical data to facilitate the design and execution of future in vivo investigations. While specific data on this compound delivery systems remain limited, this document synthesizes available information on related cyclic dipeptides and general best practices for peptide delivery to provide a foundational resource for the field.
Data Presentation
The successful in vivo application of this compound is contingent on the careful characterization of its formulation and pharmacokinetic profile. The following tables provide a structured format for presenting key quantitative data from in vivo studies. Researchers should aim to collect and report this information to ensure the reproducibility and comparability of their findings.
Table 1: Formulation and Administration of this compound Isomers
| Isomer | Formulation Vehicle | Concentration (mg/mL) | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Animal Model |
| cyclo(L-Trp-L-Pro) | Saline | 10 | Intraperitoneal | 50 | Daily for 5 days | Rat |
| cyclo(L-Trp-D-Pro) | Saline | 10 | Intraperitoneal | 50 | Daily for 5 days | Rat |
| cyclo(D-Trp-L-Pro) | Saline | 10 | Intraperitoneal | 50 | Daily for 5 days | Rat |
| cyclo(D-Trp-D-Pro) | Saline | 10 | Intraperitoneal | 50 | Daily for 5 days | Rat |
Note: This data is adapted from a hepatotoxicity study of cyclo(Trp-Pro) isomers and serves as an example of the type of information that should be recorded.
Table 2: Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Delivery System | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Saline Solution | Intraperitoneal | 800 | 0.5 | 2400 | 2.5 | N/A |
| Lipid Nanoparticles | Oral | 150 | 2.0 | 900 | 3.0 | 15 |
| Cell-Penetrating Peptide Conjugate | Intravenous | 1200 | 0.25 | 3600 | 2.8 | N/A |
Note: This table presents hypothetical data to illustrate the key pharmacokinetic parameters that should be measured and reported for different this compound delivery systems.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal Injection in a Rodent Model
This protocol is based on methodologies reported for the in vivo study of cyclic dipeptides[1].
1. Materials:
-
This compound isomer (e.g., cyclo(L-Trp-L-Pro))
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25G)
-
Animal balance
-
Rodent animal model (e.g., Sprague-Dawley rats)
2. Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the desired amount of this compound.
-
Dissolve the this compound in sterile saline to the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution. The solution should be prepared fresh before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 10-20 degree angle and inject the calculated volume of the this compound solution.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
House the animals under standard conditions with free access to food and water.
-
For multi-day studies, repeat the administration as per the experimental design (e.g., daily for 5 days)[1].
-
Protocol 2: Evaluation of Blood-Brain Barrier Permeability
This protocol provides a general framework for assessing the ability of a this compound formulation to cross the blood-brain barrier (BBB), adapted from common in vivo BBB permeability assays[2].
1. Materials:
-
This compound formulation
-
Tracer molecule (e.g., Evans Blue dye or sodium fluorescein)
-
Anesthetic agent
-
Perfusion buffer (e.g., phosphate-buffered saline, PBS)
-
Brain homogenization buffer
-
Fluorometer or spectrophotometer
2. Procedure:
-
Administration of this compound and Tracer:
-
Administer the this compound formulation to the animal via the desired route (e.g., intravenous, oral).
-
At a predetermined time point post-administration, inject the tracer molecule intravenously.
-
-
Tissue Collection and Perfusion:
-
After a set circulation time for the tracer, deeply anesthetize the animal.
-
Perform a transcardial perfusion with PBS to remove the tracer from the cerebrovasculature.
-
-
Brain Tissue Processing:
-
Carefully dissect the brain and specific regions of interest.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification of Tracer:
-
Centrifuge the brain homogenate and collect the supernatant.
-
Measure the fluorescence or absorbance of the supernatant to quantify the amount of tracer that has extravasated into the brain parenchyma.
-
Compare the tracer levels in animals treated with the this compound formulation to control animals to assess any changes in BBB permeability.
-
Protocol 3: Quantification of this compound in Biological Samples
Accurate quantification of this compound in biological matrices like plasma and brain tissue is crucial for pharmacokinetic analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose[3].
1. Materials:
-
Biological samples (plasma, brain homogenate)
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
2. Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of the sample, add the internal standard.
-
Add the protein precipitation solvent to precipitate proteins.
-
Vortex and then centrifuge the samples at high speed.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate LC column for chromatographic separation.
-
Utilize a suitable mobile phase gradient to achieve good separation of this compound from other matrix components.
-
Perform detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard should be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standard.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Caption: Putative neuroprotective signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Hepatotoxicity of the isomers of cyclo(Trp-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of blood-brain barrier permeability in tryptophan hydroxylase 2-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Prolyltryptophan Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyltryptophan analogs, a class of cyclic dipeptides (also known as 2,5-diketopiperazines), have emerged as promising scaffolds in drug discovery. These compounds are known to possess a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] A significant area of interest is their ability to modulate bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria.[3][4][5] By interfering with QS pathways, this compound analogs offer a potential anti-virulence strategy that may be less prone to the development of resistance compared to traditional antibiotics.[5]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs with quorum sensing inhibitory activity. The protocols are tailored for researchers in drug development and microbiology seeking to establish robust screening campaigns.
Target: Quorum Sensing Inhibition
Quorum sensing is a process of bacterial cell-to-cell communication that relies on the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are the primary autoinducers that bind to and activate LuxR-type transcriptional regulators.[6][7] This activation leads to the expression of genes controlling virulence factors, such as pigment production, motility, and biofilm formation.[7][8] this compound analogs have been shown to act as antagonists of LuxR-type receptors, such as LasR and CviR, thereby inhibiting QS-dependent gene expression.[3][9]
The following protocols describe both cell-based and biochemical assays to screen for inhibitors of LuxR-type QS systems.
Data Presentation: Quantitative Analysis of Quorum Sensing Inhibition
The following table summarizes the inhibitory activity of various tryptophan-containing cyclic dipeptides against quorum sensing in different bacterial strains. This data is compiled from multiple studies and serves as a reference for the expected potency of this class of compounds.
| Compound ID | Structure | Assay Type | Bacterial Strain | Target | IC50 (µM) | Reference |
| cyclo(L-Trp-L-Ser) | This compound analog | Violacein Inhibition | Chromobacterium violaceum CV026 | CviR | >1000 (40-60% inhibition at 1mM) | [3] |
| cyclo(L-Trp-L-Ala) | This compound analog | Violacein Inhibition | Chromobacterium violaceum CV026 | CviR | >1000 (40-60% inhibition at 1mM) | [3] |
| cyclo(L-Trp-L-Val) | This compound analog | Violacein Inhibition | Chromobacterium violaceum CV026 | CviR | >1000 (40-60% inhibition at 1mM) | [3] |
| cyclo(L-Trp-L-Pro) | This compound analog | Pyocyanin Inhibition | Pseudomonas aeruginosa PAO1 | LasR/RhlR | Not Determined | [1] |
| Thiolactone Analog 12 | AHL Analog | LasR Reporter Assay | E. coli | LasR | 0.79 | [10] |
| Thiolactone Analog 13 | AHL Analog | LasR Reporter Assay | E. coli | LasR | 0.14 | [10] |
| N-sulfonyl HSL | AHL Analog | Violacein Inhibition | Chromobacterium violaceum | CviR | 1.66 - 4.91 | [5] |
Experimental Protocols
Cell-Based HTS Assay: Violacein Inhibition in Chromobacterium violaceum
This assay identifies compounds that inhibit the production of the purple pigment violacein in C. violaceum, which is regulated by the CviI/CviR quorum sensing system.[11][12] A violacein-negative mutant, C. violaceum CV026, is used, which can be induced to produce violacein by the addition of an exogenous AHL, N-hexanoyl-L-homoserine lactone (HHL).[12]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (HHL)
-
This compound analogs library
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Plate reader
Protocol:
-
Prepare a fresh overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Prepare a working solution of HHL in DMSO.
-
In a 96-well plate, add 1 µL of each this compound analog from the library to individual wells. Use DMSO as a negative control.
-
To each well, add 99 µL of the diluted C. violaceum CV026 culture containing HHL at a final concentration that induces sub-maximal violacein production (e.g., 1 µM).
-
Incubate the plates at 30°C for 18-24 hours, or until the negative control wells show a distinct purple color.
-
Quantify violacein production by measuring the absorbance at 585 nm using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Workflow for Violacein Inhibition Assay
Caption: Workflow for the violacein inhibition HTS assay.
Cell-Based HTS Assay: Pyocyanin Inhibition in Pseudomonas aeruginosa
This assay identifies compounds that inhibit the production of the blue-green pigment pyocyanin, a virulence factor in P. aeruginosa regulated by the Las and Rhl quorum sensing systems.[13]
Materials:
-
Pseudomonas aeruginosa PAO1
-
LB broth
-
This compound analogs library
-
DMSO
-
96-well microtiter plates
-
Chloroform
-
0.2 M HCl
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Prepare a fresh overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add 1 µL of each this compound analog from the library to individual wells. Use DMSO as a negative control.
-
To each well, add 99 µL of the diluted P. aeruginosa PAO1 culture.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, transfer the culture from each well to a microcentrifuge tube.
-
Extract pyocyanin by adding 500 µL of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases and transfer the blue chloroform layer to a new tube.
-
Re-extract the pyocyanin from the chloroform layer by adding 300 µL of 0.2 M HCl and vortexing. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Measure the absorbance of the top aqueous layer at 520 nm.
-
Calculate the percent inhibition of pyocyanin production for each compound.
Workflow for Pyocyanin Inhibition Assay
Caption: Workflow for the pyocyanin inhibition HTS assay.
Biochemical HTS Assay: TR-FRET for LuxR-Type Receptor Antagonism
This is a homogenous, biochemical assay to identify compounds that directly antagonize the binding of an AHL to its cognate LuxR-type receptor. This example uses a generic LuxR-type receptor and a fluorescently labeled AHL.
Materials:
-
Purified His-tagged LuxR-type receptor (e.g., LasR, CviR)
-
Fluorescently labeled AHL (e.g., FITC-C6-HSL)
-
Terbium-conjugated anti-His antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound analogs library
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare solutions of the His-tagged LuxR-type receptor, fluorescently labeled AHL, and Terbium-conjugated anti-His antibody in assay buffer.
-
In a 384-well plate, add 100 nL of each this compound analog from the library to individual wells.
-
Add 5 µL of a solution containing the His-tagged LuxR-type receptor and the Terbium-conjugated anti-His antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled AHL to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the time-resolved fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 520 nm for FITC) emission wavelengths.
-
Calculate the TR-FRET ratio (Acceptor/Donor) and determine the percent inhibition for each compound.
TR-FRET Assay Principle for Receptor Antagonism
Caption: Principle of the TR-FRET assay for receptor antagonism.
Signaling Pathways
LuxI/LuxR Quorum Sensing Pathway in Vibrio fischeri
The LuxI/LuxR system in Vibrio fischeri is the archetypal quorum sensing circuit in Gram-negative bacteria.[6] LuxI synthesizes the autoinducer 3-oxo-C6-HSL, which at high concentrations binds to the transcriptional regulator LuxR.[6] The LuxR-AHL complex then activates the transcription of the lux operon, leading to bioluminescence.[6]
Caption: LuxI/LuxR quorum sensing pathway and point of inhibition.
LasI/LasR Quorum Sensing Pathway in Pseudomonas aeruginosa
The LasI/LasR system is a key virulence regulator in P. aeruginosa.[8] LasI produces the autoinducer 3-oxo-C12-HSL, which binds to and activates the transcriptional regulator LasR.[8][14] The active LasR-AHL complex upregulates the expression of numerous virulence genes, including those for proteases and exotoxins, and also activates the secondary rhl quorum sensing system.[8][15]
Caption: LasI/LasR quorum sensing pathway and point of inhibition.
References
- 1. Cyclo(Pro-Trp) | TargetMol [targetmol.com]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Prolyltryptophan using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyltryptophan (Pro-Trp) is a dipeptide composed of proline and tryptophan residues. The unique structural features of these amino acids—the rigid pyrrolidine ring of proline and the bulky, aromatic indole group of tryptophan—confer specific conformational properties to the peptide. Understanding the three-dimensional structure of Pro-Trp is crucial for applications in drug development, peptide engineering, and structural biology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules in solution.[1] This application note provides a detailed overview and protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Principle of NMR for Structural Elucidation
The structural analysis of a peptide like this compound by NMR involves a systematic approach:
-
Resonance Assignment: The first step is to assign every proton (¹H) and carbon (¹³C) signal in the NMR spectra to a specific atom in the molecule. This is achieved using a combination of 1D and 2D NMR experiments.
-
Through-Bond Correlations: Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are coupled through chemical bonds (typically 2-3 bonds apart), helping to piece together the individual amino acid spin systems.[2]
-
Heteronuclear Correlations: HSQC (Heteronuclear Single Quantum Coherence) links protons directly to their attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings (2-3 bonds) between protons and carbons.[3]
-
Through-Space Correlations: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.[4] This information is critical for determining the peptide's 3D conformation and the relative orientation of the proline and tryptophan residues.
Data Presentation: Expected NMR Data for this compound
The following tables summarize the expected chemical shifts for this compound.
Table 1: Approximate ¹H NMR Chemical Shifts for this compound (in D₂O, pH 7.4)
| Atom Name | Proline (Pro) δ (ppm) | Tryptophan (Trp) δ (ppm) | Data Source (Analogue) |
| Hα | ~4.1 - 4.3 | ~4.04 | [5] |
| Hβ | ~1.9 - 2.1 | ~3.47 / ~3.29 | [5] |
| Hγ | ~1.8 - 2.0 | - | |
| Hδ | ~3.1 - 3.3 | - | |
| Trp-H1 (indole) | - | ~7.28 | [5] |
| Trp-H2 (indole) | - | ~7.72 | [5] |
| Trp-H4 (indole) | - | ~7.53 | [5] |
| Trp-H5 (indole) | - | ~7.19 | [5] |
| Trp-H6 (indole) | - | ~7.28 | [5] |
| NH (amide) | - | ~8.2 - 8.5 |
Table 2: Approximate ¹³C NMR Chemical Shifts for this compound (in D₂O, pH 7.4)
| Atom Name | Proline (Pro) δ (ppm) | Tryptophan (Trp) δ (ppm) | Data Source (Analogue) |
| Cα | ~62 - 64 | ~57.7 | [5] |
| Cβ | ~31 - 33 | ~29.2 | [5] |
| Cγ | ~26 - 28 | - | |
| Cδ | ~48 - 50 | - | |
| C=O (carbonyl) | ~174 - 176 | ~177.3 | [5] |
| Trp-C2 (indole) | - | ~127.8 | [5] |
| Trp-C3 (indole) | - | ~110.2 | [5] |
| Trp-C4 (indole) | - | ~124.9 | [5] |
| Trp-C5 (indole) | - | ~122.2 | [5] |
| Trp-C6 (indole) | - | ~121.2 | [5] |
| Trp-C7 (indole) | - | ~114.7 | [5] |
| Trp-C8 (indole) | - | ~139.1 | [5] |
| Trp-C9 (indole) | - | ~129.4 | [5] |
Experimental Workflow and Data Interpretation
The structural elucidation process follows a logical workflow, starting from sample preparation and culminating in a 3D structural model.
Caption: Experimental workflow for Pro-Trp structural elucidation.
The interpretation of the 2D spectra allows for the establishment of connectivity within the molecule. COSY and HMBC correlations establish through-bond connections, while NOESY provides through-space proximity information, which is essential for defining the final 3D fold.
Caption: Key through-bond (COSY/HMBC) and through-space (NOESY) correlations.
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[6]
-
Quantity: Weigh 5-10 mg of this compound for a final concentration of approximately 10-20 mM. For peptide samples, concentrations of 1-5 mM are often recommended.[6]
-
Solvent: Dissolve the sample in 500 µL of a deuterated solvent (e.g., D₂O). For observation of exchangeable amide protons, use a 90% H₂O / 10% D₂O mixture.[2][7] The D₂O provides the field-frequency lock for the spectrometer.[7]
-
pH Adjustment: Adjust the pH to the desired value (e.g., 7.4) using dilute NaOD or DCl. A stable pH is crucial as chemical shifts can be pH-dependent.
-
Filtration: To remove any solid particles that can degrade spectral quality, filter the sample through a small glass wool plug packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Referencing: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP, for accurate chemical shift calibration (set to 0.00 ppm).
NMR Data Acquisition
The following are typical parameters for a 500 or 600 MHz spectrometer.
Table 3: Protocol for 1D ¹H NMR
| Parameter | Value | Purpose |
| Pulse Program | zg30 | Standard 30° pulse experiment. |
| Spectral Width (SW) | 12-16 ppm | To cover all proton signals. |
| Number of Scans (NS) | 16-64 | To improve signal-to-noise ratio. |
| Relaxation Delay (D1) | 2-5 s | To allow for full relaxation of protons. |
| Acquisition Time (AQ) | 2-4 s | Determines digital resolution. |
| Temperature | 298 K (25 °C) | Maintain a constant, controlled temperature. |
Table 4: Protocol for 2D ¹H-¹H COSY
| Parameter | Value | Purpose |
| Pulse Program | cosygpqf | Gradient-selected, phase-sensitive COSY. |
| Spectral Width (SW) | 12 ppm (in F1 & F2) | To cover all proton signals. |
| Data Points (TD) | 2048 (F2) x 256 (F1) | Defines the resolution in each dimension. |
| Number of Scans (NS) | 4-8 per increment | To improve signal-to-noise. |
| Relaxation Delay (D1) | 1.5-2 s | Time between scans. |
Table 5: Protocol for 2D ¹H-¹³C HSQC
| Parameter | Value | Purpose |
| Pulse Program | hsqcedetgpsisp2 | Edited HSQC for CH/CH₃ vs CH₂ phase. |
| SW (F2, ¹H) | 12 ppm | Proton dimension spectral width. |
| SW (F1, ¹³C) | 160-180 ppm | Carbon dimension spectral width. |
| Data Points (TD) | 1024 (F2) x 128 (F1) | Defines the resolution. |
| Number of Scans (NS) | 8-16 per increment | To improve signal-to-noise. |
| Relaxation Delay (D1) | 1.5 s | Time between scans. |
Table 6: Protocol for 2D ¹H-¹³C HMBC
| Parameter | Value | Purpose |
| Pulse Program | hmbcgplpndqf | Gradient-selected HMBC. |
| SW (F2, ¹H) | 12 ppm | Proton dimension spectral width. |
| SW (F1, ¹³C) | 200-220 ppm | Carbon dimension spectral width. |
| Data Points (TD) | 2048 (F2) x 256 (F1) | Defines the resolution. |
| Number of Scans (NS) | 16-32 per increment | To improve signal-to-noise. |
| ¹J C,H Coupling | 145 Hz | Typical one-bond C-H coupling. |
| Long-range J C,H | 8 Hz | Optimized for 2-3 bond correlations. |
Table 7: Protocol for 2D ¹H-¹H NOESY/ROESY
| Parameter | Value | Purpose |
| Pulse Program | noesygpph / roesyph | Standard NOESY or ROESY sequences. |
| SW (F2, ¹H) | 12 ppm | Proton dimension spectral width. |
| Data Points (TD) | 2048 (F2) x 256 (F1) | Defines the resolution. |
| Number of Scans (NS) | 8-16 per increment | To improve signal-to-noise. |
| Mixing Time (d8) | 100-800 ms | Allows for NOE buildup; must be optimized. |
| Relaxation Delay (D1) | 1.5-2 s | Time between scans. |
Note: For small molecules like Pro-Trp, NOESY experiments typically show positive cross-peaks and diagonal peaks with opposite phase. If the molecule exhibits intermediate tumbling, a ROESY experiment is preferred as the ROE is always positive.
Conclusion
NMR spectroscopy provides an unparalleled depth of information for the complete structural elucidation of dipeptides like this compound in a solution state that mimics physiological conditions.[1] By employing a systematic combination of 1D and 2D NMR experiments, it is possible to achieve full resonance assignment and determine the peptide's covalent structure and three-dimensional conformation. The protocols and data presented in this note serve as a comprehensive guide for researchers utilizing NMR to characterize peptides in academic and industrial settings.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 4. bmse000050 L-Tryptophan at BMRB [bmrb.io]
- 5. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Prolyl-Tryptophan Dipeptides in Protein-Peptide Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-peptide interactions is fundamental to understanding cellular signaling, enzyme function, and disease pathogenesis. These interactions are often mediated by short peptide motifs within larger proteins. Synthetic peptides that mimic these binding motifs are invaluable tools for interrogating, and potentially inhibiting, these interactions. The dipeptide Prolyl-Tryptophan (Pro-Trp or PW) offers a unique combination of structural rigidity and intrinsic biophysical properties, making it a valuable scaffold for designing and testing modulators of protein-peptide interactions.
Tryptophan is one of the three naturally fluorescent amino acids and its indole side chain is highly sensitive to its local environment. This intrinsic fluorescence makes it a powerful probe for monitoring binding events without the need for external labels.[1][2] Changes in the fluorescence intensity or emission wavelength of tryptophan upon binding can provide quantitative information about the interaction, such as binding affinity.[1][2] Proline, with its unique cyclic side chain, introduces significant conformational constraints on the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity and specificity for the target protein.
These application notes provide an overview of the principles and detailed protocols for utilizing Prolyl-Tryptophan containing peptides in common protein-peptide interaction assays.
Key Principles and Considerations
The tryptophan residue in a Pro-Trp motif can participate in several types of non-covalent interactions that are crucial for protein-ligand binding, including:
-
Hydrophobic Interactions: The large, nonpolar indole ring of tryptophan can be buried in hydrophobic pockets on the protein surface.
-
Hydrogen Bonding: The nitrogen atom of the indole ring can act as a hydrogen bond donor.
-
Cation-π Interactions: The electron-rich indole ring can interact favorably with positively charged residues like lysine and arginine.[3]
-
π-π Stacking: The aromatic ring can stack with other aromatic residues such as phenylalanine, tyrosine, or another tryptophan.[4][5][6]
The proline residue's primary role is to restrict the conformational freedom of the peptide backbone, which can favor a specific binding conformation. This can be particularly important when targeting well-defined binding grooves on a protein surface.
Experimental Protocols
Several biophysical techniques can be employed to study the interaction of Prolyl-Tryptophan containing peptides with target proteins. The choice of method often depends on the specific research question, the properties of the interacting molecules, and the available instrumentation.
Tryptophan Fluorescence Quenching Assay
This technique is used to determine the binding affinity of a ligand to a protein by monitoring the quenching of the protein's intrinsic tryptophan fluorescence upon ligand binding.[1][2]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The buffer should not contain components that interfere with fluorescence.
-
Prepare a concentrated stock solution of the Prolyl-Tryptophan containing peptide in the same buffer.
-
Determine the precise concentration of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.[7][8]
-
-
Instrumentation Setup:
-
Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength scan range from 310 nm to 400 nm.
-
-
Measurement:
-
Pipette a known volume and concentration of the target protein into a quartz cuvette.
-
Record the fluorescence emission spectrum of the protein alone.
-
Add increasing concentrations of the Prolyl-Tryptophan peptide to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each titration step, allowing the system to equilibrate for 2-5 minutes.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution and any inner filter effects.
-
Plot the change in fluorescence intensity as a function of the peptide concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein (typically in the sample cell) and the Prolyl-Tryptophan peptide (typically in the syringe) in the same buffer. Dialyze both against the same buffer to minimize buffer mismatch effects.
-
Degas the solutions to prevent air bubbles during the experiment.
-
-
Instrumentation Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed and the injection volume and spacing.
-
-
Measurement:
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Perform a series of injections of the peptide into the protein solution.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change as a function of the molar ratio of peptide to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Pull-Down Assay
Pull-down assays are useful for identifying or confirming protein-protein interactions.[9] A biotinylated version of the Prolyl-Tryptophan peptide can be used as "bait" to capture its binding partners from a cell lysate.
Protocol:
-
Reagent Preparation:
-
Synthesize a biotinylated version of the Prolyl-Tryptophan peptide.
-
Prepare a cell lysate containing the potential binding partners.
-
Equilibrate streptavidin-coated beads in a suitable binding buffer.
-
-
Bait Immobilization:
-
Incubate the biotinylated peptide with the streptavidin beads to immobilize the "bait".
-
Wash the beads to remove any unbound peptide.
-
-
Interaction:
-
Incubate the immobilized bait with the cell lysate to allow for the formation of the protein-peptide complex.
-
Include a negative control with beads alone or beads with a scrambled/unrelated peptide.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads using a high-salt buffer, a low pH buffer, or by boiling in SDS-PAGE sample buffer.[9]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected binding partner, or by mass spectrometry to identify unknown interactors.[9]
-
Data Presentation
Table 1: Hypothetical Binding Affinities of Pro-Trp Peptides to Target Proteins
| Peptide Sequence | Target Protein | Assay Method | Dissociation Constant (Kd) |
| Ac-Pro-Trp-NH2 | Protein X | Fluorescence Quenching | 15 µM |
| Biotin-Pro-Trp-Ala-Gly | Protein Y | Isothermal Titration Calorimetry | 5 µM |
| Gly-Ser-Pro-Trp-Arg | Protein Z | Surface Plasmon Resonance | 500 nM |
Visualizations
Caption: General workflow for a protein-peptide interaction assay.
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Prolyltryptophan Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Prolyltryptophan in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cyclic dipeptide, also known as a diketopiperazine, formed from the amino acids proline and tryptophan. Its rigid, cyclic structure and potential for strong intermolecular hydrogen bonding can lead to low aqueous solubility, a common issue for this class of molecules. Poor solubility can result in inaccurate and irreproducible data in in vitro assays due to compound precipitation.
Q2: What are the initial steps I should take to dissolve this compound?
For initial attempts at dissolving this compound, it is recommended to start with a small amount of the compound. Begin with common polar organic solvents where diketopiperazines tend to be more soluble, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). After the compound is fully dissolved in the organic solvent, the solution can be serially diluted into your aqueous assay buffer. It is crucial to visually inspect for any signs of precipitation at each dilution step.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
To maintain cell viability, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1%.[1] However, the tolerance to DMSO can be cell line-specific, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.
Q4: Can pH adjustment improve the solubility of this compound?
While pH adjustment is a common technique for improving the solubility of ionizable compounds, this compound has a largely neutral structure. Therefore, altering the pH of the solution is not expected to significantly enhance its solubility.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to address solubility challenges with this compound.
Problem: this compound precipitates when added to my aqueous assay buffer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Solvent | Expected Solubility | Notes |
| Water | Low | The rigid ring structure and intermolecular hydrogen bonding limit aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water, solubility is expected to be poor. |
| Ethanol | Moderate | May serve as a co-solvent to improve aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A common choice for creating stock solutions of poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | High | An alternative polar aprotic solvent for initial dissolution. |
| N-Methyl-2-pyrrolidone (NMP) | High | Another suitable organic solvent for creating stock solutions. |
Experimental Protocols
Protocol 1: General Method for Solubilizing this compound for In Vitro Assays
-
Preparation of Stock Solution:
-
Weigh a small, precise amount of this compound powder.
-
Add a minimal volume of 100% DMSO to the powder.
-
Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. This will be your high-concentration stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the DMSO stock solution into your final aqueous assay buffer (e.g., cell culture medium, PBS).
-
When diluting, add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect each dilution for any signs of cloudiness or precipitation. If precipitation occurs, this concentration is above the kinetic solubility limit in your assay medium.
-
-
Final Concentration and Vehicle Control:
-
Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.1%.[1]
-
Always include a vehicle control in your experiment, which consists of the assay buffer with the same final concentration of DMSO as your test samples, to account for any solvent effects.
-
Protocol 2: Using Co-solvents to Enhance Aqueous Solubility
-
Co-solvent Selection:
-
Choose a water-miscible organic solvent that is compatible with your experimental system, such as ethanol or polyethylene glycol (PEG).
-
-
Solubilization Procedure:
-
Dissolve the this compound in the chosen co-solvent to create a stock solution.
-
Slowly add this stock solution to your aqueous assay buffer while vortexing.
-
Systematically test different final concentrations of the co-solvent to find the lowest effective concentration that maintains this compound solubility without adversely affecting your assay.
-
Potential Signaling Pathways
The biological activities of this compound are still under investigation. However, based on the known functions of its constituent amino acids, proline and tryptophan, several signaling pathways may be relevant. The following diagrams illustrate these potential pathways, which should be considered hypothetical until experimentally validated for this compound.
1. Potential Neuroprotective Signaling Pathway
Proline and tryptophan metabolites have been implicated in neuroprotection.[2] this compound may exert neuroprotective effects by modulating pathways involved in oxidative stress and inflammation.
Caption: Potential Nrf2-mediated neuroprotective pathway for this compound.
2. Potential Anti-inflammatory Signaling Pathway
Tryptophan and its metabolites can modulate inflammatory responses.[3] this compound may influence inflammatory signaling through pathways such as the Toll-like receptor (TLR) pathway.
Caption: Potential modulation of the TLR4/NF-κB inflammatory pathway by this compound.
3. Potential Modulation of Intracellular Signaling Cascades
Tryptophan can influence intracellular signaling involving calcium (Ca2+) and cyclic AMP (cAMP).[4][5] It is plausible that this compound could also modulate these fundamental second messenger systems.
Caption: Potential modulation of cAMP and Ca2+ signaling by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Natural Products' Regulatory Effects on Depression via Gut-Brain Axis Targeting Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interactions between calcium and cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan improves porcine intestinal epithelial cell restitution through the CaSR/Rac1/PLC-γ1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prolyltryptophan Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of prolyltryptophan in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability issues for this compound in aqueous solutions are two primary degradation pathways:
-
Diketopiperazine (DKP) Formation: Due to the presence of a proline residue at the N-terminus, this compound is susceptible to intramolecular cyclization, forming the cyclic dipeptide cyclo(Pro-Trp). This is a common degradation pathway for peptides with proline in the second position.
-
Oxidation of the Tryptophan Residue: The indole side chain of tryptophan is prone to oxidation, especially in the presence of light, heat, reactive oxygen species (ROS), and certain metal ions.[1][2] This can lead to the formation of various oxidation products, including kynurenine and N-formylkynurenine.[1][3]
Q2: What factors influence the rate of this compound degradation?
A2: Several factors can significantly impact the stability of this compound in aqueous solutions:
-
pH: The pH of the solution can affect both DKP formation and tryptophan oxidation. The rate of DKP formation is pH-dependent, with the unprotonated N-terminal amino group being more reactive.[4] Tryptophan oxidation can also be influenced by pH.[1]
-
Temperature: Elevated temperatures accelerate both DKP formation and oxidation reactions.[5] Therefore, storage at lower temperatures is recommended to enhance stability.
-
Presence of Oxygen and Oxidizing Agents: The presence of dissolved oxygen and other oxidizing agents, such as peroxides or metal ions, can significantly increase the rate of tryptophan oxidation.[1][2]
-
Light Exposure: Exposure to light, particularly UV light, can promote the photo-oxidation of the tryptophan residue.[2]
-
Buffer Composition: The type of buffer used can influence the rate of degradation. For example, some buffer components may catalyze degradation reactions.[4]
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following strategies:
-
Optimize pH: Maintain the pH of the solution in a range where both DKP formation and oxidation are minimized. This may require experimental optimization for your specific application.
-
Control Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to slow down degradation kinetics.[6]
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Use Degassed Buffers: To minimize oxidation, use buffers that have been degassed to remove dissolved oxygen.
-
Add Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or methionine, to scavenge reactive oxygen species and protect the tryptophan residue from oxidation.[7]
-
Chelating Agents: If metal-catalyzed oxidation is a concern, the addition of a chelating agent like EDTA can be beneficial.
Q4: What are the common degradation products of this compound I should look for?
A4: The primary degradation products to monitor are:
-
Cyclo(Pro-Trp): The diketopiperazine formed from the cyclization of this compound.
-
Tryptophan Oxidation Products: These can include N-formylkynurenine (NFK), kynurenine, and various hydroxylated derivatives of tryptophan.[1][3]
Troubleshooting Guides
Problem: I observe a rapid loss of this compound concentration in my aqueous solution.
| Possible Cause | Troubleshooting Steps |
| Diketopiperazine (DKP) Formation | 1. Analyze for Cyclo(Pro-Trp): Use a suitable analytical method like HPLC-MS to confirm the presence of the cyclic dipeptide. 2. Adjust pH: Investigate the effect of lowering the pH of your solution, as the protonated N-terminal amine is less reactive towards cyclization. 3. Lower Temperature: Store your solutions at a lower temperature to reduce the rate of this intramolecular reaction. |
| Oxidation of Tryptophan | 1. Analyze for Oxidation Products: Use HPLC with UV or fluorescence detection, or HPLC-MS, to identify and quantify common tryptophan oxidation products.[8][9][10] 2. Protect from Light: Ensure your solutions are stored in light-protected containers. 3. Deoxygenate Solutions: Prepare your solutions with degassed buffers and minimize headspace in your storage vials. 4. Add Antioxidants: Consider adding a suitable antioxidant to your formulation. |
| Incorrect Storage Conditions | 1. Review Storage Protocol: Confirm that the storage temperature is appropriate and that the solution is protected from light. 2. Check for Contaminants: Ensure that the water and other reagents used are free from oxidizing contaminants or metal ions. |
Problem: My this compound solution is turning yellow or brown.
| Possible Cause | Troubleshooting Steps |
| Formation of Tryptophan Degradation Products | 1. Investigate Oxidation: The yellowing of solutions containing tryptophan is often associated with the formation of oxidation products.[11] 2. Follow Oxidation Troubleshooting: Implement the troubleshooting steps for tryptophan oxidation mentioned above (light protection, deoxygenation, antioxidants). |
Problem: I am having difficulty dissolving this compound in my aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| pH is near the Isoelectric Point (pI) | 1. Adjust pH: The solubility of peptides is often lowest at their isoelectric point. Try adjusting the pH of your buffer away from the pI of this compound. Tryptophan itself has its lowest solubility around pH 5.5-7.0.[12] The solubility of this compound is also expected to be pH-dependent.[13] 2. Gentle Heating: Gentle warming of the solution can help to increase the solubility of some peptides.[12] However, be cautious as this may also accelerate degradation. 3. Use of Co-solvents: In some cases, the addition of a small amount of an organic co-solvent (e.g., ethanol, DMSO) can improve solubility.[13] However, ensure the co-solvent is compatible with your experimental system. |
| Salt Concentration of the Buffer | 1. Modify Ionic Strength: The salt concentration of the buffer can influence peptide solubility. Experiment with different buffer concentrations to find the optimal condition. |
Quantitative Data Summary
Table 1: Factors Influencing this compound Stability
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (e.g., < 4) | May decrease DKP formation but can promote other degradation pathways. | [4] |
| Neutral (e.g., 6-8) | Generally, the region of lowest solubility for tryptophan; DKP formation is significant. | [4][12] | |
| Alkaline (e.g., > 8) | May increase the rate of DKP formation due to the deprotonated N-terminus. | [4] | |
| Temperature | 2-8°C | Recommended for short-term storage to slow degradation. | [6] |
| -20°C to -80°C | Recommended for long-term storage to significantly reduce degradation rates. | [6] | |
| Elevated (e.g., > 25°C) | Accelerates both DKP formation and oxidation. | [5] | |
| Additives | Antioxidants (e.g., Ascorbic Acid) | Can inhibit the oxidation of the tryptophan residue. | [7] |
| Chelating Agents (e.g., EDTA) | Can prevent metal-catalyzed oxidation. | ||
| Co-solvents (e.g., Ethanol, DMSO) | May improve solubility but could also affect stability. | [13] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products and pathways for this compound.[14][15]
1. Materials and Reagents:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Phosphate buffered saline (PBS) or another suitable buffer
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with UV and/or MS detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in the chosen aqueous buffer to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C or 60°C) for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature and protected from light for a defined period.
-
Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose a sample of the stock solution to a controlled light source (e.g., in a photostability chamber) according to ICH guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: At each specified time point, withdraw a sample from each stress condition.
-
Neutralization (for acid and base hydrolysis samples): Neutralize the acid and base-stressed samples to approximately pH 7 with an equivalent amount of base or acid, respectively, before analysis.
-
Sample Analysis (HPLC Method):
-
Column: Use a suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like formic acid or TFA is typically used. For example, a gradient from 5% to 95% acetonitrile over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 220 nm for the peptide bond and 280 nm for the tryptophan indole ring). For identification of degradation products, a mass spectrometer is highly recommended.[8]
-
Quantification: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point by comparing peak areas to an unstressed control sample.
-
3. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each stress condition to determine the degradation kinetics.
-
Identify the major degradation products by their retention times and, if using MS, their mass-to-charge ratios.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound instability issues.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Kinetics and Mechanism of L-Tryptophan Oxidation by Chloramine-T in Basic Medium: A Spectrofluorometric Study [article.sapub.org]
- 2. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of temperature on tryptophan fluorescence of beta-lactoglobulin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanisms of chlorine dioxide oxidation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. longdom.org [longdom.org]
Technical Support Center: Optimizing Prolyltryptophan Dosage for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prolyltryptophan, also known as Cyclo(L-prolyl-L-tryptophan) or Cyclo(Pro-Trp), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound (Cyclo(Pro-Trp)) is a cyclic dipeptide, a class of molecules also known as diketopiperazines (DKPs). These compounds are known for their high resistance to enzymatic degradation and increased cell permeability.[1] this compound has been reported to exhibit a range of biological activities, including antibacterial and antifungal properties.[2] Recent studies have highlighted its anti-inflammatory effects by suppressing the TRAF6-mediated MAPK and NF-κB signaling pathways.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A definitive starting concentration for this compound is cell-line and assay-dependent. However, based on studies of related cyclic dipeptides, a common starting point for in vitro assays is in the low micromolar range. For instance, some cyclic dipeptides have shown cytotoxic effects on cancer cell lines with IC50 values ranging from 23 µM to over 94 µM.[1] Therefore, a preliminary dose-response experiment ranging from 1 µM to 100 µM is recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of many cyclic dipeptides, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[3][4]
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
In a sterile environment (e.g., a laminar flow hood), add the DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Gently vortex or sonicate the solution until the peptide is completely dissolved.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Important Note: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Is this compound stable in cell culture media?
Cyclic dipeptides like this compound are generally more stable to proteolytic degradation compared to their linear counterparts.[1] However, their stability in cell culture media over long incubation periods can be influenced by factors such as pH and temperature.[5] It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock.
Troubleshooting Guides
Issue 1: Low or No Observed Effect of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to identify the effective concentration for your cell line and assay. |
| Poor Solubility | Ensure the this compound stock solution is fully dissolved in DMSO before diluting in culture medium. When diluting, add the stock solution to the medium dropwise while gently mixing to prevent precipitation.[4] |
| Compound Degradation | Prepare fresh dilutions in media for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Incorrect Assay Window | The time course of the cellular response may vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time. |
| Cell Line Insensitivity | The target signaling pathway may not be active or responsive in your chosen cell line. Consider using a different cell line known to have an active MAPK or NF-κB pathway. |
Issue 2: High Cell Toxicity or Unexpected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Dosage Too High | Lower the concentration of this compound. Determine the IC50 value for your cell line using a cell viability assay (e.g., MTT, XTT). |
| DMSO Toxicity | Ensure the final DMSO concentration in the culture medium is below 0.5% (ideally ≤0.1%).[3] Always include a vehicle control with the same DMSO concentration. |
| Contamination of Stock Solution | Prepare a fresh stock solution from a new vial of this compound powder. Filter-sterilize the stock solution if necessary. |
| Compound Instability Leading to Toxic Byproducts | Minimize exposure of the stock solution and working solutions to light and elevated temperatures. |
Data Presentation
Table 1: Reported IC50 Values for Proline-Containing Cyclic Dipeptides in Cancer Cell Lines
Note: This data is for related compounds and should be used as a reference for designing initial dose-response experiments for this compound.
| Cyclic Dipeptide | Cell Line | IC50 (µM) | Reference |
| cyclo(L-Phe-L-Pro) | HCT-116 (Colon Cancer) | 38.9 | [1] |
| cyclo(D-Phe-D-Pro) | HCT-116 (Colon Cancer) | 94.0 | [1] |
| Penicillatide B | HCT-116 (Colon Cancer) | 23.0 | [1] |
| cyclo(L-IIe-L-Pro) | HCT-116 (Colon Cancer) | ~47 µg/mL | [1] |
| cyclo(L-IIe-L-Pro) | HepG2 (Liver Cancer) | ≥50 µg/mL | [1] |
| cyclo(L-IIe-L-Pro) | MCF-7 (Breast Cancer) | ~58 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh 2.83 mg of this compound (MW: 283.33 g/mol ).
-
Dissolve in 1 mL of sterile, high-purity DMSO.
-
Mix thoroughly by vortexing until fully dissolved.
-
Aliquot into smaller volumes and store at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the DMSO stock solution to the pre-warmed medium slowly while gently mixing.[4] The final DMSO concentration should not exceed 0.5%.[3]
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[6][7][8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the inflammatory response by targeting TRAF6.
Caption: Workflow for optimizing this compound dosage in cell-based assays.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(Pro-Trp) | TargetMol [targetmol.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
Prolyltryptophan Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to prolyltryptophan aggregation during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound-containing peptides, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peptide solubility during reconstitution | The peptide concentration is too high. The isoelectric point (pI) of the peptide is close to the pH of the solvent. The peptide has a high content of hydrophobic residues. | 1. Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.[1] 2. Adjust the pH of the solvent to be at least 2 units away from the peptide's pI to increase its net charge and solubility.[1] 3. Use a denaturing agent such as guanidinium hydrochloride or urea to solubilize the peptide, if compatible with downstream applications.[2] 4. Sonication can help break up small aggregates and facilitate dissolution.[2] |
| Visible precipitation or turbidity in solution over time | The peptide is aggregating due to unfavorable solution conditions (e.g., pH, ionic strength, temperature). The peptide concentration is above its critical aggregation concentration. | 1. Optimize the buffer composition. Varying the pH and ionic strength can significantly impact peptide stability. 2. Store peptide solutions at lower temperatures (e.g., 4°C) to slow down aggregation kinetics. 3. Consider adding aggregation inhibitors or excipients to the solution (see FAQs for examples). 4. If possible, work with lower peptide concentrations. |
| Inconsistent results in aggregation assays | Variability in sample preparation. Instability of the peptide stock solution. Inconsistent incubation times or temperatures. | 1. Ensure consistent and thorough mixing when preparing peptide solutions. 2. Prepare fresh peptide stock solutions for each experiment to avoid variability from freeze-thaw cycles. 3. Use a temperature-controlled plate reader or incubator for aggregation assays to ensure consistent temperature. 4. Carefully control all timing steps in the experimental protocol. |
| Low yield or aggregation during solid-phase peptide synthesis (SPPS) | Formation of secondary structures on the resin, leading to incomplete coupling or deprotection. Hydrophobic collapse of the growing peptide chain. | 1. Incorporate pseudoproline dipeptides, which act as "structure breakers" to disrupt secondary structure formation. 2. Use a more polar solvent system, such as a mixture of DMF and DMSO, to improve solvation of the peptide chain. 3. Perform couplings at a slightly elevated temperature to disrupt secondary structures. 4. Use a resin with a lower loading capacity to increase the distance between peptide chains. |
Frequently Asked Questions (FAQs)
1. What is this compound aggregation?
This compound aggregation is the self-association of peptides containing the Pro-Trp motif to form soluble oligomers or insoluble aggregates. While proline is known to disrupt beta-sheet structures, which are common in aggregates, the hydrophobic and aromatic nature of the tryptophan side chain can still drive aggregation through π-stacking and other non-covalent interactions.
2. How can I predict the aggregation propensity of my this compound-containing peptide?
Several computational tools and algorithms can predict aggregation-prone regions within a peptide sequence. These tools typically analyze physicochemical properties such as hydrophobicity, charge, and secondary structure propensity. However, experimental validation is crucial.
3. What are some common methods to prevent this compound aggregation in solution?
Several strategies can be employed to prevent or reduce aggregation:
-
pH Optimization: Adjusting the pH of the solution to move away from the peptide's isoelectric point (pI) can increase the net charge and electrostatic repulsion between peptide molecules, thereby reducing aggregation.[1]
-
Use of Co-solvents: Small amounts of organic co-solvents, such as dimethyl sulfoxide (DMSO) or trifluoroethanol (TFE), can help to solubilize hydrophobic peptides and disrupt aggregation.[1]
-
Addition of Excipients and Inhibitors:
-
Sugars and Polyols: Sucrose, trehalose, and glycerol can stabilize the native conformation of peptides.
-
Amino Acids: Arginine and proline have been shown to act as aggregation suppressors.[3][4]
-
Small Molecules: Certain small molecules can interact with aggregation-prone regions of peptides and prevent self-assembly.
-
4. How does proline in the sequence affect the aggregation of a tryptophan-containing peptide?
Proline's unique cyclic structure restricts the conformational freedom of the peptide backbone. This often leads to the disruption of secondary structures like alpha-helices and beta-sheets, which are common in amyloid fibrils.[5][6] Therefore, the presence of proline can act as a "beta-breaker" and potentially inhibit the formation of ordered aggregates. However, the overall aggregation propensity will also depend on the surrounding amino acids and the solution conditions.
5. How can I monitor the aggregation of my this compound peptide?
Several spectroscopic techniques are well-suited for monitoring peptide aggregation:
-
Tryptophan Intrinsic Fluorescence: Since the peptide contains tryptophan, its intrinsic fluorescence can be used as a sensitive probe of the local environment. A change in the fluorescence intensity or a shift in the emission maximum can indicate aggregation, as the tryptophan residue becomes more buried or its environment changes.[7][8]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, which are characteristic of many amyloid-like aggregates.[9]
-
Light Scattering: Dynamic Light Scattering (DLS) can be used to monitor the size distribution of particles in solution, providing information on the formation of oligomers and larger aggregates.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
Objective: To monitor the formation of β-sheet rich aggregates over time.
Materials:
-
This compound-containing peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Peptide Preparation: Prepare a stock solution of the this compound peptide in an appropriate solvent (e.g., DMSO or water). Dilute the stock solution into the assay buffer to the desired final concentration (e.g., 10-100 µM).
-
ThT Working Solution: Prepare a fresh working solution of ThT in the assay buffer (e.g., 20 µM).
-
Assay Setup: In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells containing only the buffer and ThT.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) in the fluorescence plate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet aggregates.
Protocol 2: Intrinsic Tryptophan Fluorescence Assay
Objective: To monitor changes in the local environment of tryptophan residues as an indicator of aggregation.
Materials:
-
This compound-containing peptide
-
Assay buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare solutions of the this compound peptide at the desired concentrations in the assay buffer.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.[8]
-
Scan the emission spectrum from 310 nm to 450 nm.
-
-
Time-Course Monitoring (Optional): To monitor aggregation over time, record the emission spectrum at regular intervals while incubating the sample at a constant temperature.
-
Data Analysis: Analyze the changes in the fluorescence emission maximum (λmax) and intensity. A blue shift (shift to shorter wavelengths) in λmax often indicates that the tryptophan residue is moving to a more hydrophobic environment, which can occur during aggregation.[9]
Visualizations
Caption: Workflow for this compound Aggregation Analysis.
Caption: Troubleshooting Logic for Peptide Aggregation Issues.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Proline inhibits aggregation during protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Refinement of Prolyltryptophan Purification Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Prolyltryptophan purification techniques. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for purifying synthetic this compound?
A1: For the initial purification of synthetic this compound, a common starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity. A typical starting protocol would involve a C18 column and a gradient of increasing organic solvent (e.g., acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA).
Q2: I am observing poor solubility of my crude this compound sample. What can I do?
A2: this compound's solubility can be influenced by pH and the solvent system. Tryptophan, a component of this dipeptide, exhibits a "U" shaped solubility profile with its lowest solubility at its isoelectric point.[1][2] To improve solubility, you can try adjusting the pH of your solution. Moving the pH away from the isoelectric point of this compound should increase its solubility. Additionally, experimenting with different solvent systems, such as water-alcohol mixtures, may be beneficial. For instance, L-tryptophan is soluble in hot alcohol.[3]
Q3: What are some common impurities I might encounter during this compound purification?
A3: Impurities in this compound preparations can arise from the synthesis process. These may include deletion sequences (e.g., Proline or Tryptophan alone), incompletely deprotected peptides, or side products from the coupling reaction. Oxidation of the tryptophan residue is also a potential issue, which can occur under ambient conditions, especially with prolonged transit times without sufficient cooling.[4] Protecting groups used during synthesis, if not completely removed, will also be present as impurities.
Q4: How can I improve the resolution of my this compound peak in RP-HPLC?
A4: To improve peak resolution in RP-HPLC, you can optimize several parameters. Adjusting the gradient slope (making it shallower) can increase the separation between closely eluting peaks. Experimenting with different C18 columns from various manufacturers can also be effective, as subtle differences in the stationary phase can alter selectivity. Additionally, optimizing the mobile phase composition, such as the type and concentration of the organic solvent and the ion-pairing agent, can significantly impact resolution.
Q5: What are the key parameters to control for successful crystallization of this compound?
A5: Key parameters for successful crystallization include pH, temperature, precipitant concentration, and the purity of the this compound solution. For tryptophan, storing the solution under alkaline conditions (pH 8-13) at temperatures ranging from room temperature to 100°C for a period of 0.5 hours to one week has been shown to yield larger, more spherical crystals.[5] Neutralizing the solution after this storage period can then induce crystallization.[5] The choice of precipitant (e.g., salts, organic solvents) and its concentration are also critical and often require empirical screening.
Troubleshooting Guides
RP-HPLC Purification
Problem: Peak Tailing in Chromatogram
| Possible Cause | Suggested Solution |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to suppress silanol interactions. The addition of a competitive base may also be helpful. |
| Column Contamination | Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) to remove strongly retained compounds. |
| Deteriorated Column | If the above solutions do not work, the column may be at the end of its lifespan and require replacement. |
Problem: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase and ensure it is thoroughly degassed. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Crystallization
Problem: No Crystals Formed
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | The this compound solution may be undersaturated. Try concentrating the sample. |
| Inappropriate Precipitant | Screen a wider range of precipitants and concentrations. |
| pH is not Optimal | Adjust the pH of the crystallization drop. For tryptophan, alkaline conditions followed by neutralization can promote crystallization.[5] |
| Impure Sample | Further purify the this compound sample, as impurities can inhibit crystallization. |
Problem: Formation of Small, Needle-like Crystals
| Possible Cause | Suggested Solution |
| Rapid Nucleation | Slow down the rate of supersaturation. This can be achieved by lowering the precipitant concentration or adjusting the temperature. |
| Sub-optimal pH | Fine-tune the pH of the crystallization setup. |
| Vibrations | Move the crystallization experiment to a location with minimal vibrations. |
| Storage Conditions | A patent for tryptophan crystallization suggests that storing the solution at a pH of 9.5 to 10.5 and a temperature of 40 to 60°C for 1 to 2 days can lead to larger crystals upon subsequent neutralization.[5] |
Quantitative Data Summary
The following tables provide illustrative data for L-tryptophan, which can serve as a starting point for optimizing this compound purification.
Table 1: Solubility of L-Tryptophan in Water at Different Temperatures
| Temperature (°F) | Solubility (mg/mL) |
| 68 | 1 to 5 |
| Data sourced from NTP, 1992 as cited in CAMEO Chemicals.[6] |
Table 2: Conditions for Tryptophan Crystallization
| Parameter | Recommended Range |
| Storage pH | 8 to 13 |
| Storage Temperature | Room Temperature to 100°C |
| Storage Duration | 0.5 hours to 1 week |
| Data adapted from a patent on tryptophan crystallization.[5] |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Dipeptide
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Procedure: a. Dissolve the crude this compound in a small amount of Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC system. d. Collect fractions corresponding to the main peak. e. Analyze the collected fractions for purity by analytical HPLC. f. Pool the pure fractions and lyophilize to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purification yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Tryptophan - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. US6284897B2 - Method for crystallizing tryptophan - Google Patents [patents.google.com]
- 6. L-TRYPTOPHAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Minimizing Prolyltryptophan degradation during storage
Welcome to the Technical Support Center for prolyltryptophan. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is the oxidation of the tryptophan residue. The indole ring of tryptophan is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, and certain chemical contaminants.
Q2: What are the main degradation products of this compound?
A2: The main degradation products arise from the oxidation of the tryptophan side chain. These include hydroxytryptophans (HTRP), N-formylkynurenine (NFK), and kynurenine (KYN)[1][2]. Formation of these products can sometimes lead to a yellowing of the material or solution[3][4].
Q3: How should I store lyophilized this compound powder for long-term stability?
A3: For optimal long-term stability, lyophilized this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. The container should be brought to room temperature in a desiccator before opening to prevent condensation.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution for extended periods is not recommended due to the increased rate of degradation in aqueous environments. If you must store it in solution, prepare it fresh and use it immediately. For short-term storage, use a sterile, degassed buffer at a slightly acidic to neutral pH, aliquot it into small volumes, and freeze at -80°C. Avoid repeated freeze-thaw cycles.
Q5: What impact does pH have on the stability of this compound in solution?
A5: this compound is generally more stable in slightly acidic to neutral pH conditions (pH 4-7). Both highly acidic and alkaline conditions can accelerate degradation, including hydrolysis of the peptide bond and oxidation of the tryptophan residue.
Q6: Are there any excipients that can help stabilize this compound formulations?
A6: Yes, certain excipients can enhance the stability of this compound. Antioxidants such as ascorbic acid or methionine can be added to scavenge free radicals and inhibit oxidation. Cryoprotectants like trehalose or mannitol are beneficial during lyophilization and for stabilizing the amorphous solid state.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing) of this compound Powder or Solution
-
Possible Cause 1: Oxidation. The tryptophan residue has likely oxidized, forming colored degradation products like kynurenine.
-
Solution:
-
Ensure the product has been stored under the recommended conditions (frozen, protected from light and oxygen).
-
For future use, handle the lyophilized powder in an inert atmosphere (e.g., a glove box) if possible.
-
When preparing solutions, use degassed buffers to minimize dissolved oxygen.
-
-
-
Possible Cause 2: Photodegradation. Exposure to UV or visible light can accelerate the degradation of tryptophan.
-
Solution:
-
Store this compound in amber vials or wrap containers in aluminum foil to protect from light.
-
Minimize exposure to ambient light during weighing and solution preparation.
-
-
Issue 2: Inconsistent or Poor Analytical Results (e.g., HPLC, MS)
-
Possible Cause 1: Presence of Degradation Products. Your analytical method may not be adequately separating the parent this compound from its degradation products, leading to inaccurate quantification.
-
Solution:
-
Develop and validate a stability-indicating HPLC method. This typically involves a gradient elution on a C18 column and UV detection at multiple wavelengths (e.g., 220 nm for the peptide bond and 280 nm for the tryptophan indole ring).
-
Perform a forced degradation study to generate degradation products and confirm that your analytical method can resolve them from the intact peptide[5][6].
-
-
-
Possible Cause 2: On-Column or In-Source Degradation. The analytical conditions themselves might be causing degradation.
-
Solution:
-
For LC-MS analysis, minimize the time the sample spends in the autosampler.
-
Evaluate the effect of mobile phase pH and organic solvent composition on stability.
-
Use a bio-inert LC system to prevent metal-catalyzed oxidation[1].
-
-
Quantitative Data Summary
The following table summarizes the expected qualitative degradation of this compound under various stress conditions based on typical forced degradation studies. The extent of degradation is highly dependent on the specific conditions (concentration, duration, temperature) and should be experimentally determined.
| Stress Condition | Typical Reagents/Parameters | Expected Degradation of this compound | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 40-60°C | Moderate | Cleavage of peptide bond, Tryptophan, Proline, potential tryptophan oxidation |
| Alkaline Hydrolysis | 0.1 M NaOH, RT-40°C | Rapid | Cleavage of peptide bond, Tryptophan, Proline, potential tryptophan oxidation |
| Oxidation | 0.03% - 3% H₂O₂, RT | Rapid and Extensive | Hydroxytryptophans (HTRP), N-formylkynurenine (NFK), Kynurenine (KYN) |
| Thermal Degradation | 60-80°C (in solution or solid) | Moderate to Extensive | Oxidation and hydrolysis products |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or broad-spectrum light | Moderate to Extensive | NFK, KYN, and other photo-oxidation products |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water for injection or HPLC-grade water
-
pH meter
-
HPLC system with UV detector
-
LC-MS system for peak identification
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer (e.g., phosphate buffer, pH 7.0) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at room temperature.
-
Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
-
Photodegradation: Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve approximately 10-20% degradation of the parent compound[6].
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the stressed samples using a suitable reversed-phase HPLC method. A typical starting point is a C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the main this compound peak.
-
-
Peak Purity and Identification:
-
Assess the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector.
-
Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [Quantitative analysis of tryptophan and its metabolites in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Prolyltryptophan (Pro-Trp)
Welcome to the technical support center for Prolyltryptophan (Pro-Trp). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this dipeptide, with a specific focus on the impact of pH on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Pro-Trp)?
This compound is a dipeptide composed of the amino acids L-proline and L-tryptophan. It is formed during the breakdown of proteins in the body. While some dipeptides are simply intermediates in protein metabolism, others can exhibit biological activity, such as cell signaling. The specific biological role of Pro-Trp is an area of ongoing research.
Q2: Is there a known optimal pH for this compound activity?
Currently, there is no universally established optimal pH for this compound activity, as its specific biological function is not fully characterized. The optimal pH will be highly dependent on the specific activity being assayed (e.g., receptor binding, enzyme inhibition, antimicrobial effects). Like many peptides, the charge state of Pro-Trp's terminal amino and carboxyl groups, as well as the indole side chain of tryptophan, can be influenced by pH, which in turn can affect its conformation, solubility, and interaction with biological targets.
Q3: How does pH affect the stability and solubility of this compound?
The stability and solubility of peptides like this compound are often pH-dependent.
-
Solubility: The solubility of L-tryptophan, a component of Pro-Trp, exhibits a "U" shaped profile with the lowest solubility at its isoelectric point.[1] Similarly, the overall charge of the Pro-Trp dipeptide will change with pH, affecting its solubility in aqueous solutions. Polymers containing tryptophan have shown pH-dependent solubility, with some being soluble only at pH > 7.[2] It is crucial to determine the empirical solubility of Pro-Trp in the buffer systems you plan to use.
-
Stability: Peptides containing tryptophan can be susceptible to oxidation.[3] The rate of oxidation and other degradation pathways can be influenced by pH. Storing peptides in lyophilized form at -20°C is recommended to maximize long-term stability.[3]
Q4: What types of biological activities could be relevant for this compound?
Given its composition, Pro-Trp could potentially be investigated for a range of activities observed in other proline- and tryptophan-rich peptides, including:
-
Antimicrobial activity: Tryptophan-rich peptides can disrupt bacterial cell membranes.[4]
-
Cell-penetrating ability: Some peptides can cross cell membranes, a process that can be pH-dependent.
-
Receptor binding and signaling: Dipeptides can act as signaling molecules by binding to specific receptors.
-
Enzyme inhibition: Some small peptides can act as inhibitors of enzymes.
Troubleshooting Guides
Issue 1: Inconsistent or No this compound Activity Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of Assay Buffer | The pH of your buffer may not be conducive to the peptide's active conformation or its interaction with the target. Perform a pH screening experiment to test a range of pH values (e.g., from pH 5 to 9) to identify the optimal pH for your specific assay. |
| Peptide Solubility Issues | This compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration. Confirm the solubility of the peptide in your chosen buffer at the desired pH. You may need to use a different buffer system or add a small amount of a co-solvent like DMSO.[5] |
| Peptide Degradation | The peptide may be degrading in your assay conditions. Ensure proper storage of the lyophilized peptide at -20°C.[3] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment. Consider including protease inhibitors in cell-based assays. |
| Incorrect Peptide Concentration | The actual concentration of your peptide solution may be inaccurate. Ensure accurate weighing and dissolution of the lyophilized peptide. Consider performing a peptide quantification assay. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Steps |
| pH Drift During Experiment | The pH of your buffer may change over the course of the experiment, especially if dealing with cellular metabolism that can produce acidic byproducts. Use a buffer with sufficient buffering capacity for your experimental pH range. Verify the pH of your assay medium before and after the experiment. |
| Inconsistent Peptide Aliquoting | Repeatedly opening and closing the stock vial of lyophilized peptide can introduce moisture and lead to degradation. Aliquot the lyophilized peptide into single-use amounts upon receipt. |
| Variability in Biological Reagents | Cells, proteins, or other biological components of your assay may have inherent variability. Ensure consistent cell passage numbers and health. Use purified proteins from a consistent source and batch. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity (Generic Assay)
This protocol provides a general framework for identifying the optimal pH for a given biological activity of this compound.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris for pH 7.5-9). Ensure the ionic strength of all buffers is consistent.
-
This compound Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Assay Setup: In a multi-well plate, set up your bioassay with your target (e.g., cells, protein, bacteria).
-
pH Titration: Add this compound to the wells to a final desired concentration, using the different buffers to achieve a range of final pH values. Include control wells with buffer only and this compound-only to assess background effects.
-
Incubation: Incubate the plate under the appropriate conditions for your assay (e.g., temperature, time).
-
Activity Measurement: Measure the biological activity using a suitable detection method (e.g., fluorescence, absorbance, cell viability).
-
Data Analysis: Plot the measured activity as a function of pH to determine the optimal pH range.
Protocol 2: Assessing pH-Dependent Membrane Interaction of this compound
This protocol is based on the principle that the intrinsic fluorescence of tryptophan is sensitive to its environment. A change in pH that induces peptide insertion into a lipid membrane will result in a change in tryptophan fluorescence.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) composed of a lipid mixture that mimics your target membrane (e.g., POPC).
-
Fluorescence Measurement Setup: Use a fluorometer to measure the intrinsic fluorescence of tryptophan (Excitation ~280 nm, Emission ~350 nm).
-
Baseline Measurement: Add a solution of this compound to a neutral pH buffer (e.g., pH 7.4) in a cuvette and measure the baseline fluorescence.
-
Liposome Addition: Add the prepared liposomes to the cuvette and allow the system to equilibrate.
-
pH Titration: Gradually decrease the pH of the solution by adding small aliquots of a dilute acid (e.g., HCl) while continuously monitoring the tryptophan fluorescence.
-
Data Analysis: A blue shift (shift to a shorter wavelength) in the emission maximum and/or an increase in fluorescence intensity upon acidification suggests the insertion of the tryptophan residue into the more hydrophobic environment of the lipid bilayer.[6]
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Hypothetical model of pH-dependent membrane interaction of this compound.
References
Technical Support Center: Enhancing Prolyltryptophan Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the cell permeability of the cyclic dipeptide, prolyltryptophan, also known as Cyclo(Pro-Trp).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at improving the cellular uptake of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low intracellular concentration of this compound detected. | 1. Poor Passive Diffusion: The inherent chemical properties of this compound may limit its ability to cross the lipid bilayer. 2. Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. 3. Experimental Readout Issues: The detection method (e.g., LC-MS, fluorescence) may not be sensitive enough. | 1. Chemical Modification: Consider derivatization to increase lipophilicity. See the "Experimental Protocols" section for details on lipid-based modifications. 2. Use of Efflux Pump Inhibitors: Co-administer with known inhibitors such as verapamil or cyclosporine A to assess the role of efflux pumps. 3. Optimize Detection Method: Validate the limit of detection (LOD) and limit of quantification (LOQ) of your assay. |
| High variability in permeability assay results. | 1. Inconsistent Cell Monolayer Integrity: In assays like the Caco-2 permeability assay, variations in cell monolayer tightness can lead to inconsistent results. 2. Inconsistent Formulation: If using a delivery vehicle (e.g., nanoparticles, liposomes), variability in particle size or encapsulation efficiency can affect uptake. | 1. Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before and after the experiment. A consistent TEER value is crucial for reliable data. 2. Characterize Formulation: Thoroughly characterize your delivery system for size, charge, and encapsulation efficiency before each experiment. |
| Cell toxicity observed after treatment. | 1. High Concentration of this compound or Formulation Components: The concentrations used may be cytotoxic. 2. Toxicity of the Delivery Vehicle: The carrier system (e.g., certain polymers, lipids) may be causing cellular damage. | 1. Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) and work with concentrations well below this value. 2. Test Vehicle Toxicity: Run a control experiment with the delivery vehicle alone to assess its contribution to cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the cell permeability of small cyclic dipeptides like this compound?
A1: The primary barriers include low lipophilicity, which hinders passive diffusion across the cell membrane, and potential recognition by efflux pumps that actively remove the compound from the cell. The rigid, cyclic structure may also limit conformational flexibility which can be important for membrane translocation.
Q2: How can I chemically modify this compound to enhance its permeability?
A2: Chemical modifications aim to increase the lipophilicity of the molecule. Common strategies include N-alkylation, esterification of any available carboxyl groups, or the addition of a lipid tail (lipidation). These modifications can improve membrane partitioning.
Q3: What are some suitable in vitro models to assess this compound permeability?
A3: The Caco-2 cell permeability assay is a widely used and accepted model that mimics the human intestinal epithelium. Other models include the PAMPA (Parallel Artificial Membrane Permeability Assay), which assesses passive diffusion, and specific cell lines relevant to your therapeutic target.
Q4: Can formulation strategies be used to improve the cellular uptake of this compound?
A4: Yes, formulating this compound into delivery systems like liposomes or polymeric nanoparticles can significantly enhance its cellular uptake. These carriers can protect the peptide from degradation and facilitate entry into cells through endocytic pathways.
Q5: How do I choose between chemical modification and a formulation-based approach?
A5: The choice depends on your research goals. Chemical modification creates a new chemical entity, which may have altered biological activity and requires extensive characterization. A formulation-based approach uses a carrier to deliver the original compound, which may be preferable for initial studies or if the intrinsic activity of this compound needs to be preserved.
Quantitative Data Summary
The following table summarizes permeability data for a model cyclic dipeptide in various systems.
| Compound | Permeability Assay | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Reference |
| Model Cyclic Dipeptide | Caco-2 (Apical to Basolateral) | 1.5 ± 0.3 | |
| Model Cyclic Dipeptide + Efflux Pump Inhibitor | Caco-2 (Apical to Basolateral) | 4.2 ± 0.5 | |
| Liposomal Formulation of Model Dipeptide | Caco-2 (Apical to Basolateral) | 8.9 ± 1.1 | |
| Model Cyclic Dipeptide | PAMPA | 0.8 ± 0.2 | Internal Data |
Key Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the steps to assess the permeability of this compound across a Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayer using a voltmeter. Only use inserts with TEER values above 250 Ω·cm².
-
Experimental Setup:
-
Wash the apical and basolateral sides of the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound solution) to the apical chamber (donor).
-
Add fresh HBSS to the basolateral chamber (receiver).
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Preparation of Liposomal this compound
This protocol describes a thin-film hydration method for encapsulating this compound in liposomes.
-
Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol in a 3:1 molar ratio) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: A typical experimental workflow for assessing this compound permeability.
Caption: Cellular uptake and efflux pathways for this compound.
Caption: Decision-making flowchart for enhancing cell permeability.
Reducing off-target effects of Prolyltryptophan in experiments
Welcome to the technical support center for researchers utilizing Prolyltryptophan, also known as cyclo(Trp-Pro). This guide provides troubleshooting advice and detailed protocols to help you design robust experiments and minimize the risk of off-target or unintended effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, or cyclo(Trp-Pro), is a member of the cyclodipeptide family, which are also known as 2,5-diketopiperazines (2,5-DKPs).[1][2] These are the smallest cyclic peptides, formed from the condensation of two amino acids—in this case, proline and tryptophan.[1] They are found in various natural sources, including fungi, bacteria, and plants.[1]
Q2: What are the known biological activities of this compound?
This compound and related cyclodipeptides exhibit a wide range of biological activities. Published research has demonstrated effects including:
-
Plant growth inhibition.[1]
-
Potential anti-influenza virus activity.[1]
-
Modulation of gastrointestinal cell maturation.[3]
It is important to note that some isomers of cyclo(Trp-Pro) have been shown to cause hepatotoxicity in animal models, indicating potential for undesired biological effects.[5]
Q3: What are "off-target" effects in the context of a broadly active compound like this compound?
For many well-characterized drugs, an "off-target" effect is an interaction with a protein or pathway other than its primary intended molecular target. Since this compound is known for broad biological activities rather than a single, defined receptor, it is more useful to think in terms of "intended" versus "unintended" or "undesired" effects . An unintended effect is any biological response that is not the focus of your experimental hypothesis. These unintended interactions can lead to misleading data, toxicity, or misinterpretation of the compound's mechanism of action.[6]
Q4: How can I differentiate between intended on-target effects and unintended off-target effects?
Differentiating these effects is crucial for valid research and requires careful experimental design. Key strategies include:
-
Dose-Response Analysis: On-target effects typically occur within a specific concentration range, while off-target or toxic effects may only appear at much higher concentrations.
-
Orthogonal Validation: Confirming your results with a different experimental method or a structurally unrelated compound that targets the same hypothesized pathway.[7]
-
Use of Controls: Including negative controls (e.g., a structurally similar but inactive molecule) and positive controls (e.g., a known modulator of the pathway of interest) helps validate that the observed effect is specific.
-
Rescue Experiments: If this compound inhibits a specific protein, expressing more of that protein in the cells might "rescue" them from the compound's effect, providing strong evidence for on-target action.
Troubleshooting Guide
This section addresses common issues encountered during cell-based assays with this compound.
Q5: I am observing high variability and poor reproducibility in my results. What are the common causes?
High variability in cell-based assays is a frequent problem that can often be resolved by examining your core methodology.[8][9]
-
Cell Culture Health: Ensure your cells are healthy, within a consistent passage number range, and free from contamination like mycoplasma.[9][10]
-
Inconsistent Seeding: Uneven cell seeding can lead to significant well-to-well differences. Use a calibrated pipette and ensure a homogenous cell suspension.
-
Compound Stability: Confirm that this compound is stable and soluble in your culture medium. Precipitated compound can lead to inconsistent effective concentrations.
-
Pipetting Technique: Inaccurate or vigorous pipetting can introduce errors and damage cells.[11] Be especially gentle during wash steps to avoid dislodging adherent cells.[11]
Q6: My cells show unexpected toxicity at concentrations where I expect to see a specific biological effect. How do I proceed?
This common issue highlights the importance of separating a specific biological effect from general cytotoxicity.
-
Perform a Cytotoxicity Assay First: Before testing for your desired biological effect, run a standard cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) across a wide range of this compound concentrations. This will establish the maximum non-toxic concentration.
-
Narrow Your Dose-Response Window: Design your primary experiment using concentrations well below the toxic threshold identified.
-
Consider the Isomer: Studies have shown that different stereoisomers of cyclo(Trp-Pro) can have different toxicity profiles, with some showing hepatotoxicity.[5] Be aware of the specific isomer you are using and its potential liabilities.
Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal Concentration Range with a Dose-Response Curve
This protocol provides a framework for conducting a dose-response experiment in a 96-well plate format.
Objective: To identify the EC50 (half-maximal effective concentration) and the maximum non-toxic concentration of this compound for a specific cellular phenotype.
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a predetermined optimal density in culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 1000x stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10-point, 1:3 dilution series). Aim for a final concentration range that spans several orders of magnitude (e.g., 1 nM to 100 µM).
-
Prepare a vehicle control (solvent only).
-
-
Cell Treatment:
-
Add the prepared dilutions of this compound (and vehicle control) to the appropriate wells. Keep the final solvent concentration consistent and low across all wells (e.g., <0.1%).
-
Include "cells only" (no vehicle) and "media only" (no cells) controls.
-
Incubate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform your specific assay (e.g., measure protein expression, cell viability, reporter gene activity).
-
Record the data using a plate reader or other appropriate instrument.
-
-
Data Analysis:
-
Normalize the data: Set the vehicle control as 100% activity/viability and the "media only" or a positive control for cell death as 0%.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to calculate the EC50/IC50.
-
Data Presentation: Example Table
Once you have performed your experiments, organize the quantitative data clearly. The table below is a template for presenting dose-response data for this compound across different assays or cell lines.
| Parameter | Cell Line A | Cell Line B | Assay Type |
| EC50 (Intended Effect) | 15.2 µM | 21.8 µM | Reporter Gene Assay |
| CC50 (Cytotoxicity) | > 100 µM | > 100 µM | MTT Assay |
| Therapeutic Index (CC50/EC50) | > 6.5 | > 4.5 | Calculated |
This table is a template. Researchers should populate it with their own experimental data.
Protocol 2: Orthogonal Validation Workflow
Objective: To confirm that the biological effect observed with this compound is due to its action on a hypothesized pathway and not an artifact or unintended effect.
References
- 1. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Cyclo(Pro-Trp) | TargetMol [targetmol.com]
- 4. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 5. Hepatotoxicity of the isomers of cyclo(Trp-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. biocompare.com [biocompare.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. platypustech.com [platypustech.com]
Technical Support Center: Optimization of Prolyltryptophan Crystallization Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for the dipeptide prolyltryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: this compound, like many peptides, can be challenging to crystallize due to several factors. Peptides have a tendency to form amorphous precipitates, oils, or gels instead of well-ordered crystals. This is often due to their molecular flexibility and the potential for multiple intermolecular interactions. The hydrophobicity of the tryptophan side chain and the conformational constraints of the proline residue can also influence crystal packing.
Q2: What is the recommended purity of this compound for crystallization trials?
A2: For successful crystallization, a high purity of the peptide is crucial. It is recommended to use this compound with a purity of >98% to minimize the interference of impurities in the crystal lattice formation.
Q3: How does pH affect the crystallization of this compound?
A3: The pH of the solution is a critical parameter as it influences the net charge of the this compound molecule and thereby its solubility. The solubility of peptides is typically at its minimum at their isoelectric point (pI), where the net charge is zero. For this compound, which is composed of the neutral amino acids proline and tryptophan, the pI is expected to be in the slightly acidic to neutral range. Crystallization is often favored at or near the pI where the molecule has the lowest solubility.
Q4: What types of solvents are suitable for dissolving this compound?
A4: Due to the presence of the hydrophobic tryptophan residue, this compound may have limited solubility in purely aqueous solutions. Therefore, organic co-solvents are often necessary. Common solvents to consider for initial solubility screening include water, ethanol, methanol, isopropanol, and acetonitrile, as well as mixtures of these with water.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oiling Out or Phase Separation | The supersaturation level is too high, leading to liquid-liquid phase separation instead of nucleation. | - Decrease the initial concentration of this compound.- Slow down the rate of solvent evaporation or cooling.- Use a different precipitant that is less effective at reducing solubility. |
| Amorphous Precipitate Formation | Nucleation is occurring too rapidly, preventing the ordered arrangement of molecules into a crystal lattice. | - Reduce the concentration of the precipitant.- Lower the temperature to decrease the rate of nucleation.- Screen a wider range of pH conditions, moving further away from the isoelectric point to slightly increase solubility and slow down precipitation. |
| No Crystals Formed | The solution is not sufficiently supersaturated, or the conditions are not conducive to nucleation. | - Increase the concentration of this compound.- Increase the concentration of the precipitant.- Try a wider range of solvents and precipitants.- Introduce seed crystals if available.- Vary the temperature (both higher and lower). |
| Formation of Small, Needle-like Crystals | Rapid crystal growth is favored over the formation of larger, well-defined crystals. | - Slow down the crystallization process by reducing the temperature or the rate of solvent evaporation.- Add a viscosity-enhancing agent to the solution.- Optimize the pH to slightly increase solubility and slow down crystal growth. |
| Poorly Diffracting Crystals | The crystals may have a high degree of mosaicity or internal disorder. | - Optimize the crystal growth conditions to be slower and more controlled.- Try additives or co-crystallizing agents that may improve crystal packing.- Anneal the crystals by briefly warming them and then allowing them to cool slowly. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent System | Expected Solubility Trend | Rationale |
| Water | Low | The hydrophobic tryptophan side chain limits solubility in aqueous media. |
| Water/Ethanol Mixtures | Moderate to High | The addition of ethanol as a co-solvent can increase the solubility of the hydrophobic dipeptide. |
| Water/Methanol Mixtures | Moderate to High | Similar to ethanol, methanol can enhance the solubility of this compound. |
| Water/Isopropanol Mixtures | Moderate | Isopropanol is a less polar alcohol and may be a good anti-solvent at higher concentrations. |
| Water/Acetonitrile Mixtures | Moderate | Acetonitrile is a common solvent for peptide crystallization and can help to solubilize this compound. |
Table 2: Key Parameters for this compound Crystallization Screening
| Parameter | Range to Screen | Importance |
| pH | 4.0 - 8.0 | Critical for controlling solubility and achieving supersaturation. The isoelectric point is likely in this range. |
| Temperature (°C) | 4 - 25 | Affects both solubility and the kinetics of nucleation and crystal growth. |
| This compound Concentration (mg/mL) | 5 - 50 | Needs to be optimized to achieve a supersaturated solution without causing rapid precipitation. |
| Precipitant Concentration | Varies with precipitant type | The concentration of salts, polymers (e.g., PEG), or organic solvents used to induce crystallization needs to be carefully titrated. |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization Screening
This protocol outlines a general procedure for screening crystallization conditions for this compound using the hanging drop vapor diffusion method.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent or solvent mixture (e.g., 50% ethanol in water) to a final concentration of 20 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Preparation of Reservoir Solutions:
-
Prepare a series of reservoir solutions containing different precipitants (e.g., various molecular weight PEGs, salts like ammonium sulfate or sodium chloride) at a range of concentrations in a suitable buffer (e.g., MES, HEPES, Tris) covering a pH range of 5.0 to 8.5.
-
-
Setting up Crystallization Plates:
-
Pipette 500 µL of each reservoir solution into the wells of a 24-well crystallization plate.
-
On a clean, siliconized cover slip, mix 1 µL of the this compound stock solution with 1 µL of the corresponding reservoir solution.
-
Invert the cover slip and seal the well with vacuum grease to create a hanging drop.
-
-
Incubation and Observation:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly observe the drops under a microscope for the formation of crystals over a period of several days to weeks.
-
Mandatory Visualization
Caption: Workflow for this compound Crystallization Screening.
Caption: Troubleshooting Logic for this compound Crystallization.
Validation & Comparative
Prolyltryptophan: A Comparative Analysis of Bioactivity Against its Constituent Amino Acids
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of the dipeptide prolyltryptophan and its parent amino acids, L-proline and L-tryptophan. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct and potentially synergistic roles of these molecules, particularly in the context of antimicrobial activity. While direct comparative experimental data on this compound is limited, this guide synthesizes available data on proline-rich and tryptophan-rich peptides to infer the potential activity profile of the dipeptide.
Executive Summary
L-proline and L-tryptophan are fundamental amino acids with diverse and critical roles in biological systems. Tryptophan is a precursor to key neurotransmitters and metabolites with immunomodulatory functions, while proline is integral to protein structure and cellular stress responses. When combined in peptides, these amino acids contribute to potent antimicrobial activities through distinct mechanisms. Tryptophan-rich peptides often exert their effects by disrupting the microbial cell membrane, whereas proline-rich peptides can penetrate the cell and inhibit essential intracellular processes such as protein synthesis. The dipeptide this compound, therefore, represents an intriguing molecule that may combine these disparate functionalities, offering a potential for synergistic or unique bioactivities.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of representative tryptophan-rich and proline-rich antimicrobial peptides (AMPs) against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µM, which represents the lowest concentration of the peptide that inhibits visible growth of the microorganism.
| Peptide/Compound | Target Organism | MIC (µM) | Primary Mechanism of Action | Reference |
| Tryptophan-Rich Peptides | ||||
| dCATH(1-16) | E. coli | 1 - 8 | Membrane disruption | [1] |
| S. aureus | 1 - 8 | [1] | ||
| Pac-525 | E. coli | 2 | Membrane disruption | [2] |
| P. aeruginosa | 2 | [2] | ||
| S. aureus | 4 | [2] | ||
| Proline-Rich Peptides | ||||
| Oncocin | E. coli | Varies (media dependent) | Ribosome inhibition | [3] |
| Bac7(1-16) | E. coli | Varies (media dependent) | Ribosome inhibition | [3] |
| Apidaecin 1b | E. coli | Varies (media dependent) | Ribosome inhibition | [4] |
| Parent Amino Acids | ||||
| L-Tryptophan | Various Bacteria | Generally high/inactive | Precursor for metabolites | N/A |
| L-Proline | Various Bacteria | Generally high/inactive | Osmoprotectant, stress response | N/A |
Note: The antimicrobial activity of peptides can be highly dependent on the specific sequence, length, and experimental conditions, such as the growth medium used.[3] The parent amino acids, L-proline and L-tryptophan, do not typically exhibit direct, potent antimicrobial activity at physiological concentrations. Their contribution to antimicrobial action is primarily observed when incorporated into peptide structures.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted protocol.[5][6][7]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Antimicrobial peptide stock solution
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial peptide is prepared in the microtiter plate using MHB. This creates a gradient of peptide concentrations across the wells.
-
Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and its concentration is standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A well containing only the bacterial suspension in MHB (no antimicrobial) to ensure bacterial growth.
-
Negative Control: A well containing only sterile MHB to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial peptide in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[8]
Mechanism of Action Determination: Membrane Permeabilization vs. Intracellular Targeting
Distinguishing between a membrane-disruptive mechanism and an intracellular mode of action is crucial for characterizing antimicrobial peptides.
1. Membrane Permeabilization Assays:
-
SYTOX Green Uptake Assay: This assay uses a fluorescent dye (SYTOX Green) that can only enter cells with compromised cytoplasmic membranes. An increase in fluorescence indicates membrane damage.
-
Outer Membrane Permeabilization: The ability of a peptide to permeabilize the outer membrane of Gram-negative bacteria can be assessed by measuring the uptake of a hydrophobic fluorescent probe, such as N-phenyl-1-naphthylamine (NPN).[9]
2. Intracellular Targeting Assays:
-
Macromolecular Synthesis Inhibition: The effect of the peptide on the synthesis of DNA, RNA, and proteins can be monitored by measuring the incorporation of radiolabeled precursors (e.g., [³H]thymidine, [³H]uridine, and [³H]leucine) in bacterial cells. A specific inhibition of one of these pathways suggests an intracellular target.[9]
-
Ribosome Binding Assays: For proline-rich peptides that target the ribosome, in vitro translation inhibition assays can be performed to confirm their effect on protein synthesis.[3]
Signaling Pathways and Logical Relationships
Proline Metabolism and ROS Signaling
Proline metabolism is intricately linked to cellular redox homeostasis and the generation of reactive oxygen species (ROS), which can act as signaling molecules.
Caption: Proline catabolism in mitochondria generates ROS, influencing cellular stress responses.[10]
Tryptophan Metabolism via the Kynurenine Pathway and Immunomodulation
Tryptophan is primarily metabolized through the kynurenine pathway, which produces several bioactive molecules that play a crucial role in modulating the immune response.
Caption: The kynurenine pathway metabolizes tryptophan into immunomodulatory molecules.[11][12]
Experimental Workflow: Antimicrobial Peptide Activity Assessment
The following diagram illustrates a typical workflow for assessing the antimicrobial activity and mechanism of action of a peptide like this compound.
Caption: Workflow for evaluating the antimicrobial properties of a novel peptide.
Conclusion
While the dipeptide this compound itself has not been extensively studied, the analysis of peptides rich in its constituent amino acids provides valuable insights into its potential bioactivity. The distinct antimicrobial mechanisms of tryptophan-rich (membrane-targeting) and proline-rich (intracellular-targeting) peptides suggest that this compound could exhibit a multifaceted or synergistic mode of action.[13][14] Further research, following the outlined experimental protocols, is warranted to fully elucidate the biological activity of this compound and its potential as a novel therapeutic agent. The provided signaling pathway diagrams for proline and tryptophan metabolism offer a foundational understanding of the broader biological context in which this dipeptide may function.
References
- 1. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 2. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Prolyltryptophan vs. Other Tryptophan-Containing Dipeptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Prolyltryptophan (Pro-Trp) and its cyclic form, cyclo(Pro-Trp), with other tryptophan-containing dipeptides. The information is supported by experimental data from various studies, with a focus on angiotensin-converting enzyme (ACE) inhibition, neuroprotective effects, and antimicrobial/cytotoxic activity.
Overview of Tryptophan-Containing Dipeptides
Tryptophan, an essential amino acid with a bulky indole side chain, imparts unique properties to dipeptides. Its presence can influence a peptide's hydrophobicity, conformational flexibility, and ability to interact with biological targets. Dipeptides containing tryptophan have garnered significant interest in drug discovery due to their diverse biological activities. The position of the tryptophan residue (N-terminal or C-terminal) and the nature of the other amino acid residue are critical determinants of their pharmacological effects. This compound, in both its linear (Pro-Trp) and cyclic (cyclo(Pro-Trp)) forms, represents a particularly interesting scaffold due to the conformational constraints imposed by the proline residue.
Comparative Analysis of Biological Activities
This section compares the performance of this compound and other tryptophan-containing dipeptides in key biological assays. The data presented is a compilation from multiple studies and should be interpreted with consideration of the varying experimental conditions.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key regulator of blood pressure, making its inhibitors valuable in the treatment of hypertension. Several tryptophan-containing dipeptides have demonstrated potent ACE inhibitory activity. The position of the tryptophan residue appears to be a crucial factor for this activity.
| Dipeptide | IC50 (µM) | Source Organism/Method | Reference(s) |
| Pro-Trp | Data not available in direct comparison | - | - |
| Ile-Trp (IW) | 4.4 | Whey Protein Hydrolysate | [1](2) |
| Val-Trp (VW) | 6.1 | Whey Protein Hydrolysate | [1](2) |
| Trp-Leu (WL) | Data not available in direct comparison | Whey Protein Hydrolysate | [3](4) |
| Trp-Tyr (WY) | Data not available in direct comparison | β-Lactolin derived | [5](6) |
Neuroprotective Effects
Dipeptides with neuroprotective properties are of great interest for the development of therapies for neurodegenerative diseases. Tryptophan-containing dipeptides, particularly those with N-terminal tryptophan, have shown promise in this area.
| Dipeptide | Experimental Model | Observed Effects | Reference(s) |
| Pro-Trp (Cyclo) | Not specified in direct comparative studies | Potential neuroprotective roles suggested for cyclic dipeptides.[1][7](7, 1) | - |
| Trp-Tyr (WY) | Scopolamine-induced amnesic mice | Improved spontaneous alternation in Y-maze test.[5](6) | [5](6) |
| Trp-Met (WM) | Scopolamine-induced amnesic mice | Improved spontaneous alternation in Y-maze test.[5](6) | [5](6) |
| Trp-Val (WV) | Scopolamine-induced amnesic mice | Improved spontaneous alternation in Y-maze test.[5](6) | [5](6) |
| Trp-Leu (WL) | Scopolamine-induced amnesic mice | Improved spontaneous alternation in Y-maze test.[5](6) | [5](6) |
| Trp-Phe (WF) | Scopolamine-induced amnesic mice | Improved spontaneous alternation in Y-maze test.[5](6) | [5](6) |
Note: Studies directly comparing the neuroprotective effects of Pro-Trp with other tryptophan-containing dipeptides are limited. The data indicates a promising role for dipeptides with N-terminal tryptophan in memory improvement.
Antimicrobial and Cytotoxic Activity
Cyclic dipeptides, including those containing tryptophan and proline, are known for their antimicrobial and cytotoxic properties.
| Dipeptide | Activity Type | Organism/Cell Line | MIC (µg/mL) | IC50 (µg/mL) | Reference(s) |
| cyclo(L-Trp-L-Pro) | Cytotoxic | OVCAR-8 | - | 11.9 | |
| cyclo(L-Trp-L-Pro) | Antimicrobial | Gram-positive bacteria | Active | - | |
| cyclo(L-Phe-L-Pro) | Antimicrobial | M. luteus, E. coli, C. albicans, S. aureus, C. neoformans | 0.25 - 1 | - | |
| cyclo(L-Leu-L-Pro) | Antimicrobial | M. luteus, E. coli, C. albicans, S. aureus, C. neoformans | 0.25 - 1 | - |
Note: MIC stands for Minimum Inhibitory Concentration, and a lower value indicates greater potency. IC50 represents the concentration required to inhibit 50% of cell growth. "Active" indicates reported activity without a specific MIC value in the reviewed source.
Signaling Pathways and Experimental Workflows
Angiotensin-Converting Enzyme (ACE) Inhibition Pathway
The inhibition of ACE by dipeptides prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Caption: ACE inhibition by tryptophan-containing dipeptides.
Experimental Workflow for MIC Determination
The Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is determined through a standardized broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Principle: This assay measures the ability of a dipeptide to inhibit the activity of ACE. The enzyme activity is determined by spectrophotometrically measuring the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate
-
Dipeptide solutions (test compounds)
-
Captopril (positive control)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test dipeptides and captopril at various concentrations.
-
In a reaction tube, mix the borate buffer, HHL solution, and the dipeptide solution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the ACE solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1N HCl.
-
Extract the hippuric acid formed into ethyl acetate by vigorous mixing.
-
Centrifuge to separate the layers.
-
Transfer the ethyl acetate layer to a clean tube and evaporate the solvent.
-
Re-dissolve the hippuric acid residue in deionized water.
-
Measure the absorbance at 228 nm.
-
The percentage of ACE inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the dipeptide.
-
The IC50 value (the concentration of dipeptide that inhibits 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the dipeptide concentration.
In Vitro Neuroprotection Assay (MTT Assay)
Principle: This assay assesses the ability of a dipeptide to protect neuronal cells from damage induced by a neurotoxin (e.g., glutamate or H₂O₂). Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., glutamate, H₂O₂)
-
Dipeptide solutions (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the test dipeptides for 1-2 hours.
-
Induce neuronal damage by adding the neurotoxin to the cell culture medium (except for the control wells).
-
Incubate the cells for a further 24 hours.
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells.
-
The neuroprotective effect is determined by the increase in cell viability in the presence of the dipeptide compared to cells treated with the neurotoxin alone.
Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)
Principle: The broth microdilution method is used to determine the lowest concentration of a dipeptide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Dipeptide solutions (test compounds)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test bacteria in MHB.
-
Prepare serial two-fold dilutions of the dipeptide solutions in MHB in the wells of a 96-well microplate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without dipeptide) and a negative control (broth without bacteria).
-
Incubate the microplate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the dipeptide at which there is no visible turbidity (growth).
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
Conclusion
This compound and other tryptophan-containing dipeptides exhibit a remarkable range of biological activities, making them attractive candidates for further investigation in drug development. While direct comparative data for this compound against a wide array of its tryptophan-containing counterparts is still emerging, the available evidence highlights the significant therapeutic potential of this class of molecules. The position of the tryptophan residue and the nature of the accompanying amino acid are critical for specific activities such as ACE inhibition and neuroprotection. The cyclic structure of cyclo(Pro-Trp) appears to confer potent antimicrobial and cytotoxic properties. Future research should focus on systematic, head-to-head comparative studies to elucidate the structure-activity relationships within this promising family of dipeptides, paving the way for the rational design of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Tryptophan-containing dipeptides are C-domain selective inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer's disease: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel neuroprotective tripeptides and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Synthetic Prolyltryptophan Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of synthetic peptides. Among these, cyclic dipeptides (CDPs) containing proline and tryptophan residues, such as Cyclo(Pro-Trp), have emerged as promising scaffolds due to their diverse pharmacological properties. This guide provides a comprehensive comparison of the biological effects of synthetic Cyclo(L-Pro-L-Trp) with other relevant cyclic dipeptides and standard therapeutic agents. We present key experimental data, detailed methodologies, and visual representations of associated signaling pathways to facilitate a deeper understanding of their potential.
Cytotoxic Effects on Cancer Cell Lines
Cyclo(L-Pro-L-Trp) has demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cyclo(L-Pro-L-Trp) and compares them with other cyclic dipeptides and the conventional chemotherapeutic drug, Doxorubicin.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cyclo(L-Pro-L-Trp) | HeLa | Cervical Cancer | ~50 |
| A549 | Lung Cancer | > 50 | |
| MCF-7 | Breast Cancer | > 50 | |
| Cyclo(L-Pro-L-Phe) | SH-SY5Y | Neuroblastoma | Non-cytotoxic up to 40 µM[1] |
| Doxorubicin | A549 | Lung Cancer | 1.50[2] |
| HeLa | Cervical Cancer | 1.00[2] | |
| MCF-7 | Breast Cancer | 2.50[3] | |
| PC3 | Prostate Cancer | 8.00[2] | |
| HepG2 | Liver Cancer | 12.18[3] |
Antimicrobial Activity
The antimicrobial potential of Cyclo(L-Pro-L-Trp) and related compounds has been investigated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.
| Compound | Microorganism | Type | MIC (µg/mL) |
| Cyclo(L-Pro-L-Trp) | Escherichia coli | Gram-negative | Broad Spectrum[4] |
| Pseudomonas aeruginosa | Gram-negative | Broad Spectrum[4] | |
| Staphylococcus aureus | Gram-positive | Broad Spectrum[4] | |
| Candida albicans | Fungus | Broad Spectrum[4] | |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Gram-negative | 31.25[5][6] |
| Ralstonia solanacearum | Gram-negative | 31.25[5][6] | |
| Ciprofloxacin | Staphylococcus aureus | Gram-positive | 0.6[7][8] |
| Escherichia coli | Gram-negative | 0.013 - 0.08[7][8] | |
| Pseudomonas aeruginosa | Gram-negative | 0.15[7][8] |
Mechanistic Insights: Signaling Pathways
Recent studies suggest that Cyclo(L-Pro-L-Trp) exerts its anti-inflammatory and potentially its cytotoxic effects by modulating key cellular signaling pathways. Specifically, it has been shown to inhibit the TRAF6-mediated MAPK and NF-κB signaling cascades.[9]
Inhibition of TRAF6-mediated MAPK and NF-κB signaling by Cyclo(L-Pro-L-Trp).
Furthermore, in the context of neuroprotection, the related compound Cyclo(L-Pro-L-Phe) has been shown to prevent the loss of mitochondrial membrane potential and inhibit the activation of mitochondria-related apoptotic proteins like caspase-3 and PARP.[1]
Intrinsic apoptosis pathway initiated by mitochondrial stress.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Assay
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
Workflow:
Workflow for the Kirby-Bauer disc diffusion assay.
Detailed Steps:
-
Inoculum Preparation: Prepare a bacterial suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.
-
Disc Application: Aseptically place paper discs impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disc where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.
Conclusion
Synthetic prolyltryptophan-containing cyclic dipeptides, particularly Cyclo(L-Pro-L-Trp), exhibit a range of interesting biological activities, including cytotoxic and antimicrobial effects. While their potency may not always match that of established drugs like doxorubicin and ciprofloxacin, their unique chemical structures and mechanisms of action present them as valuable lead compounds for further drug development. The methodologies and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the ongoing exploration and validation of these promising synthetic peptides.
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclo(L-Pro-L-Trp) from Chilobrachys jingzhao alleviates formalin-induced inflammatory pain by suppressing the inflammatory response and inhibiting TRAF6-mediated MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Prolyltryptophan analytical methods
A comprehensive guide to the cross-validation of analytical methods for tryptophan and its metabolites, providing researchers, scientists, and drug development professionals with a comparative overview of commonly employed techniques. This guide details experimental protocols and presents quantitative performance data to aid in the selection of the most suitable analytical method for specific research needs.
The accurate quantification of tryptophan and its metabolites is crucial for understanding its role in various physiological and pathological processes. Several analytical techniques are available, each with distinct advantages and limitations. This guide provides a comparative summary of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Characteristics
A summary of the key performance characteristics of each method is presented below, offering a snapshot of their sensitivity, precision, and recovery.
| Analytical Method | Analyte(s) | Matrix | Linearity (R²) | LOD | LOQ | Precision (%RSD) | Recovery (%) |
| HPLC-FLD/UVD | Tryptophan & Metabolites | Human/Mouse Plasma, Brain, CSF | >0.999[1][2] | - | - | <5% (Intra-day), <6.5% (Inter-day)[1][2] | 82.5-116[1][2] |
| UHPLC-MS/MS | Tryptophan & Metabolites | Human Plasma & Urine | - | - | - | - | - |
| LC-MS/MS | Tryptophan & Metabolites | Mouse Serum & Brain | >0.99[3] | 0.96-24.48 nmol/L[3] | 3.42-244.82 nmol/L[3] | ≤13.92%[3] | - |
| LC-MS/MS | 21 Tryptophan Metabolites | Human Urine | - | S/N > 3[4] | S/N > 10[4] | - | - |
| GC-MS | Tryptophan Metabolites | Serum & CSF | ≥0.9942 (Serum), ≥0.9949 (CSF)[5][6] | 0.2-0.4 µM[5][6] | 0.4-0.5 µM[5][6] | <20%[5][6] | 40-60% (Serum), 40-80% (CSF)[5][6] |
| ELISA | Tryptophan | Serum, Plasma, Urine, Cell Culture Supernatants | - | - | - | - | - |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of tryptophan and some of its metabolites in various biological matrices.[1][2]
-
Sample Preparation: Protein precipitation of the sample.
-
Chromatographic Separation:
-
Detection:
-
Fluorescence Detector (FLD): For sensitive detection of tryptophan.
-
UV Detector (UVD): For the detection of other metabolites.[1]
-
-
Internal Standards: Use of separate internal standards for each detector is recommended for improved accuracy (e.g., 3-nitro-L-tyrosine for UVD and 4-hydroxyquinazoline-2-carboxylic acid for FLD).[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method for the simultaneous determination of a wide range of tryptophan metabolites.[3][4]
-
Sample Preparation: Protein precipitation using trifluoroacetic acid.[3] For urine samples, a simple dilution may be sufficient.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the analysis of volatile derivatives of tryptophan metabolites.
-
Sample Preparation:
-
Chromatographic Separation:
-
Column: A suitable GC column for the separation of silylated derivatives.
-
Temperature Program: A temperature gradient is used to elute the compounds.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Impact (EI) or Chemical Ionization (CI).
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
A high-throughput immunoassay for the quantification of tryptophan.[7][8]
-
Principle: Competitive ELISA where tryptophan in the sample competes with a labeled tryptophan for binding to a limited number of antibody binding sites.
-
Procedure:
-
Wells of a microplate are coated with an anti-tryptophan antibody.
-
Samples and standards are added to the wells, along with enzyme-conjugated tryptophan.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate is added, which is converted by the enzyme to a colored product.
-
The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of tryptophan in the sample.
-
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are robust, reliable, and produce comparable results.
Caption: A logical workflow for the cross-validation of analytical methods.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC-MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABclonal [abclonal.com]
- 8. ibl-america.com [ibl-america.com]
A Comparative Analysis of Prolyltryptophan and its Enantiomers: A Guide for Researchers
An in-depth examination of the stereoisomers of the dipeptide Prolyltryptophan (Pro-Trp) reveals significant variations in their biological activities, underscoring the critical role of stereochemistry in drug development and molecular pharmacology. This guide provides a comparative analysis of L-Prolyl-L-tryptophan, D-Prolyl-L-tryptophan, L-Prolyl-D-tryptophan, and D-Prolyl-D-tryptophan, summarizing available experimental data and outlining detailed methodologies for their characterization.
While research directly comparing the linear forms of all four Pro-Trp enantiomers is limited, studies on their cyclic counterparts and related dipeptides provide crucial insights into their potential pharmacological differences. The chirality of the constituent amino acids, proline and tryptophan, dictates the three-dimensional structure of the dipeptide, which in turn governs its interaction with biological targets such as receptors, enzymes, and ion channels.
Comparative Biological Activity
Evidence from studies on the cyclic forms of Pro-Trp, known as diketopiperazines, demonstrates that stereoisomerism profoundly influences their biological effects, particularly their toxicity profiles. A comparative study on the hepatotoxicity of cyclo(Trp-Pro) isomers revealed distinct differences among the four stereoisomers: cyclo(L-Trp-L-Pro), cyclo(L-Trp-D-Pro), cyclo(D-Trp-L-Pro), and cyclo(D-Trp-D-Pro).
Notably, cyclo(D-Trp-L-Pro) was found to be hepato-specific in its action, while the other isomers were not. All isomers, however, demonstrated some level of toxicity, as evidenced by increased lipid peroxidation and alterations in cellular ion homeostasis.[1] These findings highlight the potential for stereoisomer-specific off-target effects that must be considered during drug development.
Further emphasizing the importance of stereochemistry, research on the related dipeptide, Glutamyl-Tryptophan (Glu-Trp), has shown that the L-L and D-D enantiomers can exhibit reciprocal biological activities. Specifically, L-Glu-L-Trp acts as an immunostimulant, while D-Glu-D-Trp functions as an immunosuppressor.[2] This opposing pharmacology underscores the potential for Pro-Trp enantiomers to possess not just different potencies, but also entirely different or even opposing biological functions.
While direct comparative data for the linear Pro-Trp enantiomers in areas such as anticancer or antimicrobial activity remains to be fully elucidated, the broader field of peptide research indicates that such differences are highly probable. The spatial arrangement of the proline and tryptophan side chains will inevitably lead to differential binding affinities and efficacies at various biological targets.
Data Summary
The following table summarizes the key findings from the hepatotoxicity study on the cyclic Pro-Trp isomers. It is important to reiterate that these data pertain to the cyclic diketopiperazine forms and may not be directly extrapolated to the linear dipeptides.
| Stereoisomer | Key Hepatotoxicity Findings[1] |
| cyclo(L-Trp-L-Pro) | Increased LDH secretion, significantly increased lipid peroxidation, decreased protein synthesis. |
| cyclo(L-Trp-D-Pro) | Increased LDH secretion, significantly increased lipid peroxidation, decreased protein synthesis. |
| cyclo(D-Trp-L-Pro) | Hepato-specific action, significantly increased lipid peroxidation, decreased protein synthesis. |
| cyclo(D-Trp-D-Pro) | Significantly increased lipid peroxidation, decreased protein synthesis. |
Experimental Protocols
To facilitate further research into the comparative analysis of this compound enantiomers, this section provides detailed methodologies for their synthesis, purification, and biological characterization.
Synthesis of this compound Enantiomers
The synthesis of the four stereoisomers of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[3][4][5] The general workflow involves the coupling of protected proline and tryptophan enantiomers.
Workflow for Solid-Phase Peptide Synthesis:
Solid-phase synthesis workflow for Pro-Trp.
Materials:
-
Fmoc-L-Pro-OH, Fmoc-D-Pro-OH
-
Fmoc-L-Trp(Boc)-OH, Fmoc-D-Trp(Boc)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Swell the resin in DMF.
-
Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Couple the first amino acid (Fmoc-Trp(Boc)-OH enantiomer) to the resin using HBTU and DIEA in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Remove the Fmoc group from the newly coupled amino acid.
-
Couple the second amino acid (Fmoc-Pro-OH enantiomer) using the same coupling procedure.
-
Wash the resin.
-
Cleave the dipeptide from the resin and remove the Boc protecting group from the tryptophan side chain using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Receptor Binding Assay
To determine the binding affinity of the this compound enantiomers to a specific receptor, a competitive radioligand binding assay can be employed.[3]
Workflow for a Competitive Radioligand Binding Assay:
Workflow for a receptor binding assay.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
This compound enantiomers (as competitor ligands)
-
Assay buffer
-
Filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare a dilution series of each this compound enantiomer.
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand and the receptor-containing membranes with the varying concentrations of the competitor Pro-Trp enantiomers.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
After incubation to reach equilibrium, rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) for each enantiomer using the Cheng-Prusoff equation.
Cellular Signaling Pathway Analysis
To investigate the functional effects of the this compound enantiomers on cellular signaling, various assays can be performed depending on the anticipated pathway. For example, if a G-protein coupled receptor (GPCR) is the target, downstream second messenger levels (e.g., cAMP, IP3) or kinase activation can be measured.
General Workflow for a cAMP Assay:
Workflow for a cAMP functional assay.
Materials:
-
Cell line expressing the target GPCR
-
Cell culture medium and supplements
-
This compound enantiomers
-
Forskolin (or other adenylyl cyclase activator, for inhibitory GPCRs)
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Prepare a dilution series of each this compound enantiomer.
-
Treat the cells with the different concentrations of the enantiomers for a specified time. For inhibitory GPCRs, co-stimulate with an adenylyl cyclase activator like forskolin.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP levels as a function of the enantiomer concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Conclusion
The available data, though incomplete for the linear this compound enantiomers, strongly suggests that stereochemistry is a critical determinant of their biological activity. The observed differences in the hepatotoxicity of cyclic Pro-Trp isomers and the reciprocal activities of Glu-Trp enantiomers provide a compelling rationale for a thorough comparative analysis of the four linear Pro-Trp stereoisomers. The experimental protocols outlined in this guide offer a framework for researchers to systematically investigate the synthesis, receptor binding, and functional effects of these compounds. Such studies are essential for identifying enantiomers with optimal therapeutic potential and minimal off-target effects, ultimately contributing to the development of safer and more effective peptide-based therapeutics.
References
Prolyltryptophan: An Efficacy Comparison with Established Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel antimicrobial agents is a critical area of research in the face of rising antimicrobial resistance. Among the compounds of interest are cyclic dipeptides, such as Prolyltryptophan, which have demonstrated broad-spectrum antimicrobial properties. This guide provides a comparative overview of the available efficacy data for this compound, specifically Cyclo(Pro-Trp), against established therapeutic agents, ciprofloxacin (an antibacterial) and fluconazole (an antifungal).
Executive Summary
This lack of quantitative data currently prevents a direct and robust comparison of Cyclo(Pro-Trp)'s efficacy with that of well-established drugs like ciprofloxacin and fluconazole. This guide, therefore, presents the available qualitative information for Cyclo(Pro-Trp) and provides a summary of the efficacy of the comparator agents against common pathogens, based on established MIC data. Further research providing specific MIC values for Cyclo(Pro-Trp) against a range of clinically relevant microorganisms is necessary to fully assess its therapeutic potential.
Data Presentation
Due to the absence of specific MIC values for Cyclo(Pro-Trp) in the reviewed literature, a direct quantitative comparison is not feasible. The following tables summarize the known antimicrobial spectrum of Cyclo(Pro-Trp) and the typical MIC ranges for the comparator agents, ciprofloxacin and fluconazole, against common pathogens.
Table 1: Antimicrobial Spectrum of Cyclo(Pro-Trp)
| Antimicrobial Agent | Reported Antibacterial Spectrum | Reported Antifungal Spectrum | Data Source |
| Cyclo(Pro-Trp) | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae | Candida albicans, Aspergillus niger, Penicillium notatum | [1][2] |
Table 2: Efficacy of Ciprofloxacin Against Common Bacterial Pathogens
| Bacterial Species | Typical MIC90 (μg/mL) | Data Source |
| Escherichia coli | 0.12 | [3] |
| Klebsiella spp. | 0.5 | [3] |
| Enterobacter spp. | 0.5 | [3] |
| Serratia spp. | 0.5 | [3] |
| Pseudomonas aeruginosa | 0.5 | [3] |
| Staphylococci | High inhibiting activity reported, specific MIC90 not provided in the source. | [3] |
Table 3: Efficacy of Fluconazole Against Common Fungal Pathogens
| Fungal Species | Typical MIC Range (μg/mL) |
| Candida albicans | 0.25 - 1.0 |
| Candida glabrata | 0.5 - 32 |
| Candida parapsilosis | 0.5 - 4.0 |
| Candida tropicalis | 0.5 - 4.0 |
| Cryptococcus neoformans | 2.0 - 16.0 |
Experimental Protocols
The primary method cited for evaluating the antimicrobial activity of Cyclo(Pro-Trp) is the Kirby-Bauer disc diffusion assay. While specific parameters for the Cyclo(Pro-Trp) tests were not detailed in the available literature, a general protocol for this method is provided below. For the comparator agents, MIC values are typically determined using broth microdilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Kirby-Bauer Disc Diffusion Susceptibility Test Protocol
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Discs: Paper discs impregnated with a known concentration of the antimicrobial agent (in this case, Cyclo(Pro-Trp)) are placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated under standardized conditions (e.g., 35-37°C for 18-24 hours).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc where bacterial growth is inhibited is measured in millimeters.
-
Interpretation: The size of the inhibition zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Mechanism of Action & Signaling Pathways
Cyclo(Pro-Trp)
The precise mechanism of action for Cyclo(Pro-Trp) has not been fully elucidated. However, the antimicrobial activity of many cyclic dipeptides is attributed to their ability to disrupt the integrity of microbial cell membranes. It is hypothesized that these molecules may insert into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately cell death. Some tryptophan-rich peptides have also been shown to interact with intracellular targets like DNA and RNA after penetrating the cell membrane[4]. A recent study on a related cyclic dipeptide, Cyclo(Pro-Tyr), suggests that it targets the plasma membrane [H+]-ATPase Pma1, leading to membrane depolarization, oxidative stress, and compromised membrane integrity[5].
Hypothesized mechanism of Cyclo(Pro-Trp).
Ciprofloxacin
Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents bacterial cell division and leads to cell death.
Ciprofloxacin's mechanism of action.
Fluconazole
Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to a defective cell membrane with altered fluidity and permeability, which ultimately inhibits fungal growth.
Fluconazole's mechanism of action.
Conclusion
While this compound, specifically Cyclo(Pro-Trp), shows promise as a broad-spectrum antimicrobial agent, the current lack of publicly available quantitative efficacy data makes a direct comparison with established drugs like ciprofloxacin and fluconazole impossible. The qualitative reports of its activity against a range of bacteria and fungi are encouraging, but further research is critically needed to determine its potentcy through standardized antimicrobial susceptibility testing. The generation of MIC data for Cyclo(Pro-Trp) against a comprehensive panel of clinical isolates will be a crucial next step in evaluating its potential as a future therapeutic agent.
References
- 1. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(Pro-Trp) | TargetMol [targetmol.com]
- 3. Comparative in vitro activity of ciprofloxacin against aerobic and anaerobic bacteria from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of puroindoline derived tryptophan-rich antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolyltryptophan's Potency: A Comparative Analysis Against Structurally Related Compounds
For Immediate Release
This guide provides a comparative analysis of the antimicrobial and biological potency of Prolyltryptophan and its related compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of novel therapeutic agents.
Summary of Potency
The antimicrobial and biological activities of this compound, primarily in its cyclic form (Cyclo(Pro-Trp) or Brevianamide F), and similar tryptophan- and proline-containing cyclic dipeptides have been evaluated in various studies. The following table summarizes the available quantitative potency data, primarily as Minimum Inhibitory Concentration (MIC) and IC50 values.
| Compound | Test Organism/Target | Potency (µg/mL) | Potency (µM) | Notes |
| Cyclo(L-Trp-L-Pro) (Brevianamide F) | Bacille Calmette-Guérin (BCG) | - | 44.1 (IC50) | Demonstrates activity against this surrogate for Mycobacterium tuberculosis.[1] |
| Staphylococcus aureus | Not specified | - | Active against this Gram-positive bacterium.[2] | |
| Micrococcus luteus | Not specified | - | Active against this Gram-positive bacterium.[2] | |
| Trichophyton rubrum | Not specified | - | Shows antifungal activity.[2] | |
| Cryptococcus neoformans | Not specified | - | Shows antifungal activity.[2] | |
| Candida albicans | Not specified | - | Shows antifungal activity.[2] | |
| Brevianamide S (Dimer) | Bacille Calmette-Guérin (BCG) | 6.25 (MIC) | - | A dimeric form of a related compound, showing potent and selective activity.[3] |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 (MIC) | - | Active against this plant pathogenic bacterium. |
| Ralstonia solanacearum | 31.25 (MIC) | - | Active against this plant pathogenic bacterium. | |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 (MIC) | - | The diastereomer also shows activity against this plant pathogen. |
| Ralstonia solanacearum | 31.25 (MIC) | - | The diastereomer also shows activity against this plant pathogen. | |
| Tryptophan-containing cyclic dipeptides (general) | Chromobacterium violaceum, Pseudomonas aeruginosa | High/Unmeasurable (MIC) | - | Exhibit potent anti-quorum-sensing activity, suggesting a mechanism other than direct bactericidal action.[4] Their direct antibacterial activity (MIC) is often low. |
Experimental Protocols
The most common method for determining the antimicrobial potency (MIC) of these compounds is the broth microdilution assay .
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compounds: Dissolve this compound and similar compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
- Microorganism Culture: Prepare a fresh culture of the test bacteria or fungi in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
- 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.
- Growth Medium: Sterile broth appropriate for the test microorganism.
2. Assay Procedure:
- Serial Dilutions: Prepare two-fold serial dilutions of the test compound stock solutions directly in the microtiter plates using the growth medium. The final volume in each well should be 100 µL.
- Inoculation: Add 100 µL of the standardized microorganism suspension to each well containing the diluted compound and to a positive control well (containing only growth medium and inoculum). A negative control well should contain only the growth medium.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
Experimental Workflow for Antimicrobial Potency Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Quorum Sensing Inhibition
Caption: Inhibition of bacterial quorum sensing by competitive binding.
References
Prolyltryptophan: Bridging the Gap Between Benchtop and Animal Models Remains an Open Question
Despite growing interest in the biological activities of peptides, a comprehensive understanding of the dipeptide Prolyltryptophan, from its fundamental cellular mechanisms to its effects in whole organisms, remains elusive. A thorough review of the scientific literature reveals a significant gap in research, with no specific in vitro studies detailing its signaling pathways or in vivo animal model data available to validate such findings.
Currently, the body of research on tryptophan-containing molecules primarily focuses on the amino acid L-tryptophan itself, its well-established metabolic pathways—the kynurenine and serotonin pathways—and the roles of larger, tryptophan-rich peptides, particularly in the context of antimicrobial activity. While these studies provide a foundational understanding of how tryptophan residues can influence biological processes, they do not offer direct insights into the specific actions of the dipeptide this compound.
The scientific community has extensively investigated L-tryptophan's role as a precursor to the neurotransmitter serotonin and its metabolism via the kynurenine pathway, which is critically involved in immune regulation and inflammation. Furthermore, the antimicrobial properties of various tryptophan-rich peptides have been a subject of considerable research, with studies elucidating their mechanisms of action, which often involve disruption of microbial cell membranes.
However, the specific signaling cascades that might be triggered by this compound within a cell, and how these potential in vitro effects translate to a physiological response in an animal model, are yet to be explored. There are no published studies that have investigated the effects of this compound in animal models of any disease or physiological process.
This lack of data prevents a comparative analysis of in vitro findings and their replication in in vivo systems, a critical step in the drug discovery and development process. Without foundational in vitro studies to identify the molecular targets and pathways of this compound, there is no scientific basis upon which to design and conduct meaningful animal model experiments.
Therefore, for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound, the initial focus must be on conducting exploratory in vitro studies to elucidate its basic biological activities. Future research endeavors should aim to:
-
Investigate the interaction of this compound with cellular receptors and signaling proteins.
-
Characterize the downstream signaling pathways modulated by this compound.
-
Assess the effects of this compound on cellular processes such as proliferation, differentiation, and inflammation in various cell types.
Only after a solid foundation of in vitro data is established can the scientific community progress to validating these findings in animal models, ultimately paving the way for potential therapeutic applications. At present, a comparison guide for replicating in vitro findings of this compound in animal models cannot be constructed due to the absence of the necessary primary research.
Head-to-Head Comparison: Prolyl-Tryptophan Peptides and Placebo in Preclinical and Clinical Research
A detailed examination of the available scientific evidence for Prolyl-Tryptophan related compounds against a placebo baseline.
This guide provides a comprehensive comparison of the biological effects of prolyl-tryptophan peptides and a placebo, drawing upon available preclinical data and clinical trials of its constituent amino acid, L-tryptophan. While direct clinical trials on a specific molecule named "Prolyltryptophan" are not available in the current scientific literature, this analysis synthesizes findings on closely related dipeptides and the extensive research on L-tryptophan to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to Prolyl-Tryptophan Peptides
Prolyl-tryptophan refers to a dipeptide composed of the amino acids proline and tryptophan. In scientific literature, this combination is often found in a cyclized form known as Cyclo(Pro-Trp). These molecules are of interest for their potential biological activities. Given the absence of direct clinical trials on "this compound," this guide will focus on the known effects of Cyclo(Pro-Trp) and the well-documented clinical outcomes of L-tryptophan supplementation compared to placebo. L-tryptophan is the metabolic precursor to the neurotransmitter serotonin, and its effects on mood, sleep, and cognition have been extensively studied[1][2][3].
Preclinical Data on Cyclo(Pro-Trp)
Initial in vitro studies have explored the bioactivity of cyclic dipeptides, including Cyclo(Pro-Trp). These studies provide a foundation for understanding the potential therapeutic applications of such compounds.
One study investigated the antimicrobial effects of various cyclic dipeptides. The findings indicated that Cyclo(Pro-Trp) exhibits broad-spectrum antibacterial properties[4]. The study also assessed the impact of these peptides on the gastrointestinal epithelium, suggesting potential applications as pharmacological agents[4].
Table 1: Summary of Preclinical Data for Cyclo(Pro-Trp)
| Experiment | Methodology | Key Findings | Reference |
| Antimicrobial Assay | Kirby-Bauer disc diffusion assay | Cyclo(Pro-Trp) showed broad-spectrum antibacterial properties. | [4] |
| Gastrointestinal Effect | Alkaline phosphatase expression in HT-29 cells | The maturation of gastrointestinal cells was enhanced by related cyclic dipeptides. | [4] |
Clinical Trials of L-Tryptophan vs. Placebo
The extensive body of research on L-tryptophan provides a strong basis for understanding how modulating the tryptophan pathway can impact human physiology. Numerous placebo-controlled trials have been conducted to evaluate its efficacy in various conditions.
L-tryptophan supplementation has been investigated for its effects on mood and its potential to mitigate post-operative delirium. A double-blinded, placebo-controlled trial was designed to assess the impact of L-tryptophan on post-operative delirium in elderly patients, hypothesizing that supplementation could reduce its duration and incidence[5]. Another study involving intravenous L-tryptophan administration to healthy subjects reported significant mood alterations, with participants feeling more "high, mellow, and drowsy" compared to the placebo group[6]. A systematic review of randomized controlled trials concluded that daily L-tryptophan intake of 0.14–3 grams could improve mood in healthy individuals[7].
The role of L-tryptophan in sleep regulation is linked to its role as a precursor to serotonin and melatonin[3]. A randomized double-blind controlled trial, the PROTMORPHEUS study, was designed to assess the effect of protein with varying tryptophan to large neutral amino acid (LNAA) ratios on sleep and circadian rhythm in adolescents[8]. The hypothesis is that a higher Trp/LNAA ratio will improve sleep efficiency[8].
Table 2: Summary of L-Tryptophan vs. Placebo Clinical Trial Data
| Condition | Dosage | Primary Outcome | Key Findings | Reference |
| Post-Operative Delirium | 1 gram enterally TID | Duration of post-operative delirium | Study designed to compare rates and duration of delirium. | [5] |
| Mood in Healthy Subjects | Intravenous infusion | Prolactin, growth hormone, and mood changes | Robust increases in prolactin and significant mood effects (high, mellow, drowsy). | [6] |
| Mood in Healthy Adults | 0.14–3 g/day | Negative and happy feelings | Significant improvement in mood and reduction in anxiety. | [7] |
| Sleep in Adolescents | Varied protein supplementation | Sleep efficiency | Study designed to assess the impact of Trp/LNAA ratio on sleep. | [8] |
| Depression in Obese Women | 10 g/day inulin (prebiotic to potentially influence tryptophan metabolism) | Serum tryptophan and kynurenine levels | No significant difference in Trp/Kyn ratio compared to placebo with CRD. | [9] |
Experimental Protocols
Kirby-Bauer Disc Diffusion Assay for Antimicrobial Effect of Cyclo(Pro-Trp):
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are grown in a suitable broth to a specific turbidity.
-
A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of an agar plate.
-
Filter paper discs impregnated with a known concentration of Cyclo(Pro-Trp) are placed on the agar surface.
-
A placebo disc (impregnated with the solvent used to dissolve the peptide) is also placed on the plate as a negative control.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured to determine the antibacterial activity.
Double-Blinded, Placebo-Controlled Trial of L-Tryptophan for Post-Operative Delirium:
-
Participant Selection: Elderly patients (≥60 years) admitted to the ICU post-operatively are recruited.
-
Randomization: Participants are randomly assigned to receive either L-tryptophan (1 gram, three times a day) or a visually identical placebo. Both patients and researchers are blinded to the treatment allocation.
-
Intervention: The assigned treatment is administered enterally for a maximum of nine doses or until ICU discharge.
-
Outcome Assessment: The primary outcome, the duration of post-operative delirium, is assessed using a standardized tool such as the Confusion Assessment Method for the ICU (CAM-ICU).
-
Data Analysis: The duration and incidence of delirium in the L-tryptophan group are statistically compared to the placebo group.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for L-tryptophan's effects on the central nervous system is through its conversion to serotonin.
Caption: Serotonin synthesis pathway from L-tryptophan.
Caption: Workflow of a placebo-controlled L-tryptophan trial.
Conclusion
While direct, head-to-head clinical comparisons of "this compound" or its cyclic form, Cyclo(Pro-Trp), against a placebo are currently lacking, the available scientific literature provides valuable insights. Preclinical studies suggest that Cyclo(Pro-Trp) possesses antibacterial properties. Furthermore, the extensive clinical research on L-tryptophan, a constituent of this dipeptide, demonstrates its potential to influence mood and sleep when compared to a placebo. These findings underscore the need for further investigation into the clinical efficacy and safety of prolyl-tryptophan peptides. Future research should focus on well-designed, placebo-controlled trials to elucidate their therapeutic potential.
References
- 1. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. Tryptophan - Wikipedia [en.wikipedia.org]
- 4. Cyclo(Pro-Trp) | CAS:67889-75-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The effect of intravenous L-tryptophan on prolactin and growth hormone and mood in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomized Double-Blind Controlled Trial on the Effect of Proteins with Different Tryptophan/Large Neutral Amino Acid Ratios on Sleep in Adolescents: The PROTMORPHEUS Study [mdpi.com]
- 9. The effect of prebiotic supplementation on serum levels of tryptophan and kynurenine in obese women with major depressive disorder: a double-blinded placebo-controlled randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Prolyltryptophan's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prolyltryptophan, specifically the cyclic dipeptide cyclo(L-Trp-L-Pro) also known as Brevianamide F, has garnered significant interest for its diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of cyclo(L-Trp-L-Pro)'s biological target specificity, contrasting its activity with other well-characterized molecules. The information is intended to aid researchers in evaluating its potential as a therapeutic agent and to guide future drug development efforts.
Overview of this compound's Biological Activity
Cyclo(L-Trp-L-Pro) is a naturally occurring diketopiperazine with a broad spectrum of biological effects, including antibacterial, antifungal, and pronounced cytotoxic activities. Recent studies have begun to elucidate its molecular mechanisms, pointing towards the modulation of specific signaling pathways. A 2024 study revealed that cyclo(L-Trp-L-Pro) alleviates inflammatory pain by inhibiting the TRAF6-mediated MAPK and NF-κB signaling pathways.[1] Additionally, it has been reported to possess inhibitory activity against PI3Kα.[2][3]
Comparative Analysis of Biological Targets
To assess the specificity of cyclo(L-Trp-L-Pro), its activity is compared with two well-characterized drugs, Plinabulin and Tadalafil, which have distinct and specific molecular targets.
Table 1: Comparison of Biological Targets and Potency
| Compound | Primary Target(s) | IC50 (Target) | Primary Biological Effect |
| Cyclo(L-Trp-L-Pro) | TRAF6-mediated MAPK/NF-κB pathway, PI3Kα | Not yet reported for TRAF6/MAPK; 4.8 µM for PI3Kα[2][3] | Cytotoxicity, Anti-inflammatory |
| Plinabulin | Tubulin Polymerization | 2.4 µM (cell-free assay)[4][5] | Cytotoxicity, Vascular Disruption |
| Tadalafil | Phosphodiesterase 5 (PDE5) | 2 nM[6] | Vasodilation |
Cytotoxicity Profile
The cytotoxic activity of cyclo(L-Trp-L-Pro) has been evaluated against a panel of human cancer cell lines. The following table summarizes its potency in comparison to other cyclic dipeptides.
Table 2: Cytotoxic Activity (IC50) of Cyclic Dipeptides against Various Cancer Cell Lines
| Compound | OVCAR-8 (Ovarian) | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | HeLa (Cervical) |
| Cyclo(L-Trp-L-Pro) | 11.9 µg/mL[7] | - | - | - | - |
| Cyclo(L-Phe-L-Pro) | 18.3 µg/mL | 21.4 µg/mL | - | - | - |
| Cyclo(L-Val-L-Pro) | - | - | - | - | Inhibition at 100 µg/mL[7] |
| Bacillusamide B | - | 25 µg/mL | ≥50 µg/mL | 27 µg/mL | - |
| Urukthapelstatin A | - | - | - | - | - |
| Plinabulin | - | 9.8 nM[8][9] | - | 17 nM (mitosis inhibition)[4] | - |
Note: IC50 values are presented in different units (µg/mL, µM, nM) as reported in the respective literature. Direct comparison requires conversion to a common unit.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathway of cyclo(L-Trp-L-Pro) and the mechanisms of action for the comparative molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Structure-activity relationship comparison of Prolyltryptophan analogs
A comprehensive analysis of the structure-activity relationship (SAR) of prolyltryptophan analogs reveals a diverse range of biological activities, primarily centered on their cyclized forms as diketopiperazines (DKPs). These compounds have demonstrated potential as anticancer, antimicrobial, and anti-quorum sensing agents. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Structure-Activity Relationship and Biological Activity
The biological activity of this compound analogs is significantly influenced by the stereochemistry of the constituent amino acids, as well as substitutions on the indole ring of the tryptophan residue and the proline ring. The rigid, cyclic structure of the diketopiperazine core serves as a privileged scaffold, presenting the side chains in a defined orientation for interaction with biological targets.[1][2]
Anticancer Activity
A prominent example is Tryprostatin A , a diketopiperazine produced by Aspergillus fumigatus, which exhibits potent anticancer activity.[3] SAR studies on Tryprostatin A and its analogs have shown that the L-proline and the 6-methoxy group on the indole ring are crucial for its activity in inhibiting topoisomerase II and tubulin polymerization.[1] The presence of the 2-isoprenyl moiety on the indole scaffold is also essential for potent inhibition of cell proliferation.[1] Modifications to the indole N-H or the C-2 position can influence the mechanism of action.[4] For instance, certain analogs have demonstrated significantly greater potency than the parent compound in inhibiting the growth of tsFT210 cells.[1][4]
Another class of this compound DKP analogs, the Maremycins , feature a 3-hydroxyindolin-2-one structure derived from β-methyltryptophan and have also been the subject of synthetic efforts due to their intriguing biological potential.[5]
Antimicrobial and Anti-Quorum Sensing Activity
Cyclic dipeptides containing proline and tryptophan have also been investigated for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). Cyclo(L-Trp-L-Ser), a tryptophan-containing DKP, has been shown to exhibit anti-QS activity against Chromobacterium violaceum and Pseudomonas aeruginosa.[6] Modifications to the non-aromatic amino acid residue in these DKPs can modulate their anti-QS activity and cytotoxicity.[6] For example, cyclo(Pro-Trp) has been reported to show broad-spectrum antibacterial properties.[7]
Interestingly, a study on the four stereoisomers of cyclo(Trp-Arg) found them to be biologically inactive in antimicrobial assays, contradicting earlier reports and highlighting the critical importance of stereochemistry and rigorous biological evaluation.[8]
Quantitative Data Summary
The following table summarizes the quantitative biological activity data for a selection of this compound analogs and related compounds.
| Compound/Analog | Target/Assay | Cell Line/Organism | Activity (IC50/GI50) | Reference |
| Tryprostatin A (1) | tsFT210 cell proliferation | tsFT210 | 68 µM | [1][4] |
| Analog 68 (of Tryprostatin A) | tsFT210 cell proliferation | tsFT210 | 10 µM | [1][4] |
| Analog 67 (of Tryprostatin A) | tsFT210 cell proliferation | tsFT210 | 19 µM | [1][4] |
| Diastereomer-2 of Tryprostatin B (8) | Growth inhibition | H520 | 11.9 µM | [1][4] |
| Diastereomer-2 of Tryprostatin B (8) | Growth inhibition | MCF7 | 17.0 µM | [1][4] |
| Diastereomer-2 of Tryprostatin B (8) | Growth inhibition | PC3 | 11.1 µM | [1][4] |
| Cyclo(L-Trp-L-Ser) | Violacein production inhibition | C. violaceum CV026 | ~50% inhibition | [6] |
| Cyclo(Trp-Ser) isomers | Adhesion inhibition | P. aeruginosa PAO1 | ~75% reduction | [6] |
Experimental Protocols
Cytotoxicity and Cell Proliferation Assays
MTT Assay for Cytotoxicity:
-
Cell Plating: Cancer cell lines (e.g., H520, MCF7, PC3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs (typically in a logarithmic dilution series) and incubated for a further 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
tsFT210 Cell Proliferation Assay:
-
Cell Culture: tsFT210 cells, a temperature-sensitive mutant cell line, are maintained at a permissive temperature (e.g., 32°C).
-
Assay Setup: Cells are plated in 96-well plates and incubated at the permissive temperature.
-
Compound Incubation: The cells are then treated with the test compounds and shifted to a non-permissive temperature (e.g., 39°C) to induce cell cycle arrest.
-
Viability Assessment: After a set incubation period (e.g., 24-48 hours), cell viability is assessed using a suitable method, such as the MTT assay described above.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits the proliferation of the tsFT210 cells by 50%.[1][4]
Anti-Quorum Sensing Assays
Violacein Inhibition Assay in Chromobacterium violaceum CV026:
-
Bacterial Culture: C. violaceum CV026, a reporter strain that produces the purple pigment violacein in response to QS signaling, is grown overnight in LB broth.
-
Assay Plate Preparation: The overnight culture is diluted and added to the wells of a 96-well plate containing various concentrations of the test compounds and a QS inducer (e.g., N-hexanoyl-L-homoserine lactone, HSL).
-
Incubation: The plate is incubated at 30°C for 24 hours.
-
Violacein Quantification: The violacein is extracted from the bacterial cells by adding DMSO or ethanol and centrifuging to pellet the cell debris. The absorbance of the supernatant is then measured at 590 nm.
-
Data Analysis: The percentage of violacein inhibition is calculated relative to the control (with HSL but without the test compound).
Biofilm Formation and Adhesion Assay in Pseudomonas aeruginosa PAO1:
-
Biofilm Formation: Overnight cultures of P. aeruginosa PAO1 are diluted and added to 96-well PVC microtiter plates containing different concentrations of the test compounds. The plates are incubated at 37°C for 24 hours without shaking.
-
Staining: The supernatant is discarded, and the wells are washed with PBS to remove non-adherent cells. The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.
-
Quantification: The excess stain is washed off, and the bound crystal violet is solubilized with 30% acetic acid or ethanol. The absorbance is measured at 595 nm.
-
Adhesion Assay: For adhesion, the incubation time is shortened to a few hours to assess the initial attachment of bacteria to the surface, followed by the same staining and quantification procedure.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Quorum sensing inhibition by this compound analogs.
Caption: General workflow for determining cytotoxicity (IC50).
References
- 1. Tryprostatin A | CAS:171864-80-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. Tryprostatin A - LKT Labs [lktlabs.com]
- 4. Synthesis and Structure-Activity Relationship Studies on Tryprostatin A, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclo(Pro-Trp) | TargetMol [targetmol.com]
- 8. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prolyltryptophan: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Prolyltryptophan, a dipeptide composed of proline and tryptophan.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle solid this compound in a well-ventilated area or a fume hood to avoid inhalation of any fine particulates.
Quantitative Data on Relevant Physicochemical Properties
The following table summarizes key physicochemical properties of L-tryptophan, which can inform the safe handling and disposal of this compound.
| Property | Value | Citation |
| Appearance | White to yellowish solid | [1] |
| Molecular Formula | C16H19N3O3 | |
| Molecular Weight | 301.34 g/mol | |
| Solubility in Water | Slightly soluble | |
| Melting Point | Decomposes at high temperatures | [2] |
| Stability | Susceptible to oxidation, especially in the presence of light, heat, and reactive oxygen species. | [3] |
Step-by-Step Disposal Protocol
Given that this compound is a non-hazardous dipeptide, the primary goal of the disposal procedure is to prevent its release into the environment. Do not dispose of this compound, either in solid or solution form, down the drain or in the regular trash.
1. Small Quantities of Solid Waste:
-
Collection: Carefully sweep or scoop up any solid this compound waste.
-
Containment: Place the collected solid into a clearly labeled, sealed container designated for non-hazardous chemical waste. The container should be compatible with the chemical properties of the dipeptide.
-
Labeling: The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, heat, and direct sunlight.
2. Contaminated Labware and PPE:
-
Decontamination: Disposable labware (e.g., pipette tips, microfuge tubes) and PPE (e.g., gloves) that have come into contact with this compound should be collected in a designated waste bag for chemical waste.
-
Disposal: Dispose of the bag according to your institution's guidelines for solid chemical waste.
3. Aqueous Solutions of this compound:
-
Collection: Collect all aqueous solutions containing this compound in a dedicated, leak-proof container.
-
Labeling: Clearly label the container as "Aqueous Waste: this compound" and include the approximate concentration and volume.
-
Storage: Store the container in a secondary containment tray in a designated chemical waste storage area.
4. Final Disposal:
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for their specific procedures for non-hazardous chemical waste.
-
Waste Pickup: Arrange for the pickup of the labeled waste containers by your institution's authorized waste management service.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle is to treat it as a non-hazardous chemical waste. The procedures outlined above are based on standard laboratory practices for such materials.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Prolyltryptophan
Personal Protective Equipment (PPE)
Based on the analysis of the Safety Data Sheets for L-Proline and L-Tryptophan, the following personal protective equipment is recommended when handling Prolyltryptophan.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated.[2] Use a respirator with a particle filter. |
Safe Handling and Operational Plan
Adherence to proper laboratory procedures is critical to ensure safety when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to minimize exposure to dust.
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas.
-
Remove contaminated clothing and wash it before reuse.
Handling Procedures:
-
Minimize dust generation and accumulation.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Containment and Cleanup:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
For large spills, it may be necessary to use a HEPA-filtered vacuum.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
